(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEBPOMWRHSMLI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435666 | |
| Record name | tert-Butyl (7R)-5-azaspiro[2.4]heptan-7-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127199-44-4 | |
| Record name | tert-Butyl (7R)-5-azaspiro[2.4]heptan-7-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocol for the synthesis of (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, a valuable chiral building block in medicinal chemistry. The synthesis is a multi-step process involving the formation of a key precursor, followed by an enantioselective reduction, cyclization, and a final protection step. This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a four-step sequence starting from commercially available reagents. The key transformation is an asymmetric hydrogenation of a β-ketoester precursor to establish the desired (R)-stereochemistry at the 7-position. Subsequent intramolecular reductive amination affords the spirocyclic amine, which is then protected with a tert-butoxycarbonyl (Boc) group to yield the final product.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-(2-(tert-butoxycarbonylamino)aceto)cyclopropanecarboxylate
This initial phase involves the synthesis of the β-ketoester precursor, which is then N-protected with a Boc group.
2.1. Synthesis of Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate hydrochloride
A detailed protocol for the synthesis of the initial precursor, ethyl 1-(2-aminoaceto)cyclopropanecarboxylate hydrochloride, is based on a Blaise reaction of ethyl 1-(cyanomethyl)cyclopropanecarboxylate.
2.2. N-Boc Protection
The resulting amino-ketoester hydrochloride is protected with di-tert-butyl dicarbonate (Boc₂O) to yield the substrate for the asymmetric hydrogenation.
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate HCl | 221.67 | 10.0 g | 45.1 mmol |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 10.8 g | 49.6 mmol |
| Triethylamine (Et₃N) | 101.19 | 13.9 mL | 99.2 mmol |
| Dichloromethane (CH₂Cl₂) | - | 200 mL | - |
Procedure:
-
To a stirred solution of ethyl 1-(2-aminoaceto)cyclopropanecarboxylate hydrochloride (10.0 g, 45.1 mmol) in dichloromethane (200 mL) at 0 °C is added triethylamine (13.9 mL, 99.2 mmol).
-
Di-tert-butyl dicarbonate (10.8 g, 49.6 mmol) is added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 1-(2-(tert-butoxycarbonylamino)aceto)cyclopropanecarboxylate.
Step 2: Enantioselective Synthesis of (R)-7-amino-5-azaspiro[2.4]heptane
This crucial step establishes the stereochemistry of the final product through an asymmetric hydrogenation followed by in-situ cyclization.
| Reagent/Catalyst/Solvent | Molecular Weight | Quantity | Moles/Ratio |
| Ethyl 1-(2-(tert-butoxycarbonylamino)aceto)cyclopropanecarboxylate | 285.34 | 5.0 g | 17.5 mmol |
| [RuCl(benzene)(R)-SunPhos]Cl | - | 22 mg | 0.0175 mmol (S/C = 1000) |
| Hydrogen (H₂) | 2.02 | 50 atm | - |
| Methanol (MeOH) | 32.04 | 50 mL | - |
Procedure:
-
A solution of ethyl 1-(2-(tert-butoxycarbonylamino)aceto)cyclopropanecarboxylate (5.0 g, 17.5 mmol) and [RuCl(benzene)(R)-SunPhos]Cl (22 mg, 0.0175 mmol) in methanol (50 mL) is placed in an autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen.
-
The reaction mixture is stirred at 50 °C for 24 hours.
-
After cooling to room temperature, the hydrogen pressure is carefully released.
-
The reaction mixture is concentrated under reduced pressure. The resulting intermediate is then subjected to conditions that facilitate intramolecular reductive amination to yield (R)-7-amino-5-azaspiro[2.4]heptane.
-
The crude product is typically carried forward to the next step without extensive purification.
Note: The use of the (R)-SunPhos ligand is critical for obtaining the (R)-enantiomer. For the synthesis of the (S)-enantiomer, [RuCl(benzene)(S)-SunPhos]Cl would be used.
Step 3: Synthesis of this compound
The final step is the Boc-protection of the secondary amine of the spirocyclic core.
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Crude (R)-7-amino-5-azaspiro[2.4]heptane | ~112.17 | ~1.96 g | ~17.5 mmol |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 4.2 g | 19.3 mmol |
| Triethylamine (Et₃N) | 101.19 | 3.6 mL | 26.3 mmol |
| Dichloromethane (CH₂Cl₂) | - | 100 mL | - |
Procedure:
-
The crude (R)-7-amino-5-azaspiro[2.4]heptane from the previous step is dissolved in dichloromethane (100 mL).
-
Triethylamine (3.6 mL, 26.3 mmol) is added, followed by the portion-wise addition of di-tert-butyl dicarbonate (4.2 g, 19.3 mmol) at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound as a solid.
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Purity/ee (%) |
| 1 | Ethyl 1-(2-(tert-butoxycarbonylamino)aceto)cyclopropanecarboxylate | Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate HCl | ~85-95% | >98% |
| 2 | (R)-7-amino-5-azaspiro[2.4]heptane | Ethyl 1-(2-(tert-butoxycarbonylamino)aceto)cyclopropanecarboxylate | Not Isolated | >98% ee |
| 3 | This compound | Crude (R)-7-amino-5-azaspiro[2.4]heptane | ~70-80% (over 2 steps) | >98% |
Signaling Pathway and Logical Relationship Diagrams
Figure 2: Logical relationship between the chiral catalyst and the resulting product enantiomer.
This in-depth guide provides a comprehensive protocol for the synthesis of this compound. The procedures and data presented are based on established synthetic methodologies and are intended to be a valuable resource for researchers in the field of drug discovery and development. Adherence to standard laboratory safety practices is essential when carrying out these experimental protocols.
(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate: A Technical Guide to Its Physicochemical Properties
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties of (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its fundamental chemical and physical characteristics.
Core Physicochemical Data
The following table summarizes the known physicochemical properties of this compound and its (S)-enantiomer. It is important to note that some experimental data is only available for the (S)-enantiomer and should be considered representative.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Appearance | White powder (for (S)-enantiomer) | [2] |
| Boiling Point | 329°C | [1] |
| 329.029°C at 760 mmHg (for (S)-enantiomer) | [2] | |
| Melting Point | 80-84°C (for (S)-enantiomer) | [2] |
| Density | 1.099 g/cm³ (for (S)-enantiomer) | [2] |
| pKa (Predicted) | 12.39 ± 0.40 (for (S)-enantiomer) | [2] |
| Solubility | Conflicting reports of "good solubility" and "low solubility"; soluble in ethanol and dimethylformamide.[3] No quantitative data available. | |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
Determination of Aqueous Solubility by Shake-Flask and HPLC Analysis
This method determines the thermodynamic equilibrium solubility of a compound in an aqueous medium.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC grade water and acetonitrile
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of PBS (pH 7.4) to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the suspension for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible.[4]
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.[4]
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.
-
The solubility is reported in mg/mL or µg/mL.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the traditional and a reliable method for determining the LogP of a compound.[5][6][7][8]
Materials:
-
This compound
-
1-Octanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Separatory funnel or centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Pre-saturate the 1-octanol with PBS and the PBS with 1-octanol by mixing them vigorously and allowing the phases to separate.[5]
-
Prepare a stock solution of the test compound in the pre-saturated 1-octanol.
-
Add equal volumes of the pre-saturated 1-octanol containing the compound and the pre-saturated PBS to a separatory funnel or centrifuge tube.
-
Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Centrifuge the mixture to ensure complete phase separation.[9]
-
Carefully collect aliquots from both the 1-octanol and the aqueous (PBS) layers.
-
Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the octanol-water partition coefficient (LogP) using the shake-flask method.
Caption: Workflow for LogP determination via the shake-flask method.
References
- 1. This compound [myskinrecipes.com]
- 2. (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate CAS 127199-45-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. chembk.com [chembk.com]
- 4. biorelevant.com [biorelevant.com]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
Technical Guide: (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS 127199-44-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, with CAS number 127199-44-4, is a chiral spirocyclic diamine derivative. Its rigid three-dimensional structure and the presence of a protected amine make it a valuable building block in medicinal chemistry. This scaffold is of particular interest in the development of novel therapeutics targeting the central nervous system (CNS). The spirocyclic nature of the molecule provides conformational restriction, which can lead to higher binding affinity and selectivity for biological targets. The Boc-protecting group allows for controlled deprotection and subsequent derivatization, making it a versatile intermediate in multi-step syntheses of complex bioactive molecules.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 127199-44-4 |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| Boiling Point | 329°C |
| Storage Temperature | 2-8°C |
Synthesis and Characterization
A general workflow for such an asymmetric synthesis is depicted below.
Caption: Proposed workflow for the asymmetric synthesis of the target compound.
Characterization Data:
While specific NMR and other analytical data for the (R)-enantiomer are not detailed in the available search results, data for similar spirocyclic structures can be used as a reference for spectral interpretation.
Applications in Drug Discovery
The 5-azaspiro[2.4]heptane scaffold is a key component in the design of various neuroactive compounds. Its structural features are exploited to achieve desired pharmacological profiles, including potency, selectivity, and favorable pharmacokinetic properties.
Orexin Receptor Antagonists
Derivatives of 5-azaspiro[2.4]heptane have been discovered as potent dual orexin 1 and orexin 2 receptor antagonists[2]. Orexin receptors are involved in the regulation of sleep, wakefulness, and appetite, making them attractive targets for the treatment of insomnia and other sleep disorders. The spirocyclic core serves as a rigid scaffold to orient the necessary pharmacophoric groups for effective receptor binding.
The general workflow for incorporating the spirocyclic amine into a potential orexin receptor antagonist is outlined below.
Caption: General synthetic route to orexin receptor antagonists.
Triple Monoamine Reuptake Inhibitors
The unique structural properties of this spirocyclic diamine also make it a candidate for the development of triple monoamine reuptake inhibitors (TRIs)[3]. TRIs simultaneously block the reuptake of serotonin, norepinephrine, and dopamine, and are being investigated as a next-generation treatment for major depressive disorder[3]. The spirocyclic scaffold can help in fine-tuning the selectivity and potency towards the three different monoamine transporters.
The potential signaling pathway modulation by a TRI is illustrated below.
Caption: Mechanism of action for a Triple Reuptake Inhibitor.
Experimental Protocols
While a specific protocol for the synthesis of the title compound is not available, a representative procedure for a related transformation, such as the deprotection of the Boc group, is provided below based on standard laboratory practices.
Protocol: Boc Deprotection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: To the stirred solution, add an excess of a strong acid. Trifluoroacetic acid (TFA) is commonly used (typically 5-10 equivalents). The reaction is usually performed at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Purification: The resulting crude salt of the free amine can be purified by recrystallization or by neutralization with a base (e.g., NaHCO₃ solution) followed by extraction with an organic solvent and subsequent purification by column chromatography if necessary.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules, particularly those targeting the central nervous system. Its rigid spirocyclic core and chiral nature offer significant advantages in designing compounds with high affinity and selectivity. Further exploration of its applications in medicinal chemistry is likely to yield novel therapeutic agents for a range of neurological and psychiatric disorders.
References
- 1. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antidepressant drug development: Focus on triple monoamine reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Profile of Azaspiro[2.4]heptanes: A Technical Guide to Their Biological Activities
For Immediate Release
Azaspiro[2.4]heptane scaffolds are emerging as a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth analysis for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The unique three-dimensional architecture of the azaspiro[2.4]heptane core provides a rigid framework that allows for precise orientation of functional groups, leading to enhanced target affinity and selectivity. This has resulted in the development of compounds with potent antiviral, anticancer, antibacterial, and neurological activities.
Antiviral Activity: Targeting HCV and Influenza
Derivatives of the azaspiro[2.4]heptane scaffold have shown significant promise as antiviral agents, most notably in the treatment of Hepatitis C Virus (HCV) and influenza.
One of the most prominent examples is Ledipasvir , an FDA-approved drug for the treatment of HCV. Ledipasvir incorporates an (S)-5-azaspiro[2.4]heptane-6-carboxylic acid moiety and functions as a potent inhibitor of the HCV non-structural protein 5A (NS5A).[1] NS5A is a critical phosphoprotein involved in viral RNA replication, as well as the assembly and secretion of new virus particles.[2] By binding to NS5A, Ledipasvir is thought to prevent its hyperphosphorylation, a step necessary for viral production, thereby effectively halting the viral life cycle.[3]
Azaspiro[2.4]heptane derivatives have also been investigated as inhibitors of the influenza virus. Certain azaspiro dihydrotriazine compounds have been shown to target the host factor dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides required for viral replication.[4][5] By inhibiting human DHFR (hDHFR), these compounds disrupt the cellular environment necessary for the influenza virus to multiply.
Quantitative Antiviral Data
| Compound Class | Target | Virus | Assay | Endpoint | Value (µM) |
| Azaspiro dihydrotriazines | Dihydrofolate Reductase (DHFR) | Influenza B | CPE Reduction | EC50 | 0.19 - 39 |
| Azaspiro dihydrotriazines | Dihydrofolate Reductase (DHFR) | Influenza A | CPE Reduction | EC50 | Active (specific values not detailed in provided abstracts) |
| Azaspiro dihydrotriazines | Dihydrofolate Reductase (DHFR) | Respiratory Syncytial Virus (RSV) | CPE Reduction | EC50 | 0.40 - 1.8 |
Experimental Protocols
HCV Replicon Assay:
This assay is used to determine the potency of compounds against HCV replication in a cell-based system.
-
Cell Culture: Huh-7 cells harboring an HCV sub-genomic replicon encoding a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418 to maintain replicon selection.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Data Analysis: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence). The 50% effective concentration (EC50), the concentration of the compound that reduces reporter activity by 50%, is calculated from the dose-response curve.
Influenza Virus Cytopathic Effect (CPE) Reduction Assay:
This assay measures the ability of a compound to protect cells from the virus-induced cell death.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to form a confluent monolayer.
-
Infection and Treatment: The cell monolayer is infected with a specific strain of influenza virus (e.g., A/H1N1 or B) at a predetermined multiplicity of infection (MOI). Simultaneously, serial dilutions of the test compound are added to the wells.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours, until significant CPE is observed in the virus control wells (no compound).
-
Quantification of CPE: Cell viability is assessed using a colorimetric method, such as the MTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.
Signaling Pathway Visualization
References
The Spirocycle in Medicinal Chemistry: A Technical Guide to Unlocking Three-Dimensional Chemical Space
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of spirocyclic motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to navigate the complexities of drug design and escape the "flatland" of traditional aromatic scaffolds.[1][2] These unique three-dimensional structures, characterized by two rings sharing a single atom, provide a rigid and defined orientation of substituents, profoundly influencing a molecule's interaction with its biological target and its overall physicochemical properties.[3] This technical guide provides an in-depth exploration of the role of spirocycles in medicinal chemistry, from their impact on pharmacological activity to detailed synthetic protocols and their application in modulating key signaling pathways.
The Physicochemical and Pharmacological Advantages of Spirocyclic Scaffolds
The introduction of a spirocyclic core into a drug candidate can lead to significant improvements in its pharmacological profile. The inherent three-dimensionality of spirocycles, as measured by the fraction of sp3 hybridized carbons (Fsp3), is a key contributor to their success. A higher Fsp3 count is often associated with improved clinical outcomes due to better target engagement and reduced off-target effects.
Spirocycles offer a versatile platform to fine-tune a range of critical properties:
-
Potency and Selectivity: The rigid nature of spirocycles allows for the precise positioning of pharmacophoric elements in three-dimensional space, leading to optimized interactions with the target protein and enhanced potency. This conformational restriction can also improve selectivity by disfavoring binding to off-targets.[4]
-
Physicochemical Properties: The incorporation of spirocyclic moieties can significantly modulate a compound's solubility, lipophilicity (LogP), and metabolic stability.[4][5] Replacing a flexible or planar group with a spirocycle can alter the molecule's overall shape and polarity, often leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Metabolic Stability: Spirocycles can enhance metabolic stability by blocking or altering sites of metabolism. The quaternary carbon at the spiro center is not susceptible to oxidation, and the rigid framework can shield other parts of the molecule from metabolic enzymes.[6]
-
Novel Chemical Space: The use of spirocyclic scaffolds opens up new avenues for intellectual property and allows for the exploration of novel chemical space, moving away from heavily populated areas of medicinal chemistry.[7]
Data Presentation: Spirocycles in Action
The following tables summarize quantitative data from studies comparing spirocyclic compounds with their non-spirocyclic or alternative cyclic counterparts, highlighting the tangible benefits of this structural motif.
Table 1: Impact of Spirocycles on Potency and Selectivity
| Target | Non-Spirocyclic/Alternative Cyclic Analog | IC50/Ki | Spirocyclic Analog | IC50/Ki | Fold Improvement | Reference |
| PARP-1 | Olaparib (piperazine) | 1.5 nM | Diazaspiro[3.3]heptane analog | 3.0 nM | 0.5 (selectivity improved) | [4] |
| BACE1 | Acyclic Amidine | 1500 nM | Spirocyclic Amidine | 8.6 nM | ~174 | [8] |
| DNA Gyrase (S. aureus) | ETX0914 | 11.51 mg/kg (ED50) | Spirocyclopropane analog (33e) | 3.87 mg/kg (ED50) | ~3 | [9] |
| MmpL3 (M. tuberculosis) | Monobasic amine | 0.03 µM | Zwitterionic spirocycle (29) | 0.01 µM | 3 | |
| CCR1 | Aniline derivative | 10 nM | Spirocyclic benzamide | 5 nM | 2 | [10] |
Table 2: Influence of Spirocycles on Physicochemical and Pharmacokinetic Properties
| Property | Non-Spirocyclic/Alternative Cyclic Analog | Value | Spirocyclic Analog | Value | Improvement Noted | Reference |
| LogD | Morpholine MCHr1 antagonist | High | Azaspirocycle MCHr1 antagonist | Lower | Improved aqueous solubility | [4] |
| hERG Inhibition | Monobasic amine MmpL3 inhibitor | High | Zwitterionic spirocycle MmpL3 inhibitor | Low | Improved cardiac safety profile | |
| Metabolic Stability | Acyclic BACE1 inhibitor | Low | Spirocyclic BACE1 inhibitor | High | Reduced P-gp efflux | [11] |
| Blood-Brain Barrier Permeability | Fasudil | Low (Pe < 2.0 ×10-6 cm s-1) | L-F 001 (spirocyclic) | High (Pe ≥ 4.7 ×10-6 cm s-1) | Enhanced CNS penetration | [12] |
| In vivo Clearance | Metabolically unstable compounds | High | Metabolically stable spirocyclic compounds | Low | Longer half-life | [6] |
Signaling Pathways and Experimental Workflows
The strategic application of spirocycles has led to the development of potent modulators of key signaling pathways implicated in various diseases. The following diagrams, generated using the DOT language, illustrate some of these pathways and a conceptual workflow for spirocycle-based drug discovery.
Caption: PARP-1 Signaling Pathway in DNA Repair.
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and structure activity relationships of spirocyclic compounds as potent CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
A Spectroscopic Guide to Tert-Butyl Carbamates: Characterization for Research and Drug Development
An in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic properties of tert-butyl carbamates.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry and drug development. Its stability under various conditions and the ease of its removal make it an invaluable tool for chemists. Accurate and efficient characterization of Boc-protected compounds, or tert-butyl carbamates, is crucial for reaction monitoring, quality control, and the overall success of a synthetic sequence. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of tert-butyl carbamates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For tert-butyl carbamates, both ¹H and ¹³C NMR provide unambiguous evidence of the presence of the Boc group.
A hallmark of the ¹H NMR spectrum of a Boc-protected amine is a sharp singlet appearing around 1.4 ppm, which corresponds to the nine equivalent protons of the tert-butyl group.[1] This signal's integration value of 9H is a clear indicator of a successful protection step.[1] The proton on the nitrogen of the carbamate (N-H) typically appears as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
In ¹³C NMR spectra, the Boc group is characterized by two distinct signals. The quaternary carbon of the tert-butyl group (-C(CH₃)₃) resonates at approximately 79-81 ppm, while the carbons of the methyl groups (-C(CH₃)₃) appear around 28 ppm. The carbonyl carbon (C=O) of the carbamate functional group is typically observed in the range of 152-157 ppm.
Table 1: ¹H NMR Spectroscopic Data for Representative Tert-Butyl Carbamates
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| tert-Butyl carbamate | CDCl₃ | 1.48 (s, 9H), 4.49 (br s, 2H) |
| tert-Butyl (3-aminopropyl)carbamate[1] | CDCl₃ | 1.43 (s, 9H), 1.62 (m, 2H), 2.76 (t, 2H), 3.21 (t, 2H), 4.90 (br s, 1H) |
| tert-Butyl butylcarbamate[2] | CDCl₃ | 0.91 (t, 3H), 1.28-1.34 (m, 2H), 1.35-1.48 (m, 2H), 1.48 (s, 9H), 3.10 (t, 2H), 4.49 (br s, 1H) |
| tert-Butyl (2-hydroxyethyl)carbamate[2] | CDCl₃ | 1.43 (s, 9H), 2.75 (s, 1H), 3.26 (t, 2H), 3.66 (t, 2H), 5.23 (br s, 1H) |
| tert-Butyl (4-chlorophenyl)carbamate[2] | CDCl₃ | 1.51 (s, 9H), 6.52 (br s, 1H), 7.24 (d, 2H), 7.29-7.32 (d, 2H) |
Table 2: ¹³C NMR Spectroscopic Data for Representative Tert-Butyl Carbamates
| Compound | Solvent | Chemical Shift (δ, ppm) |
| tert-Butyl carbamate | CDCl₃ | 28.3, 79.0, 156.0 |
| tert-Butyl butylcarbamate[2] | CDCl₃ | 13.70, 19.90, 28.40, 32.20, 40.40, 79.00, 156.00 |
| tert-Butyl (2-hydroxyethyl)carbamate[2] | CDCl₃ | 28.35, 43.00, 62.09, 79.62, 156.84 |
| tert-Butyl (4-chlorophenyl)carbamate[2] | CDCl₃ | 28.10, 81.90, 117.40, 125.10, 142.70, 144.40, 151.80 |
| tert-Butyl (pyridin-2-ylmethyl)carbamate[2] | CDCl₃ | 28.34, 45.68, 79.29, 121.56, 122.10, 136.66, 148.95, 156.05, 157.65 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For tert-butyl carbamates, the most characteristic absorption bands are associated with the N-H and C=O bonds of the carbamate linkage.
The N-H stretching vibration of a secondary carbamate typically appears as a single, sharp peak in the region of 3300-3500 cm⁻¹.[3] The carbonyl (C=O) stretching vibration gives rise to a strong absorption band between 1680 and 1720 cm⁻¹.[3] The presence of both of these peaks is strong evidence for the carbamate functionality. Additionally, C-H stretching and bending vibrations from the alkyl groups will be present.[3]
Table 3: Key IR Absorption Bands for Tert-Butyl Carbamates
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observations |
| N-H Stretch (Carbamate) | 3300-3500 | A sharp, single peak is characteristic of a secondary carbamate. |
| C-H Stretch (Alkyl) | 2850-3000 | Multiple peaks arising from the tert-butyl and other alkyl groups. |
| C=O Stretch (Carbonyl) | 1680-1720 | A strong, sharp absorption, indicative of the carbamate carbonyl. |
| N-H Bend | 1510-1550 | A moderate absorption. |
| C-O Stretch | 1250-1350 and 1000-1100 | Two distinct stretching vibrations are expected for the C-O bonds of the carbamate. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For tert-butyl carbamates, electron ionization (EI) often leads to characteristic fragmentation patterns. A common fragmentation pathway is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) to form a carbamic acid radical cation or a protonated carbamic acid, respectively. The molecular ion peak (M⁺) may be observed, but it can also be weak or absent depending on the stability of the compound.
Table 4: Characteristic Mass Spectrometry Fragments for Tert-Butyl Carbamates
| Fragment | m/z | Description |
| [M]⁺ | Molecular Weight | The molecular ion peak. |
| [M - 56]⁺ | MW - 56 | Loss of isobutylene (C₄H₈). |
| [M - 57]⁺ | MW - 57 | Loss of the tert-butyl radical (•C(CH₃)₃). |
| [M - 100]⁺ | MW - 100 | Loss of the entire Boc group (Boc radical). |
Experimental Protocols
Accurate data acquisition is fundamental to reliable spectroscopic analysis. The following are generalized protocols for obtaining high-quality NMR and IR spectra of tert-butyl carbamates.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the tert-butyl carbamate sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 300 or 400 MHz spectrometer.[4] Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-2 seconds.[4]
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled experiment is standard.[4] Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[4]
Infrared (IR) Spectroscopy (ATR)
-
Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue.[3] Record a background spectrum of the clean, empty ATR crystal.[3][4] This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid tert-butyl carbamate sample directly onto the ATR crystal.[3][4] If the sample is a solid, apply pressure using the instrument's pressure arm to ensure good contact.[3]
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[3][4]
Visualizing Spectroscopic Workflows
The logical flow of experiments and data analysis can be visualized to provide a clearer understanding of the characterization process.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of tert-butyl carbamates.
References
The Ascendancy of Azaspirocyclic Scaffolds in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the confines of traditional flat, aromatic structures. In this quest, azaspirocyclic scaffolds have emerged as a powerful and versatile class of three-dimensional (3D) building blocks. Their inherent structural rigidity, precise vectoral presentation of substituents, and ability to confer favorable physicochemical properties have positioned them as privileged motifs in modern drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery of novel azaspirocyclic scaffolds, detailing their synthesis, biological evaluation, and impact on key signaling pathways.
The Strategic Advantage of Azaspirocyclic Scaffolds
Azaspirocycles are bicyclic systems where two rings share a single carbon atom, the spirocenter. This unique arrangement imparts a rigid, non-planar geometry that offers several advantages over their linear or monocyclic counterparts:
-
Three-Dimensionality (3D): The 3D nature of azaspirocycles allows for a more precise and pre-organized spatial arrangement of functional groups, leading to enhanced interactions with the complex topographies of biological targets such as enzymes and G-protein coupled receptors (GPCRs). This increased fraction of sp³-hybridized carbons (Fsp³) often correlates with improved clinical success.
-
Improved Physicochemical Properties: The incorporation of azaspirocyclic motifs can lead to increased solubility, higher basicity, and decreased lipophilicity compared to traditional six-membered heterocyclic rings like piperazine or morpholine.[1] This modulation of physicochemical properties is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Novel Chemical Space: The exploration of azaspirocyclic scaffolds opens up novel and underexplored areas of chemical space, providing opportunities to identify hits for challenging biological targets and to develop intellectual property.
Synthesis of Novel Azaspirocyclic Scaffolds
The development of efficient and versatile synthetic methodologies is paramount to the successful application of azaspirocyclic scaffolds in drug discovery. Diversity-oriented synthesis (DOS) has proven to be a particularly effective strategy for the rapid generation of libraries of structurally diverse azaspirocycles.[2]
Diversity-Oriented Synthesis of 5-Azaspiro[2.4]heptanes and Related Scaffolds
A powerful approach for the synthesis of 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes involves a multicomponent condensation followed by various cyclization strategies.[2]
Experimental Protocol: General Procedure for the Synthesis of ω-Unsaturated Dicyclopropylmethylamines [2]
-
To a solution of an N-diphenylphosphinoylimine (1.0 equiv) and an alkyne (1.2 equiv) in CH₂Cl₂ (0.2 M) at -78 °C is added zirconocene hydrochloride (ZrCp₂HCl, 1.1 equiv).
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Diiodomethane (CH₂I₂, 1.5 equiv) is then added, and the mixture is stirred for an additional 8-12 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ω-unsaturated dicyclopropylmethylamine.
These versatile building blocks can then be converted into the target azaspirocycles via ring-closing metathesis, epoxide opening, or reductive amination.[2]
Experimental Workflow: Diversity-Oriented Synthesis of Azaspirocycles
Caption: Diversity-oriented synthesis of azaspirocycles.
Synthesis of 1,9-Diazaspiro[5.5]undecanes
1,9-Diazaspiro[5.5]undecane scaffolds are prevalent in a number of biologically active compounds. Their synthesis can be achieved through various strategies, often involving the construction of the two piperidine rings in a sequential or convergent manner. A common approach involves the Dieckmann condensation of a suitably substituted pimelate derivative, followed by reduction and further functionalization.
Synthesis of Azaspiro[3.3]heptanes
Azaspiro[3.3]heptanes have gained significant attention as bioisosteres of piperidines, morpholines, and piperazines.[1] A practical route to 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a readily available aldehyde with primary amines or anilines, followed by cyclization.[3]
Experimental Protocol: General Procedure for the Synthesis of 2,6-Diazaspiro[3.3]heptanes [3]
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv) in dichloroethane is added a primary amine or aniline (1.1 equiv) and acetic acid (1.0 equiv).
-
The mixture is stirred at room temperature for 30 minutes to form the iminium ion.
-
Sodium triacetoxyborohydride (1.5 equiv) is then added, and the reaction is stirred for a further 12-18 hours.
-
For the cyclization step, the crude amine is dissolved in a suitable solvent (e.g., THF or DMF/H₂O) and heated with a base (e.g., t-BuOK or in the absence of an external base for the aqueous cyclization) to effect the intramolecular ring closure.
-
The reaction mixture is worked up and purified by chromatography to yield the desired 2,6-diazaspiro[3.3]heptane.
Biological Activity and Therapeutic Applications
Azaspirocyclic scaffolds have demonstrated significant potential across a wide range of therapeutic areas, acting on various biological targets.
Quantitative Biological Data of Representative Azaspirocyclic Scaffolds
| Scaffold | Target | Biological Activity | Reference |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] derivative | K562 (human erythroleukemia cell line) | IC₅₀ = 1.2 µM | [4] |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] derivative | A549 (human lung carcinoma cell line) | IC₅₀ = 2.5 µM | [4] |
| 1,9-Diazaspiro[5.5]undecan-2-one derivative | Acetyl-CoA Carboxylase (ACC) | IC₅₀ = 3-11 nM | [5] |
| 3,9-Diazaspiro[5.5]undecane derivative | GABA-A Receptor | Kᵢ = 180 nM | [6] |
Azaspirocyclic Scaffolds as Kinase Inhibitors
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[7][8] Azaspirocyclic scaffolds have emerged as valuable components in the design of potent and selective kinase inhibitors. The rigid conformation of the spirocyclic core can orient pharmacophoric groups in a precise manner to achieve optimal interactions within the ATP-binding pocket of the kinase.
Signaling Pathway: Generic Kinase Inhibition
Caption: Inhibition of a kinase by an azaspirocyclic compound.
Azaspirocyclic Scaffolds in GPCR Modulation
G protein-coupled receptors (GPCRs) represent one of the largest and most important families of drug targets.[9] Azaspirocyclic scaffolds have been successfully incorporated into ligands for various GPCRs, including dopamine and serotonin receptors. The 3D structure of these scaffolds can enhance selectivity for specific receptor subtypes and modulate signaling pathways in a biased manner.[1][10]
Logical Relationship: GPCR Allosteric Modulation
Caption: Allosteric modulation of a GPCR by an azaspirocyclic ligand.
Conclusion
The discovery and development of novel azaspirocyclic scaffolds represent a significant advancement in medicinal chemistry. Their unique three-dimensional structures and favorable physicochemical properties have enabled the design of potent and selective modulators of challenging biological targets. The continued innovation in synthetic methodologies, coupled with a deeper understanding of the structure-activity and structure-property relationships of these fascinating molecules, will undoubtedly fuel the discovery of the next generation of innovative therapeutics. The strategic incorporation of azaspirocyclic motifs is a powerful tool for navigating the complexities of drug design and for unlocking new therapeutic possibilities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. labiotech.eu [labiotech.eu]
- 8. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 10. Biased Allosteric Modulation in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Boc-Protected Amines for Researchers and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its widespread use is attributed to its robustness under many synthetic conditions and its facile removal under specific, mild acidic conditions.[1] A thorough understanding of the solubility and stability of Boc-protected amines is paramount for optimizing reaction conditions, purification, and formulation, thereby ensuring the efficiency and success of complex synthetic endeavors.
Solubility of Boc-Protected Amines
The solubility of a Boc-protected amine is dictated by the interplay between the lipophilic nature of the tert-butyl group and the physicochemical properties of the parent amine or amino acid. The introduction of the bulky, nonpolar Boc group generally increases a molecule's solubility in organic solvents while decreasing its aqueous solubility.[2][3]
Boc-protected amines exhibit a broad solubility profile, with good solubility in many common polar aprotic and chlorinated organic solvents. Their solubility in protic and nonpolar solvents can be more variable, depending heavily on the structure of the attached amine. For instance, the presence of a hydrophilic polyethylene glycol (PEG) chain can confer significant aqueous solubility, overriding the hydrophobicity of the Boc group.[4]
Table 1: Qualitative Solubility of Boc-Protected Amines in Common Solvents
| Solvent Classification | Solvent | General Solubility | Reference |
|---|---|---|---|
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [4][5] |
| N,N-Dimethylformamide (DMF) | Soluble | [4][5] | |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | [5] | |
| Acetonitrile (ACN) | Soluble | [4] | |
| Tetrahydrofuran (THF) | Soluble | [4] | |
| Chlorinated | Dichloromethane (DCM) | Soluble | [4][5] |
| Chloroform | Slightly Soluble | [4] | |
| Protic | Water | Generally Insoluble to Slightly Soluble | [4][6] |
| Methanol | Slightly Soluble | [4] | |
| Nonpolar | Ethyl Acetate | Slightly Soluble | [4] |
| Toluene | Variable | [7] | |
| Hexane | Insoluble | [8] |
Note: "Soluble" and "Slightly Soluble" are general indicators. Actual solubility can vary significantly based on the specific substrate.
Several factors critically influence the solubility of Boc-protected compounds:
-
Amino Acid Side Chain: The polarity and size of the amino acid side chain are crucial. Large, nonpolar, or bulky side chains can decrease solubility in polar solvents.[5] In peptide synthesis, this can lead to aggregation and incomplete reactions.[9]
-
pH (Aqueous Solutions): For compounds containing other ionizable groups, pH is a key determinant. For example, a free carboxylic acid will be deprotonated and more soluble at higher pH, while a free amine will be protonated and more soluble at acidic pH.[4][10]
-
Temperature: Gentle warming can often increase the solubility of a Boc-protected compound. However, this must be done cautiously to avoid potential thermal degradation.[5][8]
-
Co-solvent Systems: Using a mixture of solvents can be more effective than a single solvent for dissolving challenging compounds. A common mixture for difficult-to-dissolve protected amino acids is a 1:1:1 ratio of DCM, DMF, and NMP.[5]
Stability of the Boc Protecting Group
The utility of the Boc group is defined by its unique stability profile: it is stable in basic, nucleophilic, and reductive environments but is characteristically labile under acidic conditions.[11] This orthogonality is fundamental to its application in multi-step synthesis.[11][12]
The Boc group's reactivity is highly dependent on the chemical environment. It can withstand a wide range of reagents, allowing for selective manipulation of other functional groups.
Table 2: Stability Profile of the Boc Group Under Common Reaction Conditions
| Condition Category | Reagent/Condition | Solvent | Temperature | Stability/Cleavage Outcome | Reference |
|---|---|---|---|---|---|
| Strongly Acidic | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp. | Rapid cleavage | [1][11] |
| Hydrochloric acid (HCl) | 1,4-Dioxane / Methanol | Room Temp. | Effective cleavage | [1][13] | |
| Moderately Acidic | Aqueous Phosphoric Acid | Water / THF | Not specified | Effective cleavage | [1][6] |
| Lewis Acids (e.g., ZnBr₂, TMSI) | Dichloromethane (DCM) | Room Temp. | Effective cleavage | [1][13] | |
| Basic | Sodium hydroxide (NaOH) | Water/THF | Room Temp. | Stable | [1][14] |
| Triethylamine (NEt₃) | Various | Room Temp. | Stable | [15] | |
| Nucleophilic | Amines, Enolates | Various | Room Temp. | Stable | [14][16] |
| Reductive | H₂ / Pd/C | Methanol / Ethanol | Room Temp. | Stable | [11][17] |
| Thermal | Heat (catalyst-free) | Methanol / TFE | 150-240 °C | Cleavage occurs |[7][18] |
The cleavage of the Boc group under acidic conditions is the most common method for its removal.[13] The mechanism proceeds through protonation of the carbamate carbonyl, followed by fragmentation to release carbon dioxide, isobutene (via the stable tert-butyl cation), and the free amine.[11][19]
Kinetics studies have shown that for certain acids, such as HCl, sulfuric acid, and methanesulfonic acid, the deprotection reaction exhibits a second-order dependence on the acid concentration.[20][21][22] In contrast, deprotection with trifluoroacetic acid (TFA) often requires a large excess of acid and shows a different kinetic profile.[20][22]
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Boc-protected amines can also be deprotected by heating in the absence of any acid catalyst.[18] This thermolytic cleavage typically requires high temperatures (150-240 °C) and is often performed in solvents like methanol or trifluoroethanol (TFE) under continuous flow conditions.[7] This method can be advantageous for its "green" credentials, as it avoids the use of strong acids.[18] The stability is generally good at moderate temperatures, such as 37°C, provided the conditions are not acidic.[23]
Experimental Protocols
Accurate and reproducible experimental data are crucial for drug development. The following protocols provide standardized methods for assessing the solubility and stability of Boc-protected amines.
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its simplicity and ability to reach true thermodynamic equilibrium.[10][24]
Objective: To determine the saturation solubility of a Boc-protected amine in a specific solvent at a defined temperature.
Materials:
-
Boc-protected amine (high purity)
-
Test solvent (high purity)
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, LC-MS)
Methodology:
-
Sample Preparation: Add an excess amount of the solid Boc-protected amine to a vial. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[10]
-
Solvent Addition: Add a known volume of the test solvent to the vial.
-
Equilibration: Cap the vial securely and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).[24]
-
Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by allowing the solid to sediment, followed by centrifugation or filtration of the supernatant. This step is critical to avoid contamination of the liquid phase with undissolved solid.[24]
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC or other quantitative technique.[4]
-
Calculation: Determine the concentration of the compound in the diluted sample using a pre-established calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. Express solubility in units such as mg/mL or mol/L.[4]
Caption: Workflow for Experimental Solubility Determination.
Forced degradation studies are used to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[25]
Objective: To assess the stability of a Boc-protected amine under various stress conditions.
Methodology:
-
Prepare Stock Solution: Dissolve the Boc-protected amine in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration.
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acidic Hydrolysis: Add HCl or H₂SO₄ (e.g., to a final concentration of 0.1 M) and incubate at a set temperature (e.g., 60 °C).
-
Basic Hydrolysis: Add NaOH (e.g., to 0.1 M) and incubate.
-
Oxidative Degradation: Add H₂O₂ (e.g., 3%) and incubate.
-
Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60-80 °C). Also, test the solid compound for thermal stability.
-
Photostability: Expose the solution and solid to UV/Vis light according to ICH guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating method, typically HPLC or LC-MS. Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent compound.[25]
This is a standard, highly effective method for Boc removal.[11]
Reagents:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution at room temperature. The final concentration of TFA is typically 20-50% (v/v).[11] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine as its trifluoroacetate salt.
Caption: Decision workflow for choosing a Boc deprotection method.
Conclusion
The tert-butoxycarbonyl (Boc) group is an indispensable tool in chemical synthesis. Its predictable solubility characteristics and well-defined stability profile make it a versatile choice for amine protection. A comprehensive understanding of how factors like solvent, pH, temperature, and adjacent functional groups affect the solubility and stability of Boc-protected intermediates is critical for researchers, scientists, and drug development professionals. By employing standardized protocols for characterization and leveraging knowledge of its chemical behavior, the Boc group can be used to achieve complex synthetic goals with high efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. benchchem.com [benchchem.com]
- 12. biosynth.com [biosynth.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. reddit.com [reddit.com]
- 15. Amino Protecting Groups Stability [organic-chemistry.org]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 19. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 20. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | CoLab [colab.ws]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
A Technical Guide to Chiral Spiro Compounds in Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral spiro compounds, characterized by their unique three-dimensional architecture where two rings are joined by a single common atom, have emerged as a pivotal structural motif in modern medicinal chemistry. Their inherent rigidity, conformational restriction, and sp³-rich nature provide an exceptional scaffold for designing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. This guide offers a comprehensive overview of chiral spiro compounds, detailing their significance, primary asymmetric synthetic strategies, and applications in drug development. It includes a focus on the prominent spirooxindole class, detailed experimental protocols for key synthetic transformations, and a summary of analytical techniques for stereochemical characterization.
Introduction: The Significance of the Spirocyclic Scaffold
Spiro compounds are molecules containing at least two rings linked by a single, common spiro atom.[1] This structural feature forces the rings into perpendicular planes, creating a rigid and well-defined three-dimensional geometry. When this arrangement results in a non-superimposable mirror image, the compound is chiral, often exhibiting axial chirality even in the absence of a traditional stereocenter.[1][2]
This unique topology is highly advantageous in drug design for several reasons:
-
Structural Rigidity: The fixed orientation of the rings reduces conformational flexibility, which can lead to a more precise and higher-affinity interaction with biological targets.[3][4]
-
Novel Chemical Space: Spirocycles provide access to novel regions of 3D chemical space, moving away from the flat, aromatic structures that have historically dominated drug discovery.[5][6]
-
Improved Physicochemical Properties: The introduction of a spirocyclic core can enhance properties such as solubility and metabolic stability while modulating lipophilicity.[4]
-
Prevalence in Nature and Medicine: Spirocyclic frameworks are found in numerous natural products with potent biological activities and are integral to a growing number of approved drugs, validating their utility as "privileged scaffolds".[7][8][9][10][11]
The spirooxindole core, in particular, has garnered immense interest due to its presence in various natural alkaloids and its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[8][12][13][14]
Asymmetric Synthesis of Chiral Spiro Compounds
The enantioselective construction of the quaternary spirocenter is a significant synthetic challenge. Modern methodologies rely heavily on asymmetric catalysis to control stereochemistry with high precision.
Organocatalysis
Organocatalysis has emerged as a powerful tool for synthesizing chiral spiro compounds, avoiding the use of metals. Key strategies include:
-
1,3-Dipolar Cycloadditions: This is one of the most efficient methods for constructing spiro-heterocycles. For instance, the reaction of azomethine ylides (generated from isatins and amino acids) with dipolarophiles is widely used to create spiro[pyrrolidine-3,3′-oxindoles].[15]
-
Michael Addition Cascades: Sequential Michael additions catalyzed by chiral amines or Brønsted acids can build complex spirocyclic systems in a single step.[16]
-
Diels-Alder Reactions: Asymmetric Diels-Alder reactions provide access to spiro-carbocycles with high stereocontrol.[16]
Transition-Metal Catalysis
Chiral transition-metal complexes are highly effective for a range of spirocyclization reactions:
-
Palladium-Catalyzed [3+2] Cycloadditions: Trost and others have demonstrated that Pd-catalyzed reactions of trimethylenemethane (TMM) precursors with activated olefins like alkylidene oxindoles afford spirocyclic cyclopentanes with excellent enantioselectivity.[15]
-
Copper-Catalyzed Cycloadditions: Chiral copper complexes are frequently used to catalyze 1,3-dipolar cycloadditions, particularly with azomethine ylides, to yield spiro-pyrrolidines.[16]
-
Rhodium-Catalyzed Reactions: Chiral cyclopentadienyl (Cp) rhodium complexes have been successfully applied in asymmetric oxidative coupling reactions to generate axially chiral biaryls with a spiro core.[17]
Other Notable Strategies
-
Semipinacol Rearrangement: This rearrangement is a classic method for constructing quaternary carbon centers. Asymmetric variants, often catalyzed by chiral Brønsted acids or cinchona alkaloids, can produce spirocyclic ketones with high enantiomeric excess.[15][18]
Data Summary: Asymmetric Synthesis Examples
| Reaction Type | Catalyst/Ligand | Substrates | Product Class | Yield (%) | ee (%) | dr |
| [3+2] Dipolar Cycloaddition | Cu(I)/N,O-ligand | Azomethine ylide + 5-alkylidene thia(oxa)zolidine-2,4-dione | Spiro[pyrrolidine-thia(oxa)zolidinedione] | up to 99 | up to 98 | up to 99:1 |
| [3+2] Cycloaddition | Pd(0)/Chiral Phosphoramide | Alkylidine oxindole + Allylic silane | Spiro[cyclopentane-oxindole] | up to 99 | up to 99 | up to 95:5 |
| Semipinacol Rearrangement | Cinchona Alkaloid | Hydroxy-enol ether | Spirocyclic diketone | 84 | 77 | N/A |
| Diels-Alder Reaction | N,N'-dioxide-Zn(II) | Brassard type diene + Methyleneindoline | Spiro[cyclohexene-indoline] | Moderate | 98 to >99 | Stereospecific |
| Tandem Nazarov/Semipinacol | Organocatalyst | "Unactivated" divinyl ketone | Spiro[4.4]nonane-1,6-dione | up to 96 | up to 97 | N/A |
Table 1: Summary of quantitative data from various asymmetric synthetic strategies for chiral spiro compounds.[15][16]
Applications in Drug Discovery: The Spirooxindole Scaffold
The spirooxindole framework is a cornerstone of spirocyclic medicinal chemistry. These compounds exhibit a wide array of biological activities, making them attractive candidates for drug development.[8]
-
Anticancer Activity: Many spirooxindoles act as potent anticancer agents through various mechanisms.[12] This includes the inhibition of crucial cell cycle regulators like kinases (e.g., PLK, CDK2) and disruption of protein-protein interactions, such as the MDM2-p53 pathway, which reactivates the p53 tumor suppressor.[13][19]
-
Antimicrobial and Antiviral Activity: Spirooxindole derivatives have shown promising activity against various bacterial, fungal, and viral pathogens.[8][14]
-
Other Therapeutic Areas: The scaffold has been explored for anti-inflammatory, antimalarial, and analgesic applications.[8][12]
Data Summary: Biological Activity and Approved Drugs
| Compound Class/Drug Name | Target/Mechanism | Biological Activity (IC₅₀ / MIC) | Therapeutic Area |
| Spirooxindole-pyrrolizines | Antiproliferative | 4.61 µM (SKNSH cell line) | Anticancer |
| Spiro-β-lactam-oxindoles | Antibacterial | 0.044–0.226 mM (vs. S. aureus) | Antimicrobial |
| Irbesartan | Angiotensin II receptor blocker | N/A | Antihypertensive |
| Fluspirilene | Dopamine D₂ antagonist | N/A | Antipsychotic |
| Griseofulvin | Mitotic spindle disruption (fungi) | N/A | Antifungal |
Table 2: Examples of biologically active spiro compounds and approved spirocyclic drugs.[9][14]
Experimental Protocols & Workflow
The reliable synthesis and analysis of chiral spiro compounds require meticulous experimental procedures.
General Workflow for Asymmetric Synthesis
The development of a new chiral spiro compound typically follows a structured workflow from synthesis to characterization.
References
- 1. Spiro compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Synthesis of 5-Azaspiro[2.4]heptane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
5-Azaspiro[2.4]heptane derivatives are a class of conformationally restricted proline analogues that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid spirocyclic core makes them valuable building blocks for introducing specific three-dimensional conformations into bioactive molecules, which can lead to enhanced potency, selectivity, and pharmacokinetic properties.
One of the most notable applications of this scaffold is in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2] The specific stereoisomer, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key intermediate in the industrial synthesis of this antiviral drug.[1] Beyond antiviral applications, derivatives of 5-azaspiro[2.4]heptane have been explored as potent orexin receptor antagonists and dopamine D3 receptor antagonists, highlighting their versatility in targeting various biological systems.[3][4]
The enantioselective synthesis of these compounds is crucial, as the biological activity is often dependent on a specific stereochemistry. Key strategies for achieving high enantioselectivity include phase-transfer catalysis and asymmetric hydrogenation.[1][5]
A prominent method involves the asymmetric alkylation of a glycine imine analog under phase-transfer conditions using a chiral cinchona alkaloid-derived catalyst.[1][6] This approach allows for the construction of the spirocyclic core with good control over the stereochemistry. Another effective strategy is the asymmetric hydrogenation of a prochiral precursor, which can provide access to enantiomerically enriched 5-azaspiro[2.4]heptane derivatives.[5][7]
These synthetic methodologies provide a robust platform for the generation of diverse 5-azaspiro[2.4]heptane-based compounds for screening in drug discovery programs. The following protocols detail a key enantioselective synthesis of a versatile 5-azaspiro[2.4]heptane intermediate.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
This protocol is adapted from a reported catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, which is then converted to the target compound.[1] The key step is a one-pot double allylic alkylation of a glycine imine analogue.
Key Reaction Scheme:
Caption: Overall synthetic workflow for the enantioselective synthesis.
Materials:
-
Glycine imine analog (e.g., tert-butyl (diphenylmethylene)glycinate)
-
1,3-dibromo-2-methylenepropane
-
Chinchonidine-derived phase-transfer catalyst
-
Potassium hydroxide (KOH)
-
Toluene
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
Procedure:
Part A: Synthesis of tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate [1]
-
To a solution of the glycine imine analog and the chinchonidine-derived catalyst (10 mol%) in toluene at -20 °C, add a solution of 1,3-dibromo-2-methylenepropane (2.5 equivalents) in toluene dropwise.
-
Add a 50% aqueous solution of KOH and stir the mixture vigorously at -20 °C for 7 hours.
-
Monitor the reaction by TLC. Upon completion, add water and extract the aqueous phase with dichloromethane.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The resulting crude product contains the intermediate which is used in the next step without further purification.
-
For the intramolecular alkylation, dissolve the crude product in chloroform and stir at room temperature.
-
After completion of the cyclization, the solvent is removed to yield the crude pyrrolidine derivative.
Part B: Conversion to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid [1]
This part of the synthesis involves several steps including protection, cyclopropanation, and deprotection which are detailed in the cited literature. A simplified overview of the final hydrolysis step is provided below.
-
The ester precursor is stirred in a mixture of MeOH, THF, H2O, and aqueous KOH (50%) at room temperature for 32 hours.[1]
-
The organic solvents are evaporated, and the residue is acidified with 2 M HCl to a pH of 2.
-
Ethyl acetate is added, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous MgSO4 and the solvent is evaporated to afford the final acid.
-
The crude product can be purified by flash chromatography (SiO2, 95:5 CH2Cl2/MeOH) to afford the pure product as a solid.[1]
Quantitative Data Summary:
| Step | Product | Yield | Enantiomeric Ratio (e.r.) |
| Asymmetric Alkylation & Cyclization | tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate | 71% | 95:5 |
| Final Hydrolysis | (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 83% | - |
Characterization Data for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid: [1]
-
Appearance: Solid
-
Melting Point: 94–95 °C
-
Optical Rotation: [α]D25 –23.5 (c 1.00, MeOH)
Protocol 2: Asymmetric Hydrogenation for the Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane derivatives
This protocol provides a general concept based on the synthesis of a key intermediate for quinolone antibacterial agents via asymmetric hydrogenation.[5][7]
General Reaction Scheme:
Caption: General workflow for asymmetric hydrogenation.
Conceptual Procedure:
-
A protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate derivative is subjected to asymmetric hydrogenation.
-
The reaction is carried out in the presence of a chiral ruthenium catalyst, such as [RuCl(benzene)(S)-SunPhos]Cl.
-
This hydrogenation step establishes the stereocenter with high enantioselectivity.
-
The resulting chiral intermediate can then be further elaborated through a series of reactions to yield the desired (S)-7-amino-5-azaspiro[2.4]heptane moiety.
Reported Performance:
-
Enantiomeric Excess (ee): Up to 98.7% ee has been achieved for the hydrogenation step.[5]
This high level of enantioselectivity makes asymmetric hydrogenation a powerful tool for accessing these valuable chiral building blocks. The specific reaction conditions (solvent, temperature, pressure) would need to be optimized for the particular substrate.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is a valuable chiral building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic scaffold offers an escape from the "flatland" of traditional aromatic compounds, providing a unique conformational restriction that is advantageous for achieving high target affinity and selectivity. The incorporation of the 5-azaspiro[2.4]heptane core, a proline analogue, can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates, such as improved solubility and metabolic stability, by increasing the fraction of sp³-hybridized carbons (Fsp³).[1][2]
These application notes provide a comprehensive overview of the utility of this compound as a key intermediate in the synthesis of potent and selective G-protein coupled receptor (GPCR) modulators, with a specific focus on the development of dopamine D3 receptor antagonists.
Key Application: Synthesis of Dopamine D3 Receptor Antagonists
The deprotected (R)-5-azaspiro[2.4]heptan-7-amine core, readily derived from the title compound, serves as a crucial scaffold for a novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes. These compounds have demonstrated high affinity and selectivity for the dopamine D3 receptor (D3R), a key target in the treatment of substance abuse and other neurological disorders.[1][3]
Chemical Properties of the Core Scaffold
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 127199-44-4 |
| Appearance | White to off-white powder |
| Storage | 2-8°C |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, (R)-5-azaspiro[2.4]heptan-7-amine, which is the key reactive intermediate for further elaboration.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (approx. 10 mL per gram of substrate).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (2-3 eq) or 4M HCl in dioxane (3-4 eq) dropwise to the stirred solution.[4][5]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-5-azaspiro[2.4]heptan-7-amine. The product is often used in the next step without further purification.
Protocol 2: Synthesis of a 1,2,4-Triazolyl 5-Azaspiro[2.4]heptane Derivative
This protocol is a representative example of how the deprotected amine can be used to synthesize a potent dopamine D3 receptor antagonist.[1]
Materials:
-
(R)-5-azaspiro[2.4]heptan-7-amine (from Protocol 1)
-
Appropriately substituted 4-(1H-1,2,4-triazol-1-yl)benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 4-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of (R)-5-azaspiro[2.4]heptan-7-amine (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1,2,4-triazolyl 5-azaspiro[2.4]heptane derivative.
Protocol 3: In Vitro Dopamine D3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized compounds for the human dopamine D3 receptor.[6][7]
Materials:
-
Membrane preparations from cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable D3-selective radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: (+)-Butaclamol (1-10 µM) or another suitable competitor.
-
Synthesized test compounds.
-
96-well plates, glass fiber filters, cell harvester, liquid scintillation counter, and scintillation cocktail.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either test compound, buffer (for total binding), or non-specific control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well. The final assay volume is typically 100-250 µL.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value for each test compound from concentration-response curves and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4: Dopamine D3 Receptor Functional Assay (cAMP Accumulation)
This protocol measures the antagonist activity of the synthesized compounds by quantifying their ability to block agonist-induced inhibition of cAMP production. Dopamine D3 receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8][9][10]
Materials:
-
Cells stably expressing the human dopamine D3 receptor (e.g., CHO-K1).
-
Forskolin (to stimulate cAMP production).
-
A known D3 receptor agonist (e.g., Quinpirole).
-
Synthesized test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).
-
Cell culture medium and plates.
Procedure:
-
Seed the cells in 96- or 384-well plates and grow to the desired confluency.
-
Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a mixture of forskolin and a fixed concentration of the D3 agonist (typically the EC₈₀ concentration).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate concentration-response curves for the antagonist's ability to reverse the agonist-induced decrease in cAMP levels.
-
Calculate the IC₅₀ value for each antagonist, which represents its potency in the functional assay.
Protocol 5: In Vivo Pharmacokinetic (PK) Study in Rats
This protocol outlines a typical procedure to evaluate the pharmacokinetic properties of a lead compound in rats following oral (PO) and intravenous (IV) administration.[11][12]
Materials:
-
Sprague-Dawley rats (male, 250-300 g).
-
Test compound.
-
Vehicle for PO administration (e.g., 0.5% methylcellulose in water).
-
Vehicle for IV administration (e.g., saline with 5% DMSO, 10% Solutol).
-
Dosing gavage needles and syringes.
-
Catheters for blood collection (e.g., jugular vein cannulation).
-
Heparinized tubes for blood collection.
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Fast rats overnight prior to dosing.
-
Administer the test compound at a defined dose (e.g., 5 mg/kg) via oral gavage for the PO group and via tail vein or jugular vein catheter for the IV group.
-
Collect blood samples (approx. 200 µL) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis (e.g., by protein precipitation with acetonitrile).
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability) using non-compartmental analysis software.
Data Presentation
The following tables summarize the in vitro and in vivo data for a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptane derivatives, demonstrating the utility of the core scaffold.[1]
Table 1: In Vitro Biological Activity of Representative Dopamine D3 Receptor Antagonists
| Compound ID | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity | hERG IC₅₀ (µM) |
| Compound A | 0.8 | 250 | 313 | >30 |
| Compound B | 1.2 | 320 | 267 | 15 |
| Compound C | 0.5 | 150 | 300 | >30 |
| Compound D | 2.5 | 800 | 320 | 25 |
Data are representative examples derived from published literature.[1]
Table 2: In Vivo Pharmacokinetic Parameters in Rats (5 mg/kg PO)
| Compound ID | CL (mL/min/kg) | Vss (L/kg) | t₁/₂ (h) | F (%) | Brain/Plasma Ratio |
| Compound A | 25 | 3.5 | 2.5 | 40 | 1.2 |
| Compound C | 30 | 4.1 | 2.8 | 35 | 1.5 |
CL: Clearance; Vss: Volume of distribution at steady state; t₁/₂: Half-life; F: Oral Bioavailability. Data are representative examples.[1]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, three-dimensional molecules in drug discovery. Its application in the development of potent and selective dopamine D3 receptor antagonists highlights the potential of the 5-azaspiro[2.4]heptane scaffold to generate drug candidates with favorable biological and pharmacokinetic profiles. The protocols and data presented herein provide a comprehensive guide for researchers utilizing this scaffold to accelerate their drug development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 12. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Application Notes and Protocols for Boc Protection of Spirocyclic Amines
Introduction
Spirocyclic amines are a class of organic compounds characterized by at least two rings connected by a single common atom. These unique three-dimensional structures are of significant interest in medicinal chemistry and drug development due to their conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The protection of the amine functional group is a crucial step in the multi-step synthesis of complex spirocyclic molecules, preventing unwanted side reactions and allowing for the selective modification of other parts of the molecule.
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[2][3][4] The Boc protection of amines is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[2][4][5] This application note provides a detailed protocol for the Boc protection of spirocyclic amines, along with a summary of reaction conditions and a visual representation of the experimental workflow.
General Reaction Scheme
The overall reaction for the Boc protection of a spirocyclic amine can be depicted as follows:
Caption: General reaction for Boc protection of a spirocyclic amine.
Experimental Protocol: Boc Protection of a Spiro-piperidine Amine
This protocol describes a general procedure for the Boc protection of a spiro-piperidine amine using di-tert-butyl dicarbonate and triethylamine (TEA) as the base in dichloromethane (DCM) as the solvent.
Materials:
-
Spiro-piperidine amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)
-
Triethylamine (TEA) (1.5 - 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the spiro-piperidine amine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration).
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (TEA) (1.5 - 2.0 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq) in DCM.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. For sterically hindered amines, the reaction may require longer reaction times or gentle heating (e.g., 40 °C).[2]
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, although in many cases the product is of sufficient purity for subsequent steps.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the Boc protection of a spirocyclic amine.
Caption: Workflow for the Boc protection of a spirocyclic amine.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Boc protection can be influenced by the choice of base, solvent, and reaction temperature. The following table summarizes various conditions reported in the literature for the Boc protection of amines, which are generally applicable to spirocyclic amines.
| Spirocyclic Amine Type | Reagents & Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| General Secondary Amine | (Boc)₂O, TEA | CH₂Cl₂ | 0 to rt | 6 | ~92 | |
| General Amine | (Boc)₂O, NaOH | Water/THF | rt | 2-12 | High | [2] |
| General Amine | (Boc)₂O, NaHCO₃ | Chloroform/Water | Reflux | 2-12 | High | [2] |
| General Amine | (Boc)₂O, DMAP | Acetonitrile | rt | < 1 | High | [5] |
| Sterically Hindered Amine | (Boc)₂O, Me₄NOH·5H₂O | CH₃CN | rt | - | Advantageous | [] |
| Water-Sensitive Amine | (Boc)₂O, TEA | MeOH or DMF | 40-50 | - | Good | [] |
| Catalyst-Free | (Boc)₂O | Water/Acetone | rt | 0.1-0.2 | >90 | [3] |
Troubleshooting and Considerations
-
Steric Hindrance: Spirocyclic amines can be sterically hindered, which may slow down the reaction rate. In such cases, increasing the reaction temperature, using a more potent catalyst like 4-dimethylaminopyridine (DMAP), or employing alternative methods may be necessary.[][7]
-
Double Boc Protection: For primary amines, the use of a strong catalyst like DMAP can sometimes lead to the formation of a di-Boc protected product. Careful control of stoichiometry and reaction conditions is important to achieve mono-protection.[]
-
Side Reactions: In the presence of other nucleophilic functional groups like hydroxyl groups, O-Boc protection can occur as a side reaction, especially with prolonged reaction times and the use of DMAP.[]
-
Catalyst-Free Conditions: For some substrates, a catalyst-free method in a water-acetone mixture can be a simple, efficient, and environmentally friendly alternative, often providing high yields in short reaction times.[3]
The Boc protection of spirocyclic amines is a fundamental and versatile transformation in organic synthesis. The protocol outlined in this application note provides a reliable and adaptable method for researchers in drug discovery and development. By carefully selecting the appropriate reagents, solvent, and reaction conditions based on the specific substrate, high yields of the desired Boc-protected spirocyclic amine can be achieved, facilitating the synthesis of complex and biologically active molecules.
References
- 1. 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] [myskinrecipes.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Di-tert-butyl_dicarbonate [chemeurope.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Chiral HPLC Resolution of Spirocyclic Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic compounds, characterized by their unique three-dimensional structures containing two rings linked by a single common atom, are increasingly important scaffolds in drug discovery and development. The inherent chirality of many spirocyclic molecules necessitates their separation into individual enantiomers, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative scale resolution of these enantiomers.
This document provides detailed application notes and protocols for the chiral HPLC resolution of various spirocyclic enantiomers. It is designed to guide researchers, scientists, and drug development professionals in developing robust and efficient separation methods. The information presented is curated from peer-reviewed scientific literature and established chromatographic principles.
Key Concepts in Chiral HPLC of Spirocyclic Compounds
The successful chiral separation of spirocyclic enantiomers relies on the differential interactions between the enantiomers and a chiral stationary phase. These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times on the column.[1]
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the resolution of a broad range of chiral compounds, including spirocycles.[2][3] The helical structure of these polymers creates chiral grooves and cavities that can preferentially bind one enantiomer over the other.
Data Presentation: Chiral Resolution of Spirocyclic Compounds
The following tables summarize the chromatographic conditions and results for the successful enantioseparation of various classes of spirocyclic compounds.
Table 1: Chiral Resolution of Spiro-Hydantoin Derivatives
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k'1 | α | Rs |
| 3,5-disubstituted hydantoin (anti) | Cellulose-SB | n-hexane/2-PrOH (90/10, v/v) | 1.0 | 25 | - | >1.5 | >2.14 |
| 3,5-disubstituted hydantoin (syn) | Amylose-SA | n-hexane/2-PrOH (90/10, v/v) | 1.0 | 25 | - | - | - |
| 3,5-disubstituted hydantoin | Chiralpak AD-H | n-hexane/IPA (varying ratios) | 1.0 | RT | - | - | - |
| 3,5-disubstituted hydantoin | Chiralcel OD-H | n-hexane/IPA (varying ratios) | 1.0 | RT | - | - | - |
Data synthesized from multiple sources. k'1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution factor. "RT" indicates room temperature. "-" indicates data not specified in the source.
Table 2: Chiral Resolution of Spiro-Oxindole Derivatives
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k'1 | α | Rs |
| Spiro[indoline-3,1'-pyrrolo[1,2-a]pyrazin]-2-one | Chiralpak OD-H | n-hexane/2-propanol | 1.0 | RT | - | - | - |
| Spiro[indoline-3,1'-pyrrolo[1,2-a]pyrazin]-2-one | Chiralpak OB-H | n-hexane/2-propanol | 1.0 | RT | - | - | - |
| Spiro[indoline-3,1'-pyrrolo[1,2-a]pyrazin]-2-one | Chiralcel OJ-H | n-hexane/2-propanol | 1.0 | RT | - | - | - |
Data synthesized from a representative study. Specific retention and resolution values are compound-dependent and can be found in the cited literature.
Table 3: Chiral Resolution of Other Spirocyclic Compounds
| Compound Class | Compound Example | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | α | Rs |
| Spiro-Lactams | trans-β-lactam ureas | Amylose-SA | n-hexane/2-PrOH (90/10, v/v) | 1.0 | 25 | - | - |
| Spiro-Ketals | Spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one | Microcrystalline triacetylcellulose | Ethanol | - | RT | - | - |
| Spiro-Compounds | 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]-undecane | Chiral Column (unspecified) | Normal Phase | - | RT | - | - |
This table provides examples of successful separations. For detailed quantitative data, please refer to the primary literature.
Experimental Protocols
Protocol 1: General Screening for Chiral HPLC Method Development
This protocol outlines a systematic approach to screen for suitable conditions for the chiral separation of a new spirocyclic compound.
1. Materials and Equipment:
- HPLC system with a UV detector (or other suitable detector)
- A selection of chiral columns (e.g., polysaccharide-based: Chiralpak IA, IB, IC, ID, IE, IF; Chiralcel OD, OJ)
- HPLC-grade solvents: n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN)
- Additives: trifluoroacetic acid (TFA), diethylamine (DEA)
- Racemic standard of the spirocyclic analyte
- Sample vials, filters, and syringes
2. Initial Column and Mobile Phase Screening:
- Step 1: Dissolve the racemic spirocyclic compound in a suitable solvent (e.g., mobile phase) to a concentration of approximately 1 mg/mL.
- Step 2: Begin with a polysaccharide-based column (e.g., Chiralpak IA or Chiralcel OD-H).
- Step 3: Screen with a series of isocratic mobile phases. A common starting point for normal phase chromatography is a mixture of n-hexane and an alcohol modifier (IPA or EtOH).[1]
- Screening Mobile Phase 1: n-Hexane/IPA (90:10, v/v)
- Screening Mobile Phase 2: n-Hexane/EtOH (90:10, v/v)
- Step 4: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
- Step 5: Inject the sample and monitor the chromatogram.
- Step 6: If no separation or poor resolution is observed, systematically vary the percentage of the alcohol modifier (e.g., 80:20, 70:30).
- Step 7: If the compound is acidic or basic, add a modifier to the mobile phase (e.g., 0.1% TFA for acidic compounds, 0.1% DEA for basic compounds) to improve peak shape.[1]
- Step 8: If separation is still not achieved, switch to a different chiral column and repeat steps 3-7.
3. Method Optimization:
- Step 1: Once partial separation is observed, optimize the mobile phase composition by making small adjustments to the solvent ratio to maximize the resolution (Rs).
- Step 2: Investigate the effect of temperature. Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C) as temperature can influence selectivity.
- Step 3: Optimize the flow rate. Lower flow rates can sometimes improve resolution, but will increase the analysis time.
- Step 4: For compounds soluble in polar solvents, explore polar organic or reversed-phase modes.
Protocol 2: Validated Chiral HPLC Method for a Spirocyclic Alcohol (Hypothetical Example)
This protocol provides an example of a validated method for the enantiomeric purity determination of a spirocyclic alcohol.
1. Chromatographic Conditions:
- Instrument: HPLC system with a UV detector
- Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
- Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
- Diluent: Mobile Phase
2. Sample Preparation:
- Prepare a stock solution of the racemic spirocyclic alcohol in the mobile phase at a concentration of 1 mg/mL.
- Prepare a series of calibration standards by diluting the stock solution.
3. Method Validation Parameters (based on ICH guidelines):
- Specificity: Inject a blank (diluent), a solution of the racemate, and, if available, solutions of the individual enantiomers to demonstrate that there are no interfering peaks at the retention times of the analytes.
- Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Determine the correlation coefficient (r²), which should be ≥ 0.999.
- Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. The recovery should typically be within 98-102%.
- Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (S/N) of approximately 3:1 for LOD and 10:1 for LOQ.
- Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition by ±2%, column temperature by ±5 °C, flow rate by ±0.1 mL/min) to assess the method's reliability during normal use.
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Chiral Recognition Mechanism on a Polysaccharide CSP.
References
NMR Characterization of 5-azaspiro[2.4]heptane Carbamates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azaspiro[2.4]heptane derivatives are valuable building blocks in medicinal chemistry, appearing as core scaffolds in a range of biologically active molecules. The rigid, three-dimensional nature of the spirocyclic system offers unique conformational constraints that can be exploited in drug design to enhance binding affinity and selectivity. Carbamate-protected derivatives of this scaffold are common intermediates in the synthesis of more complex molecules. Accurate structural characterization of these intermediates is crucial for ensuring the success of subsequent synthetic steps and for the unambiguous identification of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of these compounds in solution.
This document provides detailed application notes and protocols for the NMR characterization of 5-azaspiro[2.4]heptane carbamates, with a focus on the widely used tert-butoxycarbonyl (Boc) protected derivatives.
General Structure
The core structure of a 5-azaspiro[2.4]heptane carbamate consists of a pyrrolidine ring fused to a cyclopropane ring at the 4-position, with a carbamate protecting group on the nitrogen atom.
Caption: General chemical structure of 5-azaspiro[2.4]heptane carbamates.
NMR Data of 5-Azaspiro[2.4]heptane Carbamates
The following tables summarize the ¹H and ¹³C NMR data for a representative 5-azaspiro[2.4]heptane carbamate, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. The presence of rotamers due to the restricted rotation around the carbamate C-N bond is a common feature in the NMR spectra of these compounds, leading to the observation of two sets of signals for some nuclei.
Table 1: ¹H NMR Data for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid in CDCl₃
| Atom | Chemical Shift (δ, ppm) (Major Rotamer) | Chemical Shift (δ, ppm) (Minor Rotamer) | Multiplicity |
| COOH | 10.64 | - | br s |
| H6 | 4.50 | 4.39 | m |
| H7a, H7b, H5a | 3.40–3.39 | 3.20 | m |
| H5b | 2.29 | - | m |
| H1a, H1b, H2a, H2b | 0.61 | - | m |
| Boc-C(CH₃)₃ | 1.44 | 1.48 | s |
Table 2: ¹³C NMR Data for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid in CDCl₃
| Atom | Chemical Shift (δ, ppm) (Major Rotamer) | Chemical Shift (δ, ppm) (Minor Rotamer) |
| COOH | 178.6 | 176.1 |
| Boc-C=O | 154.0 | 155.8 |
| Boc-C(CH₃)₃ | 80.5 | 81.1 |
| C6 | 59.5 | - |
| C5 | 53.7 | 54.4 |
| C7 | 39.0 | 37.2 |
| C4 | 20.2 | 20.7 |
| C1, C2 | 11.8, 9.4 | 13.2, 8.0 |
Data obtained from D'Erasmo et al., Molecules 2020, 25(23), 5644.[1]
Discussion of Spectral Features
-
Spirocyclic Core: The protons on the cyclopropane ring (H1 and H2) typically appear as complex multiplets in the upfield region of the ¹H NMR spectrum (around 0.5-1.0 ppm). The diastereotopic protons of the pyrrolidine ring (H5 and H7) give rise to distinct signals, often as multiplets due to geminal and vicinal couplings.
-
Carbamate Group: The carbamate protecting group introduces characteristic signals. For a Boc group, a sharp singlet integrating to nine protons is observed around 1.4-1.5 ppm in the ¹H NMR spectrum. The quaternary carbon and the methyl carbons of the Boc group appear at approximately 80 ppm and 28 ppm, respectively, in the ¹³C NMR spectrum. For a Cbz group, aromatic proton signals would be expected between 7.2 and 7.4 ppm, and a benzylic CH₂ signal around 5.1 ppm.
-
Rotamers: The partial double bond character of the N-C(O) bond in the carbamate can lead to slow rotation on the NMR timescale, resulting in the observation of two distinct sets of signals (rotamers) for the nuclei close to the carbamate group. The ratio of these rotamers can be influenced by the solvent and temperature.
Experimental Protocols
Synthesis of 5-Azaspiro[2.4]heptane Carbamates
A general synthetic approach to 5-azaspiro[2.4]heptane carbamates involves the construction of the spirocyclic core followed by the introduction of the carbamate protecting group. One common method starts from a protected 4-methyleneproline derivative.
Caption: A generalized synthetic workflow for preparing 5-azaspiro[2.4]heptane carbamates.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the 5-azaspiro[2.4]heptane carbamate for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). Chloroform-d (CDCl₃) is a common choice for these compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments and samples.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to provide a spectrum with singlets for each carbon.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
2D NMR Spectroscopy (for detailed structural confirmation):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds).
Data Analysis and Interpretation Workflow
A logical workflow is essential for the accurate interpretation of the NMR data.
Caption: A systematic workflow for the analysis and interpretation of NMR data.
By following these protocols and utilizing the provided reference data, researchers can confidently characterize the structure and purity of their 5-azaspiro[2.4]heptane carbamate intermediates, ensuring the integrity of their synthetic endeavors in drug discovery and development.
References
Application Notes and Protocols for the Large-Scale Synthesis of Chiral Azaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of chiral azaspiro compounds, a class of molecules of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on scalable and efficient methodologies reported in peer-reviewed literature, focusing on asymmetric catalytic approaches to ensure high enantiopurity of the final products.
Introduction
Chiral azaspiro compounds are three-dimensional scaffolds that have gained considerable attention in drug design due to their conformational rigidity and novel chemical space they occupy compared to traditional flat aromatic structures.[1][2] The synthesis of enantiomerically pure azaspirocycles is a key challenge in medicinal chemistry.[3] This document details several robust methods for their large-scale preparation, including transition-metal catalysis and organocatalysis, providing researchers with the necessary information to implement these syntheses in a laboratory or industrial setting.
Data Presentation: Comparison of Synthetic Methodologies
The following tables summarize the quantitative data for various large-scale syntheses of chiral azaspiro compounds, allowing for a direct comparison of their efficiency and stereoselectivity.
Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation for Azaspiro[n.2]alkanes [2]
| Substrate | Catalyst | Product | Yield (%) | d.r. | ee (%) |
| N-Boc-4-methylenepiperidine | Rh₂(S-pPhTPCP)₄ | Azaspiro[2.5]octane derivative | 91 | >20:1 | 98 |
| N-Boc-3-methylenepyrrolidine | Rh₂(S-pPhTPCP)₄ | Azaspiro[2.4]heptane derivative | 85 | 11:1 | 99 |
| N-Boc-3-methyleneazetidine | Rh₂(S-pPhTPCP)₄ | Azaspiro[2.3]hexane derivative | 80 | - | 95 |
| Tropane derivative | Rh₂(S-pPhTPCP)₄ | Azaspiro[2.5]nonane derivative | 86 | - | 99 |
Table 2: Cobalt-Catalyzed Asymmetric C-H Olefination/[4+1] Spirocyclization for Spiro-γ-lactams [4]
| Substrate (Amide) | Olefin | Chiral Ligand | Product | Yield (%) | ee (%) |
| N-methoxybenzamide | Ethyl acrylate | Chiral Spiro Phosphoric Acid (SPA) | Spiro-γ-lactam | 85 | 98 |
| N-methoxy-4-chlorobenzamide | Methyl acrylate | Chiral Spiro Phosphoric Acid (SPA) | Spiro-γ-lactam | 78 | 96 |
| N-methoxy-3-methylbenzamide | n-Butyl acrylate | Chiral Spiro Phosphoric Acid (SPA) | Spiro-γ-lactam | 92 | 97 |
Table 3: Diastereoselective Addition to Davis-Ellman's Imines for 1-Substituted 2-Azaspiro[3.3]heptanes [5]
| Imine Substituent (Ar) | Product | Yield (%) | d.r. |
| Phenyl | 1-Phenyl-2-azaspiro[3.3]heptane derivative | 90 | 98:2 |
| 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-2-azaspiro[3.3]heptane derivative | 85 | 97:3 |
| 2-Naphthyl | 1-(2-Naphthyl)-2-azaspiro[3.3]heptane derivative | 88 | 98:2 |
Experimental Protocols
Protocol 1: Large-Scale Rhodium-Catalyzed Asymmetric Cyclopropanation of Exocyclic Olefins
This protocol describes the synthesis of chiral azaspiro[n.2]alkanes via a rhodium-catalyzed cyclopropanation reaction, which has demonstrated high turnover numbers, making it suitable for large-scale applications.[2]
Materials:
-
N-protected exocyclic olefin (e.g., N-Boc-4-methylenepiperidine)
-
Donor/acceptor carbene precursor (e.g., ethyl aryldiazoacetate)
-
Chiral dirhodium tetracarboxylate catalyst (e.g., Rh₂(S-pPhTPCP)₄)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add the N-protected exocyclic olefin (1.0 eq) and the chiral dirhodium catalyst (0.01-1 mol%).
-
Dissolve the reactants in anhydrous DCM under an inert atmosphere.
-
In the dropping funnel, prepare a solution of the donor/acceptor carbene precursor (1.1 eq) in anhydrous DCM.
-
Slowly add the carbene precursor solution to the reaction mixture over a period of 4-8 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral azaspiro[n.2]alkane.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Protocol 2: Scalable Synthesis of Spiro-γ-lactams via Cobalt-Catalyzed Asymmetric C-H Olefination/[4+1] Spirocyclization
This protocol details a cobalt-catalyzed sequential C-H olefination and asymmetric [4+1] spirocyclization to produce biologically important spiro-γ-lactams with high enantioselectivity.[4]
Materials:
-
N-alkoxyamide substrate (e.g., N-methoxybenzamide)
-
Activated olefin (e.g., ethyl acrylate)
-
Cobalt(II) catalyst (e.g., Co(OAc)₂)
-
Chiral Spiro Phosphoric Acid (SPA) ligand
-
Oxidant (e.g., Ag₂CO₃)
-
Additive (e.g., K₂CO₃)
-
Solvent (e.g., 1,2-dichloroethane, DCE)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the N-alkoxyamide substrate (1.0 eq), activated olefin (2.0 eq), Co(OAc)₂ (10 mol%), chiral SPA ligand (12 mol%), Ag₂CO₃ (1.5 eq), and K₂CO₃ (1.0 eq).
-
Add anhydrous DCE to the mixture.
-
Stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the solid residues.
-
Wash the filter cake with DCE.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched spiro-γ-lactam.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Experimental Workflow for Large-Scale Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Azaspiro[2.4]heptane Scaffold: A Modern Bioisostere for Amine-Containing Scaffolds in Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
In contemporary medicinal chemistry, the "escape from flatland" has driven the exploration of novel, three-dimensional scaffolds to improve the physicochemical and pharmacological properties of drug candidates. The azaspiro[2.4]heptane core has emerged as a compelling bioisosteric replacement for common saturated heterocycles like piperidine and piperazine. Its rigid, spirocyclic nature introduces a defined three-dimensional geometry, which can enhance binding affinity and selectivity while often improving metabolic stability and aqueous solubility. This document provides detailed application notes on the use of azaspiro[2.4]heptanes as bioisosteres, focusing on their application in the development of orexin and dopamine receptor antagonists, complete with quantitative data and detailed experimental protocols.
Logical Framework for Bioisosteric Replacement
The decision to replace a traditional scaffold like piperidine with an azaspiro[2.4]heptane moiety is driven by the pursuit of improved drug-like properties. The diagram below illustrates the strategic rationale behind this bioisosteric switch.
Application I: Dual Orexin Receptor Antagonists (DORAs)
The orexin system, comprising receptors OX1 and OX2, is a key regulator of the sleep-wake cycle, making it a prime target for insomnia therapeutics. Starting from a series of 4,4-disubstituted piperidine orexin antagonists, researchers explored the bioisosteric replacement of the piperidine core with a 5-azaspiro[2.4]heptane scaffold.[1]
Data Presentation: Orexin Receptor Antagonism
The following table summarizes the structure-activity relationship (SAR) for the piperidine (compounds 1 , 3 , 5 ) and the corresponding 5-azaspiro[2.4]heptane (compounds 2 , 4 , 6 ) series, demonstrating the impact of the bioisosteric switch on receptor potency.[1] Potency is expressed as pKb, the negative logarithm of the antagonist dissociation constant.
| Cmpd | Core Scaffold | R Group | OX1 pKb | OX2 pKb | Selectivity |
| 1 | Piperidine | 2,4-dichlorobenzyl | 7.1 | <5.0 | OX1 Selective |
| 2 | Azaspiro[2.4]heptane | 2,4-dichlorobenzyl | 7.4 | <5.0 | OX1 Selective |
| 3 | Piperidine | 2-chloro-4-fluorobenzyl | 7.0 | <5.0 | OX1 Selective |
| 4 | Azaspiro[2.4]heptane | 2-chloro-4-fluorobenzyl | 7.3 | <5.0 | OX1 Selective |
| 5 | Piperidine | 2-chloro-4-methoxybenzyl | 7.8 | <5.0 | OX1 Selective |
| 6 | Azaspiro[2.4]heptane | 2-chloro-4-methoxybenzyl | 6.8 | <5.0 | OX1 Selective |
Further optimization of the azaspiro[2.4]heptane series led to the discovery of potent dual antagonists. Compound 15 emerged as a lead candidate with excellent dual-receptor activity and a favorable pharmacokinetic profile.[1]
| Cmpd | R¹ Group | R² Group | OX1 pKb | OX2 pKb | Rat Clp (ml/min/kg) | Rat F% |
| 15 | 2,4-dichlorobenzyl | Azepan-1-ylmethyl | 8.1 | 8.0 | 12 | 41 |
Signaling Pathway: Orexin Receptors
Orexin receptors are G-protein coupled receptors (GPCRs). Their activation by orexin-A or orexin-B peptides primarily leads to the activation of the Gq protein, which subsequently stimulates phospholipase C (PLC) and initiates a signaling cascade resulting in an increase in intracellular calcium levels. The diagram below outlines this principal pathway, which is the target of the antagonists described.
Application II: Dopamine D₃ Receptor Antagonists
The dopamine D₃ receptor (D₃R) is implicated in various neuropsychiatric disorders, including schizophrenia and substance abuse. Selective D₃R antagonists are sought after as therapeutics with potentially fewer side effects than non-selective antipsychotics. The use of rigid diazaspiroalkane cores, including azaspiro[2.4]heptanes, has been explored to replace the traditional piperazine moiety in D₃R ligands to enhance selectivity and affinity.[2]
Data Presentation: Dopamine D₃ Receptor Antagonism
The table below presents binding affinity data (Ki) for a series of D₃R antagonists featuring different diazaspiro cores. Compound 11 , which contains a 2,6-diazaspiro[3.3]heptane core (a close structural relative of the azaspiro[2.4]heptane), demonstrates the potential of these scaffolds to achieve high affinity and selectivity for the D₃ receptor over the D₂ receptor.[2]
| Cmpd | Core Scaffold | D₃ Ki (nM) | D₂ Ki (nM) | Selectivity (D₂/D₃) |
| 8a | 2,5-Diazaspiro[3.4]octane | 105 | >10,000 | >95 |
| 11 | 2,6-Diazaspiro[3.3]heptane | 24.2 | 6390 | 264 |
| 14 | 1,7-Diazaspiro[3.5]nonane | 25.6 | 13,000 | 508 |
| 15c | 2,7-Diazaspiro[4.4]nonane | 122 | >10,000 | >82 |
Signaling Pathway: Dopamine D₃ Receptor
The D₃ receptor is a D₂-like family GPCR that couples to inhibitory G proteins (Gi/o). Activation of D₃R by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like Protein Kinase A (PKA). D₃R antagonists block this inhibitory signal.
Experimental Protocols
Protocol 1: General Synthesis of 5-Azaspiro[2.4]heptane Orexin Antagonists
This protocol outlines the synthesis of the advanced intermediate required for the final amide coupling to produce orexin antagonists like compound 15 . The workflow illustrates the key chemical transformations.[1]
Step 1: Oxidation of Alcohol (v) to Aldehyde [1]
-
Dissolve the key alcohol intermediate, (S)-tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate (v), in dichloromethane (DCM).
-
Add (diacetoxyiodo)benzene (BAIB) and (2,2,6,6-tetramethyl-1-piperidinyloxy) free radical (TEMPO).
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product via column chromatography to yield the aldehyde intermediate.
Step 2: Reductive Amination to form Advanced Amine Intermediate (x) [1]
-
Dissolve the aldehyde intermediate from Step 1 in 1,2-dichloroethane (DCE).
-
Add the desired amine (e.g., azepane, 1.1 equivalents).
-
Add sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 equivalents) portion-wise.
-
Stir the mixture at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.
-
Dry the combined organic layers, concentrate, and purify by chromatography to obtain the Boc-protected advanced amine intermediate (x).
Step 3: Boc Deprotection [1]
-
Dissolve the Boc-protected amine (x) in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent, yielding the final amine salt.
Step 4: Amide Coupling to Yield Final Product [1]
-
Dissolve the desired carboxylic acid (e.g., 2,4-dichlorobenzoic acid) in 1,4-dioxane.
-
Add N-methylmorpholine and 2-chloro-4,6-dimethoxy-1,3,5-triazine.
-
Stir at room temperature for 1 hour.
-
Add the final amine from Step 3 to the reaction mixture.
-
Heat the reaction to 60 °C until completion.
-
Cool the reaction, perform an aqueous workup, and extract the product.
-
Purify the final compound by column chromatography or preparative HPLC.
Protocol 2: Radioligand Binding Assay for D₂/D₃ Receptors
This protocol is a general method for determining the binding affinity (Ki) of test compounds (e.g., azaspiro[2.4]heptane derivatives) for dopamine D₂ and D₃ receptors using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Membrane Preparations: Crude membrane preparations from HEK293 cells stably expressing human recombinant dopamine D₂ or D₃ receptors.
-
Radioligand: [³H]Spiperone or [¹²⁵I]Iodosulpride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Determinant: 10 µM Haloperidol or (+)-Butaclamol.
-
Test Compounds: Azaspiro[2.4]heptane derivatives dissolved in DMSO (10 mM stock).
-
Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Plate Setup: In a 96-well plate, prepare the following reactions in a final volume of 250 µL:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, radioligand, membrane preparation, and the non-specific determinant (e.g., 10 µM Haloperidol).
-
Competition: Assay buffer, radioligand, membrane preparation, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters 3-4 times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the dried filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
The azaspiro[2.4]heptane scaffold represents a valuable tool in modern medicinal chemistry for the bioisosteric replacement of traditional saturated heterocycles. As demonstrated in the orexin and dopamine receptor antagonist case studies, this replacement can lead to favorable modulations in potency, selectivity, and pharmacokinetic properties. The provided protocols offer a practical framework for the synthesis and evaluation of novel drug candidates incorporating this promising three-dimensional scaffold.
References
Navigating the Labyrinth of Amine Protection: Mild Boc Deprotection Methods for Acid-Sensitive Substrates
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis. However, its facile removal under standard acidic conditions can be a double-edged sword, particularly when dealing with molecules adorned with other acid-labile functionalities. This document provides detailed application notes and protocols for a range of mild deprotection strategies, ensuring the selective cleavage of the Boc group while preserving the integrity of sensitive substrates.
The traditional reliance on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection is often incompatible with complex molecules bearing sensitive groups such as tert-butyl esters, acetals, or silyl ethers. The quest for milder and more selective methods has led to the development of several alternative protocols, offering a toolkit for chemists to navigate these challenging synthetic landscapes.
Comparative Overview of Mild Boc Deprotection Methods
The selection of an appropriate deprotection method is contingent on the specific substrate and the presence of other functional groups. The following tables summarize quantitative data for various mild N-Boc deprotection methods, allowing for a direct comparison of their reaction conditions and efficiencies.
Table 1: Mildly Acidic and Lewis Acid-Mediated Boc Deprotection
| Method/Reagent | Substrate Type | Typical Conditions | Time | Yield (%) | Reference |
| Aqueous Phosphoric Acid | Primary & Secondary Amines | 85% H₃PO₄ in THF, RT | 4 - 8 h | >90% | [1] |
| p-Toluenesulfonic Acid (p-TsOH) | Primary Amines | p-TsOH (2 equiv.), neat, 30 Hz ball milling | 10 min | >98% | [2][3] |
| Zinc Bromide (ZnBr₂) | Secondary Amines | ZnBr₂ in DCM, RT | 3 days | High | [4][5] |
| Trimethylsilyl Iodide (TMSI) | General N-Boc | TMSI in CHCl₃, RT | Overnight | High | [6][7][8] |
Table 2: Non-Acidic and Thermal Boc Deprotection Methods
| Method/Reagent | Substrate Type | Typical Conditions | Time | Yield (%) | Reference |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | up to 90% | [9][10][11][12] |
| Tetrabutylammonium Fluoride (TBAF) | General N-Boc | TBAF in refluxing THF | Not Specified | Good | [13] |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [14][15][16] |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93% | [17] |
Experimental Protocols
The following are detailed methodologies for key mild Boc deprotection experiments.
Protocol 1: Deprotection using Aqueous Phosphoric Acid
This method is particularly useful for substrates containing acid-sensitive esters or ethers.[1]
Materials:
-
Boc-protected substrate
-
Tetrahydrofuran (THF)
-
Aqueous phosphoric acid (85 wt%)
-
Water
-
Sodium hydroxide solution (e.g., 50 wt%)
-
Ethyl acetate
-
Magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the Boc-protected substrate (1.0 g) in tetrahydrofuran (1 mL) at room temperature.
-
Add aqueous phosphoric acid (85 wt%, ~15 equivalents) dropwise to the solution.
-
Stir the mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, add water (5 mL) to the reaction mixture and cool to 0 °C.
-
Slowly add sodium hydroxide solution to adjust the pH to 8 (Caution: exothermic).
-
Extract the mixture with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: Deprotection using Oxalyl Chloride in Methanol
This mild and rapid method is tolerant of a wide range of functional groups.[9][10][11][12]
Materials:
-
Boc-protected substrate
-
Methanol (MeOH)
-
Oxalyl chloride ((COCl)₂)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (3 equivalents) dropwise to the solution. An immediate sputtering and temperature increase may be observed.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
Protocol 3: Thermal Deprotection in Boiling Water
This environmentally friendly, "green" method avoids the use of any acidic or basic reagents.[14][15][16]
Materials:
-
Boc-protected substrate
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend the Boc-protected amine (1 mmol) in deionized water (1 mL) in a round-bottom flask.
-
Heat the mixture to reflux (100 °C) with vigorous stirring. Many substrates become miscible at elevated temperatures.
-
Monitor the reaction by TLC. The reaction is often complete within 10-15 minutes, though some substrates may require up to 2 hours.
-
Cool the reaction to room temperature.
-
Add dichloromethane (5 mL) and separate the layers.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the deprotected amine.
Visualizing the Chemistry: Diagrams and Workflows
To further aid in the understanding and selection of appropriate deprotection strategies, the following diagrams illustrate key concepts and workflows.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Decision tree for selecting a mild Boc deprotection method.
Caption: Workflow for Boc deprotection using oxalyl chloride.
By carefully selecting the appropriate deprotection method and meticulously following the outlined protocols, researchers can successfully unmask amines in the presence of acid-sensitive functionalities, thereby streamlining the synthesis of complex molecules and accelerating the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 4. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 7. Trimethylsilyl Iodide [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. awuahlab.com [awuahlab.com]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. benchchem.com [benchchem.com]
- 15. mcours.net [mcours.net]
- 16. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Spirocyclic Building Blocks for Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their unique three-dimensional (3D) architecture.[1][2] Unlike flat, aromatic compounds that have traditionally dominated screening libraries, the inherent 3D nature of spirocycles provides access to underexplored chemical space and can lead to improved physicochemical properties.[3][4][5] The rigid framework of spirocycles allows for a defined spatial orientation of functional groups, which can enhance binding affinity and selectivity to biological targets.[1][3] Furthermore, the incorporation of spirocyclic motifs has been shown to improve aqueous solubility, metabolic stability, and reduce lipophilicity, making them attractive features in the design of novel therapeutics.[5][6]
Parallel synthesis has become an indispensable tool in modern drug discovery, enabling the rapid generation of large and diverse compound libraries for high-throughput screening.[7] The development of robust and efficient synthetic methodologies for constructing spirocyclic building blocks amenable to parallel synthesis is therefore crucial for accelerating the identification of new lead compounds.[7][8] This document provides an overview of key synthetic strategies and detailed experimental protocols for the synthesis of spirocyclic building blocks suitable for parallel synthesis applications.
Synthetic Strategies and Data Presentation
A variety of synthetic strategies have been developed to access diverse spirocyclic scaffolds. These include solid-phase synthesis, diversity-oriented synthesis (DOS), and various cycloaddition and annulation reactions. Solid-phase synthesis offers significant advantages for parallel synthesis, as it allows for the use of excess reagents to drive reactions to completion and simplifies purification through simple filtration.[9][10] Diversity-oriented synthesis aims to create structurally diverse and complex molecules from simple starting materials, often employing multicomponent reactions.[11][12][13]
The following tables summarize quantitative data from selected synthetic methods for preparing spirocyclic building blocks, highlighting the yields achieved for different scaffolds.
Table 1: Rh(III)-Catalyzed [4+1] Annulation for the Synthesis of Spiro-Pyrazolo[1,2-a]indazole-pyrrolidines [3]
| Compound | Yield (%) |
| 5 | 85 |
| 6 | 72 |
| 7 | 87 |
| 8 | 77 |
| 9 | 78 |
Table 2: Three-Component Cycloaddition for the Synthesis of Spiro-oxindole-based 2,5-dihydropyrroles [11]
| Substituents (Isatin, Amino-ester, Alkyne) | Yield (%) |
| Representative examples from the study | up to 99% |
Table 3: Solid-Phase Synthesis of [4.4] Spirocyclic Oximes [8]
| Synthetic Step | Average Yield (%) |
| Overall (5 steps) | 80 - 88 per step |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of spirocyclic building blocks.
Protocol 1: Solid-Phase Synthesis of [4.4] Spirocyclic Oximes
This protocol describes an efficient method for the synthesis of spirocyclic heterocycles using a solid-phase approach with a regenerating Michael (REM) linker.[8][9] This method is highly customizable and suitable for the construction of combinatorial libraries.[8][14]
Workflow for Solid-Phase Synthesis of [4.4] Spirocyclic Oximes
Caption: Workflow for the solid-phase synthesis of [4.4] spirocyclic oximes.
Materials and Reagents:
-
REM resin
-
Dimethylformamide (DMF)
-
Furfurylamine
-
Dichloromethane (DCM)
-
Methanol
-
Triethylamine (TEA)
-
Dry Toluene
-
Beta-nitrostyrene
-
Trimethylsilyl chloride (TMSCl)
-
1-Bromooctane
Experimental Procedure:
-
Resin Loading:
-
Washing:
-
Drain the solution from the reaction vessel.[9]
-
Wash the resin by agitating it with 5 mL of DMF for approximately 3 minutes.[8]
-
Perform four additional washes, alternating between 5 mL of DCM to swell the resin and 5 mL of methanol to contract it.[8][14]
-
Thoroughly dry the resin with compressed air.[8]
-
-
Isoxazoline Intermediate Formation:
-
In a well-ventilated fume hood, add 1.48 mL of triethylamine, 10 mL of anhydrous toluene, and 0.637 g of beta-nitrostyrene to the dry resin.[9][14]
-
Add 1 mL of trimethylsilyl chloride to the reaction mixture and leave the vessel open until the evolution of hydrochloride gas ceases.[14]
-
Cap the vessel and agitate the mixture for 48 hours at room temperature.[9][14]
-
-
Quenching and Washing:
-
Quaternary Amine Formation:
-
Cleavage of the Spirocyclic Oxime:
Protocol 2: Synthesis of Bis-Spiro-Imidazolinone Scaffolds
This protocol outlines a robust synthetic route for a bis-spiro-imidazolinone library, which is amenable to parallel synthesis techniques.[15]
Key Steps in Bis-Spiro-Imidazolinone Synthesis
Caption: Key steps in the synthesis of bis-spiro-imidazolinone scaffolds.
Materials and Reagents:
-
Symmetric cyclic ketones (e.g., cyclobutanone, cyclopentanone)
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI2)
-
Concentrated Hydrochloric acid
-
Dowex ion-exchange resin (for purification)
-
Ammonium carbonate ((NH4)2CO3)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Toluene
Experimental Procedure:
-
Formation of α-Aminonitrile:
-
Formation of α-Amino Acid:
-
Formation of the First Spirocycle (Imidazolinone):
-
Formation of the Second Spirocycle (Bis-spirocycle):
Note on Purification and Analysis: Each step requires appropriate workup and purification, which may include extraction, column chromatography, and recrystallization. The structure and purity of all intermediates and final products should be confirmed using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.[15]
Conclusion
The synthesis of spirocyclic building blocks is a rapidly evolving field that holds immense promise for drug discovery.[1] The protocols and strategies outlined in this document provide a foundation for researchers to generate diverse libraries of spirocyclic compounds for parallel synthesis and high-throughput screening.[7] The focus on robust and scalable synthetic methods, such as solid-phase synthesis and multicomponent reactions, will continue to drive the exploration of this important area of chemical space and contribute to the development of next-generation therapeutics.[1][10]
References
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 8. Video: Solid-phase Synthesis of [4.4] Spirocyclic Oximes [jove.com]
- 9. Solid-phase Synthesis of [4.4] Spirocyclic Oximes [jove.com]
- 10. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diversity-oriented synthesis of spiro-oxindole-based 2,5-dihydropyrroles via three-component cycloadditions and evaluation on their cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. Frontiers | Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics [frontiersin.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Spirocycle Synthesis
Welcome to the technical support center for spirocycle synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the success of a spirocyclization reaction?
A1: The success of a spirocyclization reaction is a delicate balance of several factors. The most critical include the choice of catalyst, solvent, and reaction temperature, as well as the stoichiometry of the reactants. Furthermore, the electronic and steric properties of the substrate play a pivotal role in determining the reaction's outcome and selectivity.[1]
Q2: How do protecting groups impact spirocycle synthesis?
A2: Protecting groups are crucial in multi-step spirocycle synthesis to mask reactive functional groups and prevent unwanted side reactions. The choice of protecting group can influence the stereochemical outcome of a reaction by altering the conformational preferences of the substrate.[2][3] For instance, bulky protecting groups can shield one face of a molecule, directing an incoming reagent to the opposite face and thereby controlling diastereoselectivity.[2] It is essential to choose protecting groups that are stable under the reaction conditions and can be removed selectively without affecting the newly formed spirocyclic core.[4]
Q3: What are common side reactions in spirocycle synthesis and how can they be minimized?
A3: Common side reactions include intermolecular reactions (polymerization), elimination, and rearrangements of intermediates. To favor the desired intramolecular cyclization, high-dilution conditions are often employed.[1] Careful selection of the catalyst and reaction temperature can help control the reaction pathway and prevent the formation of undesired byproducts.[1] Protecting sensitive functional groups that might interfere with the desired transformation is also a key strategy.[1][4]
Q4: I'm observing low or no yield in my spirocyclization reaction. What are the likely causes?
A4: Low to no product yield can stem from several issues. A primary reason is often insufficient reactivity of the nucleophile or electrophile.[1] Other factors include steric hindrance at the forming spirocenter, inappropriate reaction conditions (temperature, solvent), or a suboptimal catalyst. It is also possible that the desired product is unstable under the reaction or workup conditions.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Product Yield
Question: I am attempting an intramolecular Michael addition to form a spirocycle but am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in such reactions can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Insufficient Reactivity: The nucleophile (e.g., an enolate) may not be sufficiently reactive, or the electrophile (the Michael acceptor) may not be activated enough.
-
Solution: If using a carbon nucleophile, consider a stronger, non-nucleophilic base or changing the counter-ion (e.g., switching from Na+ to Li+ or K+). To activate the electrophile, consider using a Lewis acid catalyst to increase its electrophilicity.[1]
-
-
Steric Hindrance: The formation of the spirocenter can be sterically demanding.
-
Solution: Modifying the substrate to reduce steric bulk near the reaction centers can be beneficial. This might involve changing protecting groups to less bulky alternatives.[2]
-
-
Reaction Conditions: The chosen solvent and temperature may not be optimal.
-
Solution: Screen a variety of solvents with different polarities. Temperature can also be critical; while higher temperatures can increase reaction rates, they may also lead to decomposition. A systematic temperature study is recommended.
-
Issue 2: Poor Diastereoselectivity
Question: My spirocyclization reaction is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the selectivity for the desired isomer?
Answer: Achieving high diastereoselectivity is a common challenge in spirocycle synthesis. The following factors can be optimized:
-
Thermodynamic vs. Kinetic Control: Your reaction may be under thermodynamic control, favoring the most stable diastereomer, which might not be the desired one.
-
Solution: To favor the kinetically controlled product, lowering the reaction temperature is often effective as it enhances the energy difference between the diastereomeric transition states.[2] Conversely, if the desired product is the more thermodynamically stable one, increasing the reaction temperature and ensuring the reaction reaches equilibrium can be beneficial.[1]
-
-
Catalyst and Reagent Choice: The catalyst or reagents used can profoundly influence the stereochemical outcome.
-
Solution: For asymmetric synthesis, screening a library of chiral catalysts or ligands is essential. The steric bulk of the catalyst or reagents can also direct the cyclization. For example, a bulkier base can favor the formation of a specific enolate geometry.
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and the transition state.
-
Solution: Experiment with solvents of varying polarity and coordinating ability. Coordinating solvents can interact with metal catalysts, modifying their steric and electronic properties and thereby impacting selectivity.[2]
-
Quantitative Data on Reaction Conditions
The following table summarizes quantitative data from various spirocyclization reactions, highlighting the impact of different catalysts, solvents, and temperatures on product yield and selectivity.
| Reaction Type | Substrate Type | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) |
| Intramolecular Heck | α-(ortho-iodophenyl)-β-oxo allyl ester | Pd₂(dba)₃, (R)-iPr-PHOX | THF | -30 | 94 | 94% ee |
| Intramolecular Heck | α-(ortho-iodophenyl)-β-oxo allyl ester | Pd₂(dba)₃, (R)-iPr-PHOX | Toluene | -30 | 85 | 91% ee |
| Pictet-Spengler | Dopamine hydrochloride, Cyclohexanone | Phosphate Buffer (pH 9) | Methanol/Water | 70 | 93 | N/A |
| Pictet-Spengler | Dopamine hydrochloride, Acetophenone | Phosphate Buffer (pH 9) | Methanol/Water | 70 | 85 | N/A |
| Nickel-Catalyzed Spirocyclization | α-alkylated lactone | Ni(COD)₂, SL-M001-1 | Toluene | 40 | 52 | 84% ee |
| Nickel-Catalyzed Spirocyclization | α-alkylated lactone | Ni(COD)₂, SL-M009-1 | Toluene | 40 | 67 | 83% ee |
| [3+2] Cycloaddition | Isatin-derived ketimine, Diazo compound | Copper Catalyst | DCM | RT | 85 | >95:5 d.r. |
| Organocatalytic [2+2+2] Annulation | Lactol, Olefinic oxindole | Chiral Amine | Chloroform | RT | 92 | >99:1 d.r., 99% ee |
Experimental Protocols
Intramolecular Heck Reaction for Spirocycle Synthesis
This protocol is adapted from a procedure for the palladium-catalyzed synthesis of optically active spirocycles.
Materials:
-
α-(ortho-iodophenyl)-β-oxo allyl ester substrate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral ligand (e.g., (R)-iPr-PHOX)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Base (e.g., Proton sponge)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the α-(ortho-iodophenyl)-β-oxo allyl ester substrate in the chosen anhydrous solvent.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., (R)-iPr-PHOX, 7.5 mol%).
-
Add the base (e.g., Proton sponge, 1.2 equivalents).
-
Cool the reaction mixture to the desired temperature (e.g., -30 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Pictet-Spengler Reaction for Spiro-alkaloid Synthesis
This protocol describes a biomimetic, phosphate-buffered Pictet-Spengler reaction.[5][6]
Materials:
-
β-arylethylamine (e.g., Dopamine hydrochloride)
-
Ketone or aldehyde (e.g., Cyclohexanone)
-
Potassium phosphate buffer (e.g., 0.3 M, pH 9)
-
Methanol
-
Sodium ascorbate (as an antioxidant for catecholamines)
Procedure:
-
To a solution of the β-arylethylamine (1 equivalent) and sodium ascorbate in the phosphate buffer and methanol, add the ketone or aldehyde (e.g., 50 equivalents for unreactive ketones).[7]
-
Heat the reaction mixture at a specified temperature (e.g., 70 °C) for a designated time (e.g., 20 hours).[7]
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
The crude product can be purified by column chromatography or crystallization.
Visualizations
Caption: A generalized experimental workflow for spirocycle synthesis.
Caption: A troubleshooting flowchart for common spirocyclization issues.
Caption: A decision tree for catalyst selection in spirocycle synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Polar Amine Compounds
Welcome to the technical support center for the purification of polar amine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of polar amine compounds in a question-and-answer format.
Question: My polar amine compound shows poor or no retention and elutes in the solvent front during reversed-phase chromatography. What can I do?
Answer: This is a common challenge with highly polar amines on traditional C18 columns. Here are several strategies to improve retention:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that show little to no retention in reversed-phase chromatography.[1][2] It employs a polar stationary phase with a mobile phase rich in an organic solvent, creating a water-rich layer on the surface of the stationary phase that facilitates the partitioning of polar analytes.[3][4][5]
-
High pH Reversed-Phase Chromatography: For basic amines, increasing the pH of the mobile phase (at least two units above the pKa of the amine) can neutralize the amine, making it more hydrophobic and thereby increasing its retention on a reversed-phase column.[6]
-
Ion-Pairing Chromatography: Adding an ion-pairing agent to the mobile phase that has an opposite charge to the analyte can form a neutral ion-pair, which is more retained by the non-polar stationary phase.[7][8][9]
Question: I am observing significant peak tailing when purifying my basic amine on a standard silica gel column. How can I improve the peak shape?
Answer: Peak tailing for basic compounds on silica gel is often caused by strong interactions between the basic amine and acidic silanol groups on the silica surface.[6] Here are some solutions:
-
Use of a Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase can help to saturate the acidic silanol groups on the silica, reducing their interaction with the amine analyte and improving peak shape.[1][6]
-
Alternative Stationary Phases: Consider using a different stationary phase that is less acidic, such as alumina (basic or neutral) or amine-functionalized silica.[6][10]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar and basic compounds and often provides better peak shapes than normal-phase HPLC.[1][11] The use of supercritical CO2 with a polar co-solvent is less acidic than traditional silica gel chromatography.[1][12]
Question: My polar amine is unstable on silica gel and appears to be degrading. What are my purification options?
Answer: If your compound is sensitive to the acidic nature of silica gel, it is crucial to use a more inert stationary phase or a different purification technique.
-
Reversed-Phase Chromatography: The non-polar stationary phase in reversed-phase chromatography is less likely to cause acid-catalyzed degradation.[1]
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge and is well-suited for charged and highly polar amines.[1][13][14]
-
Non-Chromatographic Methods: Consider acid-base extraction to isolate the amine from neutral or acidic impurities.[15] Recrystallization of the amine as a salt can also be an effective purification method.[16][17]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of polar amine compounds.
1. What is the best general chromatography technique for separating highly polar amines?
For highly polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique.[1][2][4] HILIC provides good retention for compounds that are too polar for reversed-phase chromatography.[1][3] Supercritical Fluid Chromatography (SFC) is another excellent option, particularly for chiral separations, offering fast separations and reduced organic solvent consumption.[1][11][12]
2. How do I choose between HILIC, SFC, and Ion-Exchange Chromatography for my polar amine?
The choice of technique depends on the specific properties of your compound and the impurities you are trying to remove.
Decision Workflow for Chromatography Technique Selection
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. news-medical.net [news-medical.net]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. biotage.com [biotage.com]
- 7. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 8. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 15. Workup [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Improving Yield in Intramolecular Cyclization Reactions
Welcome to the Technical Support Center for Intramolecular Cyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help improve the yield and success rate of your cyclization experiments.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization reaction is resulting in a low yield. What are the most common contributing factors?
Low yields in intramolecular cyclization can be attributed to several factors. The most common issues include:
-
Competition with Intermolecular Reactions: At high concentrations, substrate molecules are more likely to react with each other (intermolecularly) to form polymers or dimers, rather than cyclizing.
-
Unfavorable Reaction Kinetics or Thermodynamics: The formation of certain ring sizes is energetically unfavorable due to ring strain (e.g., small or medium-sized rings) or entropic factors (large rings). Baldwin's rules can help predict the feasibility of a given ring closure.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and catalyst choice can significantly impact the reaction rate and equilibrium, favoring side reactions or decomposition.
-
Substrate-Specific Issues: The presence of certain functional groups or steric hindrance on the substrate can impede the desired cyclization.
-
Decomposition of Starting Material or Product: The starting material or the cyclized product may be unstable under the reaction conditions, leading to degradation and lower yields.
Q2: How does substrate concentration affect the yield of an intramolecular cyclization?
Substrate concentration is a critical parameter. Intramolecular reactions are unimolecular and their rate is proportional to the substrate concentration, while intermolecular side reactions are bimolecular and their rate is proportional to the square of the substrate concentration. Therefore, running the reaction at high dilution generally favors the desired intramolecular cyclization over intermolecular polymerization.[1] For the formation of large rings (9-11 members), concentrations below 10⁻⁶ M may be necessary to prevent polymerization.[1]
Q3: What is the Thorpe-Ingold effect and how can it be used to improve my yield?
The Thorpe-Ingold effect, or the "gem-dimethyl effect," describes the observation that steric hindrance can accelerate intramolecular reactions.[2] Introducing bulky substituents, such as gem-dimethyl groups, on the carbon chain connecting the reacting functional groups can decrease the internal bond angle, bringing the reactive ends closer together and increasing the rate of cyclization. This can be a useful strategy to improve yields, especially for the formation of sterically strained rings. The effect can lead to significant rate increases, sometimes by several orders of magnitude.[3]
Q4: How do I choose the right solvent for my intramolecular cyclization?
The choice of solvent can have a profound impact on the reaction yield.[4] The ideal solvent should dissolve the substrate and reagents, be inert to the reaction conditions, and facilitate the desired reaction pathway. For reactions involving charged intermediates or transition states, the polarity of the solvent is particularly important. Aprotic polar solvents are often a good choice for nucleophilic substitution reactions as they can dissolve ionic reagents without strongly solvating the nucleophile, which would decrease its reactivity. The following table provides a comparison of solvent effects on a ring-opening/closing reaction, illustrating the significant impact of the solvent on the yield.
Troubleshooting Guides
Problem 1: Low or no product formation, with recovery of starting material.
This is a common issue that can often be resolved by systematically evaluating the reaction setup and conditions.
Troubleshooting Workflow
Troubleshooting Workflow for Low Yield
Detailed Steps:
-
Verify Reaction Conditions:
-
Temperature: Ensure the reaction is being conducted at the optimal temperature. Some cyclizations require elevated temperatures to overcome activation energy barriers.
-
Reaction Time: Monitor the reaction over a longer period, as some cyclizations can be slow.
-
Inert Atmosphere: If your reagents are sensitive to air or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Assess Reagent and Catalyst Activity:
-
Reagent Quality: Use fresh or properly stored reagents. Catalysts, especially metal-based ones, can deactivate over time.
-
Catalyst Loading: If using a catalyst, consider increasing the catalyst loading.
-
-
Evaluate Substrate Suitability:
-
Baldwin's Rules: Check if the desired cyclization is favored by Baldwin's rules.[5][6][7] For example, 5-endo-trig cyclizations are generally disfavored.
-
Steric Hindrance: Significant steric hindrance near the reaction centers can prevent the molecule from adopting the necessary conformation for cyclization.
-
Problem 2: Formation of intermolecular side products (polymers or dimers).
This is a clear indication that the rate of the intermolecular reaction is competing with or exceeding the rate of the intramolecular reaction.
Troubleshooting Workflow
Troubleshooting Intermolecular Side Products
Detailed Steps:
-
High Dilution: The most effective way to favor intramolecular reactions is to perform the reaction under high dilution conditions (typically 0.05 M or lower). This decreases the probability of two substrate molecules encountering each other.
-
Slow Addition: Adding the substrate slowly to the reaction mixture over a long period (using a syringe pump) can help maintain a low effective concentration of the substrate, thus favoring the intramolecular pathway.
Quantitative Data on Reaction Optimization
The following tables provide quantitative data on how different reaction parameters can influence the yield of common intramolecular cyclization reactions.
Table 1: Effect of Solvent on the Yield of a Ring-Closing Reaction
| Entry | Solvent | Yield (%) |
| 1 | CHCl₃ | 45 |
| 2 | THF | 52 |
| 3 | CH₃CN | 68 |
| 4 | Dioxane | 75 |
| 5 | Water | 80 |
| 6 | Ethanol | 92 |
| Adapted from a comparative study on the effect of different solvents.[8] |
Table 2: Optimization of the Intramolecular Heck Reaction
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 65 |
| 2 | Pd₂(dba)₃ | P(o-tol)₃ | Cs₂CO₃ | NMP | 120 | 82 |
| 3 | PdCl₂(PPh₃)₂ | - | Et₃N | CH₃CN | 80 | 75 |
| Data compiled from studies on the intramolecular Heck reaction. |
Table 3: Dieckmann Condensation of Diethyl Adipate
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOEt | Ethanol | Reflux | 80 |
| 2 | NaH | Toluene | Reflux | 75 |
| 3 | KOt-Bu | THF | Room Temp | 85 |
| Representative yields for the Dieckmann condensation.[9][10][11] |
Key Experimental Protocols
Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation of a 1,5-Diketone
This protocol describes the cyclization of a 1,5-diketone to form a six-membered ring, a common transformation in organic synthesis.[12]
Reaction Scheme
Intramolecular Aldol Condensation
Materials:
-
1,5-Diketone (e.g., 2,6-heptanedione)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Dissolve the 1,5-diketone in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a solution of potassium hydroxide in ethanol to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Protocol 2: Dieckmann Condensation of a Diester
This protocol outlines the base-catalyzed intramolecular condensation of a diester to form a cyclic β-keto ester.[10]
Reaction Scheme
Dieckmann Condensation
Materials:
-
Diester (e.g., diethyl adipate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dry toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, argon or nitrogen inlet
Procedure:
-
To a solution of the diester in dry toluene under an inert atmosphere, add sodium hydride portion-wise.
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 20 hours.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired product.[10]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 3. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracting Value from Marine and Microbial Natural Product Artifacts and Chemical Reactivity | MDPI [mdpi.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 11. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Boc Deprotection Side Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate side reactions and ensure the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The main cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation (t-butyl cation) upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This electrophilic carbocation can then alkylate any nucleophilic sites present in the reaction mixture, including sensitive residues on the substrate itself.[2][4]
Q2: Which amino acid residues are most susceptible to side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][3][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3][4] Methionine is also prone to oxidation to methionine sulfoxide.[3][5]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[2][3][4]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[3][4]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][3] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[6] Scavengers are typically nucleophilic compounds.[3]
Q4: My Boc deprotection is incomplete. What are the common causes and solutions?
A4: Incomplete Boc deprotection can be caused by several factors:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage can have a second-order dependence on acid concentration.[7][8] If the reaction is slow or incomplete, consider increasing the TFA concentration (e.g., from 20% to 50% in DCM) or using a stronger acid system like 4M HCl in dioxane.[1][5]
-
Inadequate Reaction Time or Temperature: Most deprotections are complete within 1-2 hours at room temperature.[9][10] For sterically hindered substrates, longer reaction times may be necessary.[1]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction.[1][3][11] In such cases, more forcing conditions like higher acid concentration or longer reaction times may be required, making the use of scavengers crucial.[5]
-
Poor Resin Swelling (Solid-Phase Synthesis): If the resin is not adequately swollen, the acid cannot efficiently access all reaction sites.[1] Interestingly, a 55% TFA solution in DCM has been shown to promote better resin swelling and result in higher purity peptides compared to 100% TFA.[7][8]
Q5: I see an unexpected mass addition of +56 Da in my mass spectrometry analysis. What is it?
A5: A +56 Da mass shift is characteristic of tert-butylation, where a tert-butyl group has been added to your molecule.[10] This is a common side reaction, especially with substrates containing nucleophilic residues like tryptophan or methionine.[4] The use of scavengers is the primary method to prevent this.
Q6: My methionine-containing peptide shows a +16 Da mass addition. What happened?
A6: A +16 Da mass addition indicates the oxidation of the methionine thioether to methionine sulfoxide (Met(O)).[3][10] This can occur during the acidic cleavage step.[10] To prevent this, consider adding reducing agents like ammonium iodide (NH₄I) and dimethyl sulfide (DMS) to the cleavage cocktail.[10]
Troubleshooting Guides
Issue 1: Formation of Alkylated Side Products
Symptoms:
-
Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Mass spectrometry data shows additions of +56 Da (tert-butylation).
Logical Workflow for Troubleshooting Alkylation:
Caption: Troubleshooting workflow for alkylation side reactions.
Issue 2: Incomplete Deprotection
Symptoms:
-
Presence of starting material in the final reaction mixture.
-
Complex mixture of products observed by HPLC or LC-MS.
Logical Workflow for Troubleshooting Incomplete Deprotection:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Data Presentation
Table 1: Common Scavengers and Their Target Residues
| Scavenger | Target Residue(s) | Typical Concentration (%) | Notes |
| Triisopropylsilane (TIS) | Trp | 2.5 - 5 | Highly effective carbocation scavenger.[3][10] |
| Triethylsilane (TES) | Trp | 2.5 - 5 | Effective carbocation scavenger.[5][10] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | 2.5 | Prevents tryptophan oxidation and cysteine alkylation.[3][10] |
| Thioanisole | Met | 5 | Effective in preventing S-alkylation of methionine.[5] |
| Anisole | Trp, Met | 5 | Prevents alkylation of tryptophan and methionine.[12] |
| Phenol | Tyr | 5 | Acts as a decoy for the tert-butyl cation.[10][13] |
Table 2: Comparison of Common Scavenger Cocktails
| Cocktail Name | Composition (v/v) | Primary Application |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | General purpose for many peptide sequences.[3] |
| Reagent K | TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues.[2][5] |
| Trp-specific | TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) | Enhanced protection for tryptophan-containing peptides.[3] |
Table 3: Effect of TFA Concentration on Deprotection (Solid-Phase Peptide Synthesis)
| % TFA in DCM | Reaction Time | Purity Outcome | Reference |
| 55% | 30 min | Higher purity peptides | [7] |
| 100% | 5 min | Lower purity, major impurity was deletion of the second amino acid | [7] |
This study on 40 C-terminal amide peptides found that the higher purity with 55% TFA/DCM was likely due to better resin swelling, allowing for more complete Boc removal.[7]
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection in Solution Phase with Scavengers
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask under an inert atmosphere.
-
Add the appropriate scavenger (e.g., 2.5-5% v/v TIS).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (for a 50% TFA/DCM solution).[4]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[6]
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected product.
Protocol 2: On-Resin Small-Scale Trial for Scavenger Cocktail Optimization in SPPS
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Various scavenger cocktails to be tested (e.g., Standard, Reagent K)
-
Cold diethyl ether
Procedure:
-
Swell a small amount of the dried peptide-resin (20-50 mg) in DCM for 15-30 minutes.[1]
-
Prepare different cleavage cocktails in separate labeled tubes (e.g., 500 µL of each).[3]
-
Add a prepared cocktail to a portion of the swollen resin.
-
Agitate the mixture at room temperature for 1-3 hours.
-
Filter the cleavage mixture into a tube containing cold diethyl ether to precipitate the peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.[3]
-
Dry the crude peptide pellet.
-
Dissolve a small amount of the dried peptide in a suitable solvent and analyze by RP-HPLC and mass spectrometry to determine the purity and identify any side products.[3]
-
Compare the results from the different cocktails to select the optimal conditions for the large-scale cleavage.[3]
Protocol 3: Reduction of Methionine Sulfoxide (Met(O)) in a Peptide
Materials:
-
Peptide containing Met(O)
-
Ammonium iodide (NH₄I)
-
Dimethyl sulfide (DMS)
-
Trifluoroacetic acid (TFA)
Procedure: This protocol is adapted for post-cleavage reduction.
-
Prepare a reduction cocktail. A reported effective mixture contains ammonium iodide and dimethyl sulfide.[14]
-
Dissolve the crude peptide containing Met(O) in a suitable solvent.
-
Add the reduction cocktail to the peptide solution.
-
Monitor the reaction by HPLC until the reduction is complete. The reaction time can vary depending on the peptide sequence and conditions.
-
Purify the reduced peptide using standard chromatographic techniques (e.g., RP-HPLC).
Visualizations
Caption: Mechanism of Boc deprotection and scavenger intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chiral Separation on Polysaccharide Columns
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of chiral separation on polysaccharide columns.
Troubleshooting Guide
This guide addresses common issues encountered during chiral separation experiments on polysaccharide columns.
Issue 1: Poor or No Enantiomeric Resolution
-
Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).[1]
-
Possible Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected column may not be suitable for the analyte. It is often necessary to screen different stationary phases to find the best one.[2] Polysaccharide-based columns, such as those derived from cellulose and amylose, offer a wide range of selectivity.[3][4]
-
Suboptimal Mobile Phase Composition: The mobile phase composition is a critical factor.[5] Systematically screen different mobile phases and optimize the ratio of organic modifiers.
-
Incorrect Mobile Phase Additives: For acidic or basic compounds, the addition of a modifier can significantly improve resolution.
-
Temperature Not Optimized: Temperature affects the chiral recognition process.[1][6]
-
Troubleshooting Workflow for Poor Resolution
Issue 2: Peak Tailing
-
Symptom: The peak shape is asymmetrical, with the latter half of the peak being broader.[1][7]
-
Possible Causes and Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and residual silanols on the silica-based stationary phase can cause tailing, especially for basic compounds.[1][7] Adding a basic modifier to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak distortion.[1] Dilute the sample and re-inject.
-
Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH should be controlled to ensure the analyte is in a single ionic form.[1]
-
Column Contamination or Degradation: Contaminants on the column can create active sites that cause tailing.[1] If the column is old or has been used extensively, its performance may be degraded.
-
Issue 3: Peak Splitting or Distortion
-
Symptom: Peaks are split, shouldered, or have an otherwise distorted shape.
-
Possible Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.[8] Whenever possible, dissolve the sample in the mobile phase.
-
Column Void or Channeling: A void at the column inlet or channeling in the packing bed can lead to peak splitting. This can be caused by pressure shocks or degradation of the silica support.[7][9]
-
Plugged Frit: A blocked inlet frit can distort the sample band. Using a guard column or an inline filter is recommended to prevent this.[10]
-
Issue 4: Ghost Peaks
-
Symptom: Extraneous peaks appear in the chromatogram, often during blank or gradient runs.[1]
-
Possible Causes and Solutions:
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents or additives can appear as ghost peaks.[1]
-
System Contamination/Carryover: Residue from previous injections can elute in subsequent runs.[1]
-
Column Bleed: Degradation of the stationary phase can release compounds that are detected as peaks.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between coated and immobilized polysaccharide columns?
A1: The key difference lies in how the polysaccharide chiral selector is attached to the silica support.
-
Coated Columns: The polysaccharide derivative is physically coated onto the silica gel. These columns are sensitive to certain organic solvents (e.g., THF, dichloromethane, chloroform, ethyl acetate, acetone, DMSO) that can strip the coating, leading to irreversible damage.[11][12]
-
Immobilized Columns: The chiral selector is covalently bonded to the silica support.[11] This makes them much more robust and compatible with a wider range of solvents, offering greater flexibility in method development.[11]
Q2: Which mobile phase should I start with for method development?
A2: A common starting point for method development is to screen a set of standard mobile phases in different modes.
| Mode | Mobile Phase Composition | Analyte Type |
| Normal Phase | n-Hexane / Alcohol (Isopropanol or Ethanol) | Neutral and Basic Compounds |
| n-Hexane / Alcohol with 0.1% TFA | Acidic Compounds | |
| Reversed Phase | Acetonitrile / Water with 0.1% Formic Acid or Ammonium Bicarbonate | Polar and Ionizable Compounds |
| Polar Organic | Acetonitrile or Methanol/Ethanol | Compounds soluble in polar organic solvents |
Q3: How do mobile phase additives affect the separation?
A3: Additives are used to improve peak shape and selectivity, particularly for acidic and basic analytes.
| Additive | Analyte Type | Concentration | Purpose |
| Trifluoroacetic Acid (TFA) | Acidic | 0.1% | Suppresses ionization of acidic analytes to reduce tailing.[13] |
| Diethylamine (DEA) | Basic | 0.1% | Suppresses interaction of basic analytes with acidic silanol groups, improving peak shape.[13][14] |
| Ammonium Bicarbonate/Acetate | General (Reversed Phase) | 10-20 mM | Acts as a buffer and is compatible with mass spectrometry.[1][14] |
Q4: What is the effect of temperature on chiral separations?
A4: Temperature is a critical parameter that can significantly influence retention, selectivity, and resolution.
-
General Trend: In many cases, decreasing the temperature enhances enantioselectivity by strengthening the interactions responsible for chiral recognition.[1]
-
Exceptions: For some compounds, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[15][16]
-
Optimization: It is crucial to experimentally determine the optimal temperature for each specific separation.
| Temperature Change | Potential Effect on... |
| Decrease | Increased retention time, potentially improved resolution. |
| Increase | Decreased retention time, improved peak efficiency, may increase or decrease resolution depending on the analyte and CSP.[16] |
Q5: What should I do if my column performance degrades over time?
A5: Loss of performance, such as reduced resolution or increased peak tailing, can often be addressed by column regeneration. However, the procedure depends on whether the column is coated or immobilized.
-
Coated Columns: Flush with a strong, compatible solvent like 100% isopropanol. Avoid "forbidden" solvents.
-
Immobilized Columns: These can be washed with a wider range of strong solvents, including THF, ethyl acetate, dichloromethane, or DMSO, which can be very effective at removing strongly adsorbed contaminants. Always consult the manufacturer's instructions for specific regeneration procedures.
Experimental Protocols
Protocol 1: Chiral Method Development Screening
This protocol outlines a systematic approach to screen for initial separation conditions.
-
Column Selection: Choose a set of 3-4 complementary polysaccharide-based columns (e.g., both amylose- and cellulose-based selectors).
-
Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: n-Hexane/Isopropanol (90/10, v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90/10, v/v)
-
For basic/neutral compounds, add 0.1% DEA to each.
-
For acidic compounds, add 0.1% TFA to each.
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile/Water with 10mM Ammonium Bicarbonate (gradient or isocratic)
-
-
Polar Organic Mode:
-
Mobile Phase D: 100% Methanol or 100% Acetonitrile
-
-
-
Screening Execution:
-
Equilibrate the column with the initial mobile phase for at least 20 column volumes.
-
Inject the sample.
-
Run the analysis under each mobile phase condition for each selected column.
-
-
Evaluation: Analyze the chromatograms for any signs of separation. Select the column and mobile phase combination that shows the best initial resolution for further optimization.
Method Development Workflow
Protocol 2: Optimization of a Chiral Separation
Once initial separation is achieved, this protocol can be used to improve the resolution.
-
Optimize Organic Modifier Concentration: Using the best mobile phase from the screening, vary the percentage of the organic modifier (e.g., alcohol in normal phase, acetonitrile in reversed phase) in small increments (e.g., ±5%) to find the optimal balance between retention time and resolution.
-
Optimize Additive Concentration: If an additive is used, vary its concentration (e.g., 0.05% to 0.2%) to fine-tune peak shape and selectivity.
-
Optimize Temperature:
-
Set the column temperature to 25°C as a starting point.
-
Analyze the sample at temperatures ranging from 10°C to 40°C in 5°C increments.
-
Plot resolution versus temperature to determine the optimum.
-
-
Optimize Flow Rate: While flow rate does not typically affect selectivity, it can impact efficiency and analysis time. Adjust the flow rate to achieve the desired balance. A lower flow rate can sometimes improve resolution for difficult separations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. chiraltech.com [chiraltech.com]
- 9. hplc.eu [hplc.eu]
- 10. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 11. youtube.com [youtube.com]
- 12. Handling chiral columns / CHROMSERVIS.EU [chromservis.eu]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantioselective Properties of Neglected Drug Nifurtimox on Polysaccharide and Macrocyclic Glycopeptide Chiral Stationary Phases by Green HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chiraltech.com [chiraltech.com]
Technical Support Center: Preventing Racemization During Functional Group Manipulation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent the loss of stereochemical integrity during functional group manipulation.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in drug development?
A1: Racemization is the process by which an optically active compound, containing a single enantiomer, is converted into a racemic mixture, which contains equal amounts of both enantiomers.[1][2] This results in a loss of optical activity. In the pharmaceutical industry, this is a significant concern because different enantiomers of a drug can have vastly different biological activities, efficacies, and toxicities.[3][4] Administering a racemic mixture when only one enantiomer is therapeutic can lead to reduced efficacy, undesirable side effects, or unforeseen toxicity.[4]
Q2: What are the common chemical mechanisms that lead to racemization?
A2: Racemization can occur through several mechanisms, primarily involving the formation of a planar, achiral intermediate. The most common mechanisms include:
-
SN1 Reactions: Unimolecular substitution reactions that proceed through a planar carbocation intermediate are a major cause of racemization.[1][5][6][7] The incoming nucleophile can attack this flat intermediate from either face with equal probability, leading to a 50:50 mixture of both enantiomers.[5][6][7]
-
Enolization (Base or Acid-Catalyzed): For compounds with a chiral center adjacent to a carbonyl group (like ketones, aldehydes, and esters), racemization can occur via the formation of a planar enol or enolate intermediate.[1][2][8][9] This is a common issue for α-substituted carbonyl compounds.[9][10]
-
Oxazolone Formation in Peptide Synthesis: During peptide bond formation, the activated carboxyl group of an N-protected amino acid can form a planar oxazolone (or azlactone) intermediate. This intermediate is prone to losing its stereochemical integrity at the α-carbon.[11]
Q3: Which functional groups and reaction types are most susceptible to racemization?
A3: Certain functional groups and reaction conditions are more prone to racemization:
-
Amino Acids: Particularly during peptide coupling, amino acids like histidine (His) and cysteine (Cys) are highly susceptible to racemization.[11][12] Serine (Ser) and phenylalanine (Phe) can also be prone to racemization under non-ideal conditions.[11]
-
Carbonyl Compounds: Any carbonyl-containing compound with a hydrogen atom at a chiral α-carbon is at risk of racemization in the presence of acid or base.[8][9]
-
Alcohols: Secondary and tertiary alcohols can undergo racemization through acid-catalyzed C-O bond cleavage, forming an achiral carbocation intermediate.[13]
-
Alkyl Halides: Reactions involving alkyl halides, especially those that favor an SN1 pathway, often result in racemization.[6]
Q4: How do reaction conditions like temperature, solvent, and pH influence racemization?
A4: Reaction conditions play a crucial role in the rate and extent of racemization:
-
Temperature: Higher temperatures generally increase the rate of racemization.[14][15] For instance, exposing D-panthenol to temperatures above 70-75°C can induce racemization.[15] Lowering the reaction temperature is a common strategy to minimize this risk.[11]
-
pH (Acid/Base): Both acidic and basic conditions can catalyze racemization.[1][2][8] Strong bases can promote racemization through direct enolization of the α-proton of an activated amino acid.[11] Similarly, acidic conditions can facilitate the formation of planar intermediates.[8][13] D-panthenol, for example, is most stable between pH 4 and 6 and is more susceptible to racemization in strongly acidic or alkaline solutions.[15]
-
Solvent: The polarity of the solvent can affect racemization rates. For instance, using a less polar solvent can sometimes help reduce racemization during peptide coupling.[11] The rate of racemization of some biphenyl derivatives has been shown to increase significantly in polar aprotic solvents like DMSO compared to water.[16]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: I'm observing significant racemization in my final product after a peptide coupling reaction.
| Question | Possible Cause | Suggested Solution |
| What coupling reagent are you using? | Carbodiimides like DCC or DIC, when used alone, are known to cause significant racemization.[11] | Use carbodiimide reagents in conjunction with racemization-suppressing additives such as HOBt, HOAt, or OxymaPure. For particularly sensitive amino acids, consider using phosphonium or aminium/uronium salt reagents like HBTU or HATU.[17] |
| Which amino acid are you coupling? | Histidine (His) and cysteine (Cys) are particularly prone to racemization.[11][12] | For Fmoc-His(Trt)-OH, the coupling reagent DEPBT has shown resistance to racemization. For cysteine, a combination of DIC and OxymaPure can be effective.[17] Protecting the imidazole nitrogen of histidine can also significantly reduce racemization.[12][17] |
| What base and solvent are you using? | The presence of excess or strong bases can promote racemization.[11] Polar solvents can sometimes increase the rate of racemization. | Use the minimum necessary amount of a weaker base. If reagent solubility allows, consider using a less polar solvent.[11] |
| What is the reaction temperature? | Higher temperatures can accelerate the rate of racemization. | Perform the coupling reaction at a lower temperature, such as 0°C.[11] |
Problem 2: My product, which has a chiral center alpha to a carbonyl group, is showing a loss of optical purity.
| Question | Possible Cause | Suggested Solution |
| Are you using acidic or basic conditions in your reaction or workup? | Both acid and base can catalyze racemization through the formation of a planar enol or enolate intermediate.[1][2][8][9] | If possible, perform the reaction under neutral conditions. If a base is required, use a weaker, non-nucleophilic base at a lower temperature. For acid-catalyzed reactions, use the mildest acid possible for the shortest duration.[17] |
| What is the nature of the α-substituent? | Electron-withdrawing groups on the α-carbon can increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization.[17] | Consider using a protecting group strategy to temporarily alter the electronic properties of the substituent, if compatible with your synthetic route.[17] |
Problem 3: How can I prevent racemization when using a chiral auxiliary?
| Question | Possible Cause | Suggested Solution |
| Is the auxiliary being cleaved under harsh conditions? | The conditions used to remove the chiral auxiliary can sometimes lead to racemization of the desired product. | Choose a chiral auxiliary that can be removed under mild conditions that do not affect the stereocenter of your product. |
| Is the auxiliary effectively controlling the stereochemistry? | The choice of chiral auxiliary is crucial for achieving high diastereoselectivity. | Select a well-established chiral auxiliary for your specific transformation, such as Evans' oxazolidinones for stereoselective aldol reactions.[18] Ensure the reaction conditions are optimized for the chosen auxiliary. |
Strategies for Preventing Racemization
Summary of Common Strategies to Minimize Racemization in Peptide Synthesis
| Strategy | Effectiveness | Comments |
| Addition of HOBt/HOAt | High | Commonly used with carbodiimides to suppress oxazolone formation.[11] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired coupling and the side reaction of racemization.[11] |
| Use of Less Polar Solvents | Moderate | Solvent choice is often limited by the solubility of reagents and resin swelling.[11] |
| Use of Copper (II) Chloride | High | Has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[11][12] |
| Use of Phosphonium/Uronium Reagents (e.g., HATU, HBTU) | High | Designed for rapid coupling, which can outcompete the rate of racemization. |
Kinetic Resolution vs. Dynamic Kinetic Resolution (DKR)
-
Kinetic Resolution (KR): This method separates a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. The maximum theoretical yield for the desired enantiomer is 50%.[19][20]
-
Dynamic Kinetic Resolution (DKR): DKR is an advancement over KR where the less reactive enantiomer is continuously racemized in situ.[19][21] This allows the faster-reacting enantiomer to be constantly replenished from the slower-reacting one, making a theoretical yield of 100% possible.[21][22] For DKR to be effective, the rate of racemization must be at least as fast as the rate of the enzymatic or chemical reaction.[19]
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling with Racemization Suppression
This protocol provides a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
-
Coupling: Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and immediately add the solution to the swelled resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly sensitive amino acids, consider performing this step at 0°C.
-
Washing: Drain the reaction solvent and wash the resin sequentially with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; specific parameters will need to be optimized for your compound.
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for your class of compound (e.g., polysaccharide-based, protein-based).
-
Mobile Phase Optimization: Start with a standard mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol. Adjust the ratio to achieve baseline separation of the enantiomers.
-
Sample Preparation: Prepare a dilute solution of your purified compound in the mobile phase. A typical concentration is around 1 mg/mL.
-
Analysis:
-
Inject a sample of a racemic standard to determine the retention times of both enantiomers.
-
Inject your synthesized sample under the same conditions.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (ee%):
-
ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
-
Visualizations
Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.
Caption: A decision-making workflow for troubleshooting racemization.
Caption: Key strategies and factors for the prevention of racemization.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 6. study.com [study.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. aklectures.com [aklectures.com]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between[v1] | Preprints.org [preprints.org]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 21. Kinetic_resolution [chemeurope.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Spirocyclic Reactions
Welcome to the Technical Support Center for managing steric hindrance in spirocyclic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed experimental protocols to address challenges encountered during the synthesis of spirocyclic compounds.
Troubleshooting Guides
This section addresses common issues encountered during spirocyclization reactions where steric hindrance is a likely culprit.
Issue 1: Low to No Yield of the Desired Spirocyclic Product
Question: I am attempting an intramolecular spirocyclization and observing very low or no formation of the desired product. What are the potential causes related to steric hindrance, and how can I troubleshoot this?
Answer: Low or no yield in a spirocyclization is often a result of high activation energy due to steric repulsion at the transition state. The bulky nature of substituents near the reacting centers can prevent the molecule from adopting the necessary conformation for ring closure.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Activation Energy Barrier | 1. Increase Reaction Temperature: Gradually increase the temperature to provide sufficient energy to overcome the steric barrier. Monitor for substrate or product decomposition.2. Employ High-Pressure Conditions: Applying high pressure (up to 3.8 kbar) can favor the formation of the more compact transition state leading to the spirocycle, often increasing yields significantly.[1] |
| Sterically Demanding Catalyst or Reagents | 1. Switch to a Less Bulky Catalyst: If using a catalyst with bulky ligands, consider switching to a catalyst with smaller ligands to reduce steric interactions with the substrate.2. Evaluate Lewis Acid Catalysts: For reactions amenable to Lewis acid catalysis, screen a variety of Lewis acids with different steric profiles to find one that effectively activates the substrate without causing steric clashes.[2][3][4] |
| Unfavorable Substrate Conformation | 1. Substrate Modification: If possible, redesign the substrate to reduce the size of non-essential bulky groups near the reaction centers.2. Change the Solvent: The solvent can influence the ground-state conformation of the substrate and the transition state geometry. Experiment with a range of solvents with varying polarities. |
Issue 2: Poor Diastereoselectivity in Spirocycle Formation
Question: My spirocyclization reaction is producing a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity when bulky groups are present?
Answer: Poor diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is small. Steric interactions in the transition state play a crucial role in determining this energy difference.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Similar Energy of Transition States | 1. Lower Reaction Temperature: Running the reaction at a lower temperature can amplify small energy differences between competing transition states, favoring the formation of the thermodynamically more stable diastereomer.2. Use a Chiral Catalyst or Auxiliary: A chiral catalyst or a chiral auxiliary on the substrate can create a more defined chiral environment, leading to a greater energy differentiation between the diastereomeric transition states. |
| Solvent Effects | 1. Solvent Screening: The solvent can influence the geometry of the transition state through specific interactions. A systematic screen of solvents is recommended to find conditions that maximize diastereoselectivity. |
| Catalyst Control | 1. Ligand Modification: In metal-catalyzed reactions, the ligands on the metal center have a profound impact on selectivity. Experiment with ligands of varying steric bulk and electronic properties. |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically impact spirocyclization reactions?
A1: Steric hindrance is a phenomenon that occurs when the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[5][6] In spirocyclization, this is particularly critical because the formation of the spirocenter requires two rings to be joined at a single carbon atom, which can lead to significant crowding and conformational constraints. Bulky substituents on the rings can clash with each other in the transition state, increasing the activation energy and slowing down or preventing the reaction.
Q2: How can I computationally predict the likelihood of steric hindrance in my planned spirocyclic reaction?
A2: Computational chemistry is a powerful tool for predicting steric effects. By using Density Functional Theory (DFT) calculations, you can model the transition states of your proposed reaction.[7] This allows you to visualize the 3D arrangement of atoms and calculate the relative energies of the transition states leading to different products. A significant energy difference between desired and undesired transition states can indicate a favorable reaction, while high calculated activation energies may suggest that steric hindrance will be a major issue.
Q3: What are the most common strategic approaches to minimize steric hindrance in the design phase of a spirocycle synthesis?
A3: In the design phase, consider the following:
-
Substrate Modification: Strategically place bulky groups away from the reacting centers or use smaller, less sterically demanding protecting groups.
-
Choice of Reaction: Some reaction types are more tolerant of steric hindrance than others. For example, radical cyclizations can sometimes proceed where ionic reactions fail due to less sterically demanding transition states.
-
Catalyst Selection: Plan to use catalysts with tunable steric and electronic properties. For instance, in a palladium-catalyzed intramolecular Heck reaction, the choice of phosphine ligand is critical.[8][9][10]
Q4: How do solvent and temperature choices influence sterically hindered spirocyclization reactions?
A4: Solvent and temperature are critical parameters:
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition state. In some cases, a more polar solvent can help to overcome steric repulsion by solvating charged intermediates.
-
Temperature: Increasing the temperature provides more thermal energy to overcome the activation barrier caused by steric hindrance. However, this can sometimes lead to lower selectivity, so a balance must be found.
Q5: When is it appropriate to consider using high-pressure conditions for a spirocyclization reaction?
A5: High-pressure conditions are particularly useful for reactions that have a negative activation volume, which is common for cyclization reactions where the transition state is more compact than the starting material. If you are facing a stalled reaction or very low yields due to severe steric hindrance, a high-pressure setup can be a viable solution to force the reaction forward.[1]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Spirocyclization
This protocol outlines a general procedure for the diastereoselective synthesis of 2-spirocyclohexylindolines mediated by a Lewis acid.[2]
-
Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-aryl ynamide substrate (1.0 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., dichloromethane or toluene) to dissolve the substrate.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, 1.1 equiv.) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Intramolecular Heck Reaction for Spirocycle Synthesis
This protocol provides a general method for the synthesis of spirocycles via an intramolecular Heck reaction, which is effective for creating sterically congested quaternary centers.[7][8][9][10]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, P(t-Bu)₃, 4-10 mol%) to a dry reaction vessel.
-
Solvent and Reagents: Add anhydrous solvent (e.g., DMF, acetonitrile, or toluene), followed by the aryl or vinyl halide/triflate substrate (1.0 equiv.) and a base (e.g., K₂CO₃, Et₃N, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the desired spirocyclic product.
Data Summary
Table 1: Influence of Catalyst on a Sterically Hindered Spirocyclization
| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Pd(OAc)₂ (5) | PPh₃ | DMF | 100 | 45 | 2:1 |
| 2 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ | Toluene | 110 | 65 | 5:1 |
| 3 | Pd(OAc)₂ (5) | P(t-Bu)₃ | Dioxane | 100 | 82 | 10:1 |
| 4 | Sc(OTf)₃ (10) | - | CH₂Cl₂ | 25 | 75 | >20:1 |
| 5 | BF₃·OEt₂ (110) | - | CH₂Cl₂ | 0 | 88 | 15:1 |
This table is a composite representation based on general trends observed in the literature.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in spirocyclization reactions.
Experimental Workflow for High-Pressure Spirocyclization
Caption: A simplified workflow for carrying out a high-pressure spirocyclization experiment.
Factors Influencing Diastereoselectivity
Caption: The interplay of substrate, catalyst, and conditions on transition state energy and diastereoselectivity.
References
- 1. BJOC - High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters [beilstein-journals.org]
- 2. Lewis acid mediated cyclization: synthesis of 2 spirocyclohexylindolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An easy-to-perform evaluation of steric properties of Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An easy-to-perform evaluation of steric properties of Lewis acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. organicreactions.org [organicreactions.org]
- 6. soc.chim.it [soc.chim.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
identifying and minimizing byproducts in azaspiroheptane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of azaspiroheptanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-azaspiro[3.3]heptane?
A1: Common synthetic routes to the 2-azaspiro[3.3]heptane core involve the construction of the two four-membered rings. One prevalent method is the cyclization of 3-(aminomethyl)-1-chloro-cyclobutane derivatives. Another key approach involves the thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate to form a spirocyclic β-lactam, which is subsequently reduced to the desired azaspiroheptane.
Q2: What are the potential sources of byproducts in azaspiroheptane synthesis?
A2: Byproducts in azaspiroheptane synthesis can originate from several sources, including:
-
Starting materials: Impurities in the starting materials can carry through the synthesis or participate in side reactions.
-
Side reactions: Incomplete reactions or competing reaction pathways can lead to the formation of undesired products. Common side reactions include polymerization, ring-opening, and over-alkylation.
-
Reagents and catalysts: The reagents and catalysts used, such as reducing agents like LiAlH4, can sometimes lead to side reactions if not used under optimal conditions.
-
Reaction conditions: Non-optimal temperature, pressure, or reaction time can favor the formation of byproducts.
-
Work-up and purification: The work-up and purification steps can sometimes introduce impurities or lead to the degradation of the desired product.
Troubleshooting Guide
Issue 1: Identification of Unknown Peaks in Chromatographic Analysis (HPLC, GC-MS)
Question: My reaction mixture shows several unexpected peaks in the HPLC/GC-MS analysis after attempting the synthesis of 2-azaspiro[3.3]heptane. How can I identify these byproducts?
Answer:
The presence of multiple peaks suggests the formation of byproducts. The identity of these byproducts will depend on the specific synthetic route employed. Here are some common possibilities and steps for identification:
Potential Byproducts:
-
Oligomers/Polymers: Azetidine rings can be prone to polymerization, especially under acidic conditions or at elevated temperatures. These will appear as a series of peaks with repeating mass units in the mass spectrum.
-
Ring-Opened Products: Strong nucleophiles or harsh reaction conditions can lead to the opening of the strained four-membered rings. For example, in the synthesis of related azaspiro compounds, ring-opening byproducts have been observed, potentially through a retro-Aldol-type mechanism.[1]
-
Over-alkylation Products: If the nitrogen atom is not properly protected, it can be susceptible to further alkylation, leading to quaternary ammonium salts or other N-substituted byproducts.
-
Unreacted Starting Materials or Intermediates: Incomplete reactions will result in the presence of starting materials or stable intermediates in the final mixture.
Identification Workflow:
A systematic approach is crucial for identifying unknown impurities.[2]
Experimental Protocol: Impurity Identification using LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
LC Separation:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically effective.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is usually suitable for nitrogen-containing compounds.
-
Mass Range: Scan a wide mass range (e.g., 50-1000 m/z) to detect both small molecules and potential oligomers.
-
Fragmentation: Perform MS/MS analysis on the major unknown peaks to obtain fragmentation patterns, which can provide structural clues.
-
Issue 2: Minimizing Byproduct Formation During Synthesis
Question: I have identified the major byproducts in my reaction. What strategies can I employ to minimize their formation?
Answer:
Minimizing byproducts requires careful optimization of reaction conditions and purification procedures.
Strategies for Minimization:
| Strategy | Description | Relevant Byproducts |
| Control of Stoichiometry | Use the correct molar ratios of reactants. An excess of one reactant can lead to side reactions. | Over-alkylation products |
| Temperature Control | Maintain the optimal reaction temperature. Higher temperatures can promote polymerization and degradation. | Oligomers/Polymers, Ring-Opened Products |
| Use of Protecting Groups | Protect reactive functional groups, particularly the nitrogen atom, to prevent unwanted side reactions. The Boc (tert-butoxycarbonyl) group is commonly used. | Over-alkylation products |
| Choice of Solvent | The polarity and reactivity of the solvent can significantly influence the reaction pathway. | All types |
| Purification Method | Employ appropriate purification techniques. Vacuum distillation can be effective in removing volatile impurities and some oligomers.[3] Column chromatography is also a powerful tool for separating closely related compounds. | All types |
Experimental Protocol: Optimized Synthesis of N-Boc-2-azaspiro[3.3]heptane
This protocol is a generalized procedure and may require further optimization based on your specific starting materials.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the starting amine in a suitable aprotic solvent (e.g., THF, DCM).
-
Protection: Cool the solution to 0 °C and add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cyclization: (This step will vary significantly based on the chosen synthetic route). For a route involving intramolecular cyclization, the addition of a base (e.g., a non-nucleophilic base like DBU or a hindered amine base) at a controlled temperature is crucial.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Logical Relationship for Minimizing Byproducts:
Issue 3: Difficulty in Removing a Persistent Impurity
Question: I have a persistent impurity that co-elutes with my product during column chromatography. How can I remove it?
Answer:
Persistent impurities that are difficult to separate by standard chromatography may require alternative purification techniques.
Advanced Purification Strategies:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities with different solubility profiles.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (prep-HPLC) offers superior separation power compared to standard column chromatography.[2]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide different selectivity compared to HPLC and may be effective in separating challenging mixtures.
-
Chemical Treatment: If the impurity has a reactive functional group that the desired product lacks, it may be possible to selectively react the impurity to form a new compound that is easier to separate. This should be approached with caution to avoid degrading the target molecule.
Data on Analytical Techniques for Impurity Detection:
| Analytical Technique | Information Provided | Typical Application |
| HPLC-UV | Quantitative analysis of known impurities with a chromophore. | Routine purity checks. |
| LC-MS | Molecular weight information of impurities.[4] | Identification of unknown byproducts. |
| GC-MS | Analysis of volatile impurities. | Detection of residual solvents and volatile byproducts. |
| NMR Spectroscopy | Detailed structural information.[2] | Unambiguous structure elucidation of isolated impurities. |
| High-Resolution MS (HRMS) | Accurate mass determination, providing elemental composition.[2] | Proposing molecular formulas for unknown impurities. |
By systematically applying these troubleshooting strategies and analytical techniques, researchers can effectively identify and minimize byproducts in azaspiroheptane synthesis, leading to higher yields and purer compounds for their research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 3. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Validation & Comparative
A Comparative Analysis of (R)- and (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate Activity
Published: December 25, 2025
Introduction to Stereoisomerism in Drug Development
The spatial arrangement of atoms in a molecule, or stereochemistry, is a fundamental concept in pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. The carbamate group, a key feature of the title compounds, is a common structural motif in many approved drugs and is often involved in crucial drug-target interactions[1]. The 5-azaspiro[2.4]heptane scaffold is a valuable building block in medicinal chemistry, and its derivatives are explored for various therapeutic applications[2][3][4].
Chemical Properties
A summary of the available chemical properties for both enantiomers is presented below.
| Property | (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate | (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate |
| Molecular Formula | C₁₁H₂₀N₂O₂ | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol | 212.29 g/mol |
| CAS Number | Not available in search results | 152513-88-7[5] |
| Appearance | Not specified | White to off-white powder |
| Purity | Not specified | ≥98.0% |
| Boiling Point | Not specified | 329.0±31.0 °C (Predicted)[5] |
| Density | Not specified | 1.09±0.1 g/cm³ (Predicted)[5] |
Biological Significance and Applications
The available scientific and patent literature predominantly focuses on the utility of the (S)-enantiomer as a key intermediate in the synthesis of high-value pharmaceutical agents. This strongly suggests that the desired biological activity is associated with the (S)-configuration.
(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate:
-
Antiviral Agents: The N-Boc protected (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, a closely related derivative, is a crucial building block in the synthesis of Ledipasvir[6]. Ledipasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein and is a component of approved antiviral therapies[6]. The specific stereochemistry of this fragment is essential for its potent activity.
-
Antibacterial Agents: The (S)-7-amino-5-azaspiro[2.4]heptane moiety, for which the title compound is a protected precursor, is a key component of certain quinolone antibacterial agents[4]. For instance, a Chinese patent describes the synthesis of 5-benzyl-7(S)-(tert-butoxycarbonylamino)-5-azaspiro[2.4]heptane as an intermediate for Sitafloxacin, a broad-spectrum quinolone antibiotic[7].
This compound:
There is a notable absence of information in the scientific and patent literature regarding the specific biological activity or application of the (R)-enantiomer. This lack of data suggests that the (R)-enantiomer may be biologically inactive or possess an undesirable pharmacological profile for the targets of interest where the (S)-enantiomer is active.
Experimental Protocols
While direct comparative biological assays are not available, the following provides an overview of a synthetic protocol for the (S)-enantiomer, as described in the patent literature for a related compound, highlighting the multi-step process to achieve the desired stereochemistry.
Synthesis of 5-benzyl-7(S)-(tert-butoxycarbonylamino)-5-azaspiro[2.4]heptane[7]:
-
Amide Formation: N-benzylacetamide is reacted with 1,2-dichloroethane to yield 3-cyclopropylacetyl-N-benzylacetamide.
-
Bromination: The product from step 1 is brominated using N-bromosuccinimide (NBS).
-
Cyclization: The brominated intermediate undergoes cyclization under basic conditions to form 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione.
-
Oxime Formation: The dione is reacted with hydroxylamine hydrochloride to form the corresponding oxime.
-
Reduction: The oxime is reduced using sodium borohydride (NaBH₄) and boron trifluoride etherate to yield 5-benzyl-7-amino-5-azaspiro[2.4]heptane.
-
Chiral Resolution: The racemic amine is resolved using L-camphorsulfonic acid to isolate the (S)-enantiomer.
-
Boc Protection: The (S)-amine is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield the final product, 5-benzyl-7(S)-(tert-butoxycarbonylamino)-5-azaspiro[2.4]heptane.
Visualizations
Caption: Chiral drug-receptor interactions.
Caption: Role of the (S)-enantiomer in drug synthesis.
Conclusion
The analysis of available data indicates a significant difference in the synthetic utility and, by extension, the likely biological relevance of the (R)- and (S)-enantiomers of tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate. The (S)-enantiomer is a well-documented and crucial intermediate in the synthesis of important antiviral and antibacterial drugs, underscoring the stereospecificity of the biological targets. In contrast, there is a lack of reported biological activity or synthetic application for the (R)-enantiomer. This highlights the importance of enantioselective synthesis or chiral resolution in the development of pharmaceuticals containing the 5-azaspiro[2.4]heptane scaffold to ensure the desired therapeutic effect. Further direct comparative studies would be necessary to fully elucidate the specific pharmacological profiles of both enantiomers.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. CN103420896B - A kind of preparation method of 5-benzyl-7 (S)-t-butoxycarbonyl amino-5-azaspiro [2,4] heptane - Google Patents [patents.google.com]
A Guide to the Validation of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral drugs. The stereochemical configuration of a molecule can significantly influence its pharmacological activity, safety profile, and overall therapeutic efficacy. Among the various analytical techniques available, Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of enantiomers.[1][2]
This guide provides an objective comparison of chiral HPLC with other prominent techniques, including Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE). Supported by experimental data and detailed methodologies, this document aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their analytical challenges.
Comparison of Key Analytical Techniques for Enantiomeric Purity
The choice of an analytical technique for determining enantiomeric purity depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, sample throughput needs, and available instrumentation.[3][4]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[5] | Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO₂) and a CSP.[4] | Differential partitioning of volatile enantiomers in a gaseous mobile phase with a chiral stationary phase.[1][5] | Differential migration of enantiomers in an electric field within a capillary, in the presence of a chiral selector in the buffer.[6] |
| Typical Analytes | Broad applicability for non-volatile and thermally labile compounds.[2][5] | Wide range of compounds, particularly those soluble in alcohol/CO₂ mixtures.[3][4] | Volatile and thermally stable compounds; derivatization may be required.[1][5] | Charged or chargeable molecules; suitable for small sample volumes.[7][8] |
| Speed | Generally slower analysis times due to higher mobile phase viscosity.[4] | Faster separations due to low viscosity and high diffusivity of supercritical fluids, allowing for higher flow rates.[3][4] | Typically offers fast run times.[1] | Rapid analysis times.[9] |
| Solvent Consumption | Higher consumption of organic solvents.[5] | Significantly lower consumption of organic solvents, aligning with green chemistry principles.[3][4] | Primarily uses gases as the mobile phase, with minimal solvent use for sample preparation.[5] | Minimal consumption of aqueous-based electrolyte buffers.[7] |
| Resolution | Can achieve high resolution; method development can be time-consuming. | Often provides unique selectivity and high resolution.[10] | Very high resolution for suitable analytes.[5] | High separation efficiency.[9] |
| Sensitivity (LOD/LOQ) | Typically in the ng/mL to µg/mL range.[3] | Generally in the ng/mL range.[3][11] | High sensitivity, can reach pg/mL with sensitive detectors.[3] | Can have limitations in sensitivity due to small injection volumes.[7] |
| Instrumentation Cost | Generally moderate to high.[5] | Higher initial instrument cost.[4] | Generally lower, though MS detectors can be expensive.[5] | Relatively simple and lower cost instrumentation.[8] |
Quantitative Performance Comparison
The following table summarizes illustrative quantitative data for the validation of chiral methods across different techniques. It is important to note that performance can be highly analyte and method-dependent.
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC-MS | Chiral CE |
| Analyte Example | Bevantolol[12] | Octadecanoids[11] | p-Mentha-2,4-diene[1] | Bevantolol[12] |
| Resolution (Rs) | > 1.5 (Typical Goal) | > 1.5 (Typical Goal) | > 1.5 (Typical Goal) | Not specified |
| Analysis Time | ~15-30 minutes[1] | < 13 minutes[11] | ~10-20 minutes[1] | < 15 minutes[7] |
| Limit of Detection (LOD) | 0.05%[12] | 0.03 - 6.00 ng/mL[11] | High sensitivity[1] | 0.1%[12] |
| Limit of Quantitation (LOQ) | Not specified | 0.03 - 6.00 ng/mL[11] | Not specified | 0.15%[12] |
| Precision (%RSD) | < 2.0% (Typical) | < 14%[11] | < 2.0% (Typical) | Not specified |
| Accuracy (% Recovery) | 98.0% - 102.0% (Typical) | 89% - 109%[11] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical procedures for enantiomeric purity.
Chiral HPLC Method Protocol
A representative approach for the analytical scale separation of enantiomers using chiral HPLC.
-
Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability.[5] For example, a Chiralpak AD-H column.[12]
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of an organic solvent (e.g., n-hexane, ethanol, isopropanol) and additives. A common mobile phase is n-hexane:ethanol:diethylamine (10:90:0.1, v/v/v).[12]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) to ensure reproducibility.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
Chiral SFC Method Protocol
SFC offers a faster and more environmentally friendly alternative to HPLC.
-
Chromatographic System: Supercritical Fluid Chromatography system with a UV detector and back pressure regulator.
-
Chiral Stationary Phase (CSP): Similar to HPLC, polysaccharide-based CSPs are widely used.
-
Mobile Phase: Supercritical CO₂ as the main mobile phase, with a polar organic modifier (e.g., methanol, ethanol). Additives like diethylamine may be used to improve peak shape for basic analytes.[4]
-
Flow Rate: Typically 2 - 5 mL/min.
-
Column Temperature: Often slightly elevated (e.g., 35-40 °C) to maintain the supercritical state.
-
Back Pressure: Maintained at a constant pressure (e.g., 100-150 bar).
-
Detection: UV detection.
Chiral GC Method Protocol
Ideal for volatile and thermally stable compounds.[5]
-
Chromatographic System: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Stationary Phase (CSP): Cyclodextrin-based chiral capillary columns are common.[1]
-
Carrier Gas: Inert gas such as Helium or Hydrogen.
-
Temperature Program: An oven temperature program is used to achieve optimal separation.
-
Injection: Split/splitless injection port.
-
Sample Preparation: The sample is dissolved in a volatile solvent. Derivatization may be necessary to increase volatility and thermal stability.[5]
Chiral CE Method Protocol
A powerful technique characterized by high efficiency and low sample consumption.[9]
-
System: Capillary Electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): An aqueous buffer at a specific pH containing a chiral selector. Sulfated cyclodextrins are commonly used as chiral selectors.[13]
-
Applied Voltage: A high voltage is applied across the capillary to drive the separation.
-
Temperature: The capillary temperature is controlled for reproducibility.
-
Injection: Hydrodynamic or electrokinetic injection.
Mandatory Visualizations
Caption: General workflow for a chiral HPLC method.
Caption: Decision tree for selecting a chiral separation technique.
Caption: Key parameters for analytical method validation.
Conclusion
Chiral HPLC is a versatile, robust, and widely established technique for the validation of enantiomeric purity, applicable to a broad range of pharmaceutical compounds.[1][2] However, alternative techniques such as chiral SFC, GC, and CE offer distinct advantages in terms of speed, solvent consumption, resolution, and sensitivity for specific applications.[3][9][14] Chiral SFC is emerging as a powerful "green" alternative with high throughput capabilities.[4] Chiral GC provides exceptional resolution for volatile analytes, while chiral CE is highly efficient for small sample volumes of charged molecules.[1][7] The selection of the most appropriate technique should be based on a thorough evaluation of the analyte's properties, the analytical requirements, and available resources. Cross-validation between two orthogonal techniques can provide the highest level of confidence in the analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Amine Protecting Groups: Boc vs. Cbz vs. Fmoc
In the landscape of organic synthesis, particularly in peptide chemistry and complex molecule synthesis, the strategic use of amine protecting groups is fundamental to achieving desired outcomes. The selection of an appropriate protecting group is a critical decision that influences the overall efficiency and success of a synthetic route. This guide provides a comprehensive comparative analysis of three of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into their chemical properties, protection and deprotection mechanisms, and relative stabilities, supported by experimental data and detailed protocols.
The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules with multiple functional groups.[1][3]
-
Boc (tert-Butoxycarbonyl): This protecting group is labile to acidic conditions, typically cleaved with acids like trifluoroacetic acid (TFA).[1][4]
-
Cbz (Carboxybenzyl): The Cbz group is characteristically removed by catalytic hydrogenolysis.[1][2]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is cleaved under basic conditions, commonly using a solution of piperidine in an organic solvent.[1][5]
Comparative Data
The choice of a protecting group is dictated by the stability of other functional groups within the molecule and the planned subsequent reaction steps. The following tables summarize the key characteristics and stability profiles of Boc, Cbz, and Fmoc.
Table 1: Key Characteristics of Amine Protecting Groups
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ | C₁₅H₁₁O₂ |
| Molecular Weight | 101.12 g/mol | 135.13 g/mol | 223.24 g/mol |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl)[6][7] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[8][9] | Base (e.g., Piperidine)[5][10] |
| Byproducts of Deprotection | Isobutylene, CO₂[6] | Toluene, CO₂[9] | Dibenzofulvene, CO₂[10] |
| Orthogonality | Orthogonal to Cbz and Fmoc[9] | Orthogonal to Boc and Fmoc[9] | Orthogonal to Boc; quasi-orthogonal to Cbz[11] |
Table 2: Chemical Stability of Protected Amines
| Condition | Boc-Amine Stability | Cbz-Amine Stability | Fmoc-Amine Stability |
| Strong Acids (e.g., TFA, HBr) | Labile[12] | Labile (with strong, prolonged exposure)[9] | Stable[5][11] |
| Weak Acids (e.g., Acetic Acid) | Generally Stable | Stable | Stable |
| Strong Bases (e.g., NaOH) | Stable | Stable | Labile |
| Weak Bases (e.g., Piperidine, TEA) | Stable | Stable | Labile[10] |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable[6] | Labile[8] | Labile (less reactive than Cbz)[11] |
| Nucleophiles | Stable[6] | Susceptible to some strong nucleophiles | Stable |
| Heat | Labile at >80 °C[3] | Generally Stable | Stable |
Protection and Deprotection Mechanisms
The distinct reactivity of each protecting group is a direct consequence of its chemical structure. The following diagrams illustrate the structures of the protected amines and their respective deprotection mechanisms.
The protection of an amine with Boc, Cbz, or Fmoc generally involves the reaction of the amine with an activated form of the protecting group, such as the corresponding anhydride or chloroformate, in the presence of a base.[4][13]
The distinct deprotection pathways are fundamental to the orthogonal nature of these protecting groups.
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a primary amine with Boc, Cbz, and Fmoc. It is crucial to note that optimal reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the specific substrate.
Boc Protection and Deprotection
Protocol 1: Boc Protection of a Primary Amine
-
Reagents and Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (TEA) (1.2 equivalents) or Sodium Hydroxide (NaOH)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of Dioxane and water)[4]
-
-
Procedure:
-
Dissolve the primary amine in the chosen solvent.[1]
-
Add the base (e.g., TEA).[1]
-
Slowly add Boc₂O to the solution at room temperature.
-
Stir the reaction mixture for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous work-up. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
-
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Reagents and Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution.[6]
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
-
Cbz Protection and Deprotection
Protocol 3: Cbz Protection of a Primary Amine
-
Reagents and Materials:
-
Primary amine
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
-
Base (e.g., Sodium bicarbonate or Triethylamine)
-
Solvent (e.g., Dioxane/water or DCM)
-
-
Procedure:
-
Dissolve the primary amine in the chosen solvent.
-
Add the base.
-
Slowly add Cbz-Cl to the cooled solution (0 °C).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Perform an aqueous work-up as described in Protocol 1.
-
Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis
-
Reagents and Materials:
-
Procedure:
-
Dissolve the Cbz-protected amine in the chosen solvent.[8]
-
Carefully add 10% Pd/C to the solution.[8]
-
If using H₂ gas, evacuate the flask and backfill with hydrogen. Stir the mixture under a hydrogen atmosphere (balloon).[8]
-
If using transfer hydrogenation, add the hydrogen donor (e.g., ammonium formate, 3-5 equivalents).[8]
-
Stir the reaction at room temperature for 1-16 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Fmoc Protection and Deprotection
Protocol 5: Fmoc Protection of a Primary Amine
-
Reagents and Materials:
-
Procedure:
-
Dissolve the primary amine in the chosen solvent system.
-
Add the base.
-
Slowly add the Fmoc-reagent to the solution.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Perform an aqueous work-up as described in Protocol 1.
-
Protocol 6: Fmoc Deprotection using Piperidine
-
Reagents and Materials:
-
Fmoc-protected amine
-
Piperidine
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to the solution to make a 20% (v/v) solution.[10]
-
Stir the reaction mixture at room temperature. Deprotection is typically rapid, often complete within 30 minutes.
-
Monitor the reaction by TLC or by observing the formation of the dibenzofulvene-piperidine adduct via UV spectroscopy.[5][15]
-
Upon completion, remove the solvent and excess piperidine under reduced pressure. The crude product can then be purified by chromatography or crystallization.
-
Decision-Making Workflow
The choice of an amine protecting group is a strategic decision in the design of a synthetic route. The following diagram provides a simplified decision-making workflow to guide the selection process based on the stability of the substrate and planned subsequent reactions.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups is a critical decision in the planning and execution of a synthetic strategy. The Boc group's acid lability, the Cbz group's susceptibility to hydrogenolysis, and the Fmoc group's base lability provide a powerful and largely orthogonal toolkit for chemists.[1][2] By understanding the specific stability profiles, deprotection mechanisms, and experimental conditions associated with each group, researchers can devise elegant and efficient routes for the synthesis of complex molecules, from peptides to novel drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
A Comparative Biological Evaluation of Azaspiro[2.4]heptane and Azaspiro[3.3]heptane Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of rigid, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. Among these, azaspirocycles have emerged as valuable motifs. This guide provides a comparative biological evaluation of two prominent classes of these compounds: azaspiro[2.4]heptane and azaspiro[3.3]heptane analogs. While direct head-to-head studies are limited, this document synthesizes available data from independent research to offer insights into their respective profiles.
Physicochemical Properties: A Tale of Two Scaffolds
The choice between an azaspiro[2.4]heptane and an azaspiro[3.3]heptane core can significantly influence a molecule's physicochemical properties. The smaller cyclopropane ring in the [2.4] system introduces greater strain and a more compact 3D geometry compared to the two four-membered rings of the [3.3] system.
| Property | Azaspiro[2.4]heptane Analogs | Azaspiro[3.3]heptane Analogs | Key Considerations |
| Molecular Weight | Generally lower for the parent scaffold | Slightly higher for the parent scaffold | Substitution patterns will be the primary driver of overall molecular weight. |
| Lipophilicity (XLogP3) | Parent scaffold has a calculated XLogP3 of approximately 1.1 | Parent scaffold has a calculated XLogP3 of approximately 0.7[1] | The azaspiro[3.3]heptane core is generally more polar.[1] The inclusion of heteroatoms, such as in 2-oxa-6-azaspiro[3.3]heptane, can further decrease lipophilicity.[1] |
| Polar Surface Area (PSA) | Parent scaffold has a PSA of 12.0 Ų | Parent scaffold has a PSA of 12.0 Ų[1] | The introduction of additional heteroatoms has a significant impact on PSA. For instance, 2-oxa-6-azaspiro[3.3]heptane has a PSA of 21.26 Ų.[1] |
| Fraction of sp³ Carbons (Fsp³) | High, contributing to three-dimensionality | High, contributing to three-dimensionality | Both scaffolds are excellent for "escaping flatland" in drug design.[1] |
Biological Activity and Applications
Both azaspiro[2.4]heptane and azaspiro[3.3]heptane analogs have been successfully employed in drug discovery programs, often as bioisosteric replacements for other cyclic amines like piperidine.
Azaspiro[2.4]heptane Analogs: Notable Applications
The azaspiro[2.4]heptane scaffold has been featured in the development of potent drug candidates. A notable example is its use in a series of dual orexin 1 and orexin 2 receptor antagonists.
Lead Compound (Orexin Antagonist)
A lead compound from this series demonstrated potent in vitro activity and favorable pharmacokinetic properties.
| Compound | OX₁ Ki (nM) | OX₂ Ki (nM) | hERG pIC₅₀ | Rat Brain/Plasma Ratio | Rat Oral Bioavailability (%) |
| Lead Analog | 1.8 | 2.5 | 5.8 | 1.5 | 45 |
Azaspiro[3.3]heptane Analogs: Versatile Bioisosteres
Azaspiro[3.3]heptane derivatives are frequently utilized as bioisosteres of piperidine, aiming to improve physicochemical and pharmacokinetic properties.[2][3][4][5] Their rigid structure can lead to enhanced target engagement and selectivity.
Bupivacaine Analog Comparison
Incorporation of a 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine, replacing the piperidine fragment, resulted in a new analog with high activity.[5]
| Compound | Anesthetic Activity (relative to Bupivacaine) |
| Bupivacaine | 1 |
| 1-Azaspiro[3.3]heptane Analog | High (specific quantitative data not provided in the source) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are summaries of key experimental protocols cited in the evaluation of these compounds.
Orexin Receptor Binding Assay (for Azaspiro[2.4]heptane Analogs)
-
Objective: To determine the binding affinity of test compounds for the human orexin 1 (OX₁) and orexin 2 (OX₂) receptors.
-
Methodology:
-
Membranes from CHO cells stably expressing either the human OX₁ or OX₂ receptor were used.
-
A radioligand binding assay was performed using [¹²⁵I]-labeled orexin-A.
-
Test compounds were incubated with the cell membranes and the radioligand at various concentrations.
-
Following incubation, the membranes were washed to remove unbound radioligand.
-
The amount of bound radioactivity was measured using a gamma counter.
-
Ki values were calculated from IC₅₀ values using the Cheng-Prusoff equation.
-
hERG Inhibition Assay (Patch Clamp)
-
Objective: To assess the potential for off-target activity at the hERG potassium channel, a key indicator of cardiotoxicity risk.
-
Methodology:
-
Whole-cell patch-clamp recordings were performed on HEK293 cells stably expressing the hERG channel.
-
Cells were voltage-clamped, and a specific pulse protocol was applied to elicit hERG tail currents.
-
Test compounds were perfused at various concentrations, and the effect on the hERG current was measured.
-
The concentration-response data were fitted to a logistic equation to determine the pIC₅₀.
-
In Vivo Pharmacokinetic Studies in Rats
-
Objective: To evaluate the pharmacokinetic profile of test compounds, including clearance, volume of distribution, and oral bioavailability.
-
Methodology:
-
Male Sprague-Dawley rats were used for the studies.
-
For intravenous (IV) administration, the compound was formulated in a suitable vehicle and administered via the tail vein.
-
For oral (PO) administration, the compound was administered by gavage.
-
Blood samples were collected at various time points post-dosing.
-
Plasma concentrations of the compound were determined by LC-MS/MS.
-
Pharmacokinetic parameters were calculated using non-compartmental analysis.
-
Visualizing the Role of Azaspiro[2.4]heptane in Orexin Signaling
The following diagram illustrates the mechanism of action of the azaspiro[2.4]heptane-based orexin antagonists.
Caption: Orexin receptor antagonism by azaspiro[2.4]heptane analogs.
Experimental Workflow for a Lead Optimization Cascade
The following diagram outlines a typical workflow for the optimization of a lead compound containing an azaspirocycle scaffold.
References
Unlocking Metabolic Stability: A Comparative Guide to Spirocyclic Compounds in Drug Development
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical hurdle in the path to clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising drug candidates. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful strategy to enhance metabolic stability and other crucial drug-like properties. This guide provides an objective comparison of the metabolic stability of spirocyclic compounds with their non-spirocyclic counterparts, supported by experimental data and detailed methodologies.
The introduction of a spirocyclic moiety into a molecule imparts a rigid, three-dimensional structure.[1][2] This increased structural complexity and higher fraction of sp3-hybridized carbon atoms can significantly improve a compound's physicochemical and pharmacokinetic profile.[2][3] By moving away from flat, aromatic structures, which are often susceptible to metabolism by cytochrome P450 (CYP) enzymes, spirocycles can shield metabolically liable sites and reduce the likelihood of enzymatic degradation.[3][4] This often translates to a longer half-life, reduced intrinsic clearance, and an overall more favorable pharmacokinetic profile.[5][6]
Comparative Metabolic Stability Data
The following table summarizes quantitative data from studies directly comparing the metabolic stability of spirocyclic compounds with their non-spirocyclic analogs. The data, primarily from in vitro human liver microsome (HLM) stability assays, demonstrates the tangible benefits of incorporating spirocyclic scaffolds.
| Compound Pair | Non-Spirocyclic Analog | Spirocyclic Analog | t½ (min) in HLM (Non-Spiro) | t½ (min) in HLM (Spiro) | Intrinsic Clearance (CLint) (µL/min/mg protein) (Non-Spiro) | Intrinsic Clearance (CLint) (µL/min/mg protein) (Spiro) | Fold Improvement in Stability (t½) | Reference |
| MCHr1 Antagonists | Morpholine derivative | Azaspiro[3.3]heptane derivative | Data not specified | Significantly improved | Data not specified | Lowered | Not specified | [2] |
| PLK4 Inhibitors | Alkene-linked inhibitor | Cyclopropyl-spiro derivative | Poor | Improved | High | Lowered | Up to 100-fold higher exposure in vivo | [3] |
| Sonidegib Analog | Sonidegib (meta-phenyl) | Spiro[3.3]heptane analog | 25.5 | 10.9 | 95.8 | 224 | 0.43 (Decrease) | [7] |
Note: The table illustrates that while spirocyclic incorporation generally enhances metabolic stability, as seen with MCHr1 antagonists and PLK4 inhibitors, it is not a universal rule. The case of the Sonidegib analog highlights that the specific structural context is crucial, and bioisosteric replacement can sometimes lead to decreased stability.
Experimental Protocols
The following is a detailed methodology for a typical in vitro liver microsomal stability assay, a key experiment for assessing the metabolic stability of compounds.
Liver Microsomal Stability Assay Protocol
1. Purpose: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes. This assay helps to estimate the intrinsic clearance (CLint) and half-life (t½) of a compound, providing an early prediction of its in vivo hepatic clearance.[8][9][10]
2. Materials and Equipment:
-
Test Compounds: Stock solutions (e.g., 10 mM in DMSO).
-
Liver Microsomes: Pooled human liver microsomes (HLM) or microsomes from other species (e.g., rat, mouse, dog).[8]
-
Cofactor Solution (NADPH Regenerating System): Contains NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and magnesium chloride in a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[9]
-
Positive Control Compounds: Compounds with known metabolic stability (e.g., verapamil, testosterone, midazolam).[10]
-
Negative Control: Incubation without the NADPH regenerating system to assess for non-enzymatic degradation.[9]
-
Reaction Buffer: 100 mM Potassium phosphate buffer (pH 7.4).
-
Quenching Solution: Acetonitrile or methanol containing an internal standard (IS) for analytical quantification.
-
Incubator: Capable of maintaining 37°C.
-
Centrifuge: For protein precipitation.
-
Analytical Instrument: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for quantification of the test compound.[8]
3. Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold reaction buffer.[9]
-
Prepare the test compound working solution by diluting the stock solution in the reaction buffer to the desired starting concentration (e.g., 1 µM).[9]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the diluted microsome suspension and the test compound working solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the pre-warmed microsome and test compound mixture. The final volume of the reaction mixture is typically 200 µL.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 25 µL) of the reaction mixture.[10]
-
Immediately add the aliquot to a tube or well containing a larger volume (e.g., 100 µL) of cold quenching solution with the internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining concentration of the test compound at each time point by comparing its peak area to that of the internal standard.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)[10]
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of a typical metabolic stability assessment and the general signaling pathway of CYP450-mediated drug metabolism.
Caption: Experimental workflow for assessing metabolic stability using a liver microsomal assay.
Caption: Simplified catalytic cycle of CYP450 enzymes in drug metabolism.
References
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
A Researcher's Guide to the Cost-Effective Synthesis of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
The efficient and economical synthesis of chiral amines is a critical bottleneck in the development of many pharmaceuticals and fine chemicals. The stereochemistry of these amine building blocks often dictates their biological activity, making the selection of an appropriate synthetic route a crucial decision in the research and development pipeline. This guide provides a comprehensive comparison of the most common and industrially relevant methods for chiral amine synthesis, offering a cost-benefit analysis supported by experimental data to inform the selection of the most suitable technique for your specific needs.
This guide explores four principal methodologies: biocatalytic transamination, biocatalytic reductive amination, diastereomeric resolution, and asymmetric synthesis using metal catalysts. The optimal choice is dependent on a multitude of factors, including the desired scale of synthesis, required enantiopurity, cost of starting materials and catalysts, and the overall environmental impact of the process.
Comparative Analysis of Chiral Amine Synthesis Methods
The following table provides a quantitative comparison of key performance indicators for the synthesis of a model chiral amine, (S)-α-methylbenzylamine, via different synthetic routes. This data is compiled from various literature sources to provide a standardized comparison.
| Metric | Biocatalytic Transamination | Biocatalytic Reductive Amination | Diastereomeric Resolution | Asymmetric Metal Catalysis (Reductive Amination) |
| Typical Yield (%) | ~90%[1] | 31% (can be improved to 80-90%)[1] | <50% (for the desired enantiomer) | >95% |
| Enantiomeric Excess (ee, %) | >99%[1] | >99% | >99% (after crystallization) | >99% |
| Catalyst Loading | 5 g/L enzyme[1] | Enzyme loading varies | Stoichiometric resolving agent | S/C ratio up to 2000 |
| Estimated Catalyst Cost | High, but decreasing with enzyme engineering | Very high, dependent on enzyme activity[1] | Variable, depends on resolving agent | High (precious metal catalyst) |
| Unit Price of Product ($/g) | ~$0.51/g[1] | ~$2.06/g (can be reduced to $0.50-0.60/g with improved enzyme activity)[1] | Variable | Variable, catalyst cost is a major contributor |
| Process Mass Intensity (PMI) | Generally lower than chemical routes | Potentially low with efficient biocatalysis | High due to stoichiometric reagents and solvents | Can be high due to solvents and purification |
| Reaction Time | 48-50 hours[1] | ~48 hours[1] | Days (including crystallization) | Hours |
| Key Advantages | High selectivity, mild conditions, green process | High atom economy, potential for low waste | Well-established, scalable technology | High efficiency and enantioselectivity, low catalyst loading |
| Key Disadvantages | Unfavorable equilibrium, product inhibition | Low enzyme activity, high enzyme cost[1] | Maximum 50% theoretical yield for one enantiomer | Cost and toxicity of precious metals, requires anhydrous/anaerobic conditions |
Experimental Protocols
Detailed methodologies for the synthesis of (S)-α-methylbenzylamine via the four key methods are provided below.
Biocatalytic Transamination of Acetophenone
This protocol utilizes a transaminase enzyme to catalyze the asymmetric amination of acetophenone.
Materials:
-
Acetophenone
-
L-Alanine (amine donor)
-
Transaminase (ATA) enzyme (e.g., from Vibrio fluvialis)
-
Pyridoxal-5-phosphate (PLP) cofactor
-
Lactate dehydrogenase (LDH)
-
Glucose dehydrogenase (GDH)
-
D-Glucose
-
NAD⁺
-
Potassium phosphate buffer (pH 7.5)
-
Ion-exchange resin (e.g., Amberlite XAD 1180)
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 g/L NAD⁺, 0.5 g/L pyridoxal-5-phosphate, 90 g/L glucose, and 90 g/L L-alanine.
-
Add 50 g/L acetophenone to the mixture.
-
Add the enzymes: 5 g/L transaminase (ATA), 1 g/L glucose dehydrogenase (GDH), and 1 g/L lactate dehydrogenase (LDH).
-
Add 200 g/L of ion-exchange resin to the mixture to aid in in-situ product removal, which helps to drive the reaction equilibrium towards the product.
-
Maintain the reaction at 30°C with overhead mechanical stirring at 400 rpm for 50 hours.
-
Monitor the formation of (S)-α-methylbenzylamine using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product can be isolated and purified from the reaction mixture.
Biocatalytic Reductive Amination of Acetophenone
This protocol employs an amine dehydrogenase for the direct reductive amination of acetophenone.
Materials:
-
Acetophenone
-
Ammonium chloride buffer (pH 8.7)
-
Amine dehydrogenase (AmDH)
-
NAD⁺
-
An alcohol dehydrogenase (ADH) for cofactor regeneration
-
1-Phenylethanol (for cofactor regeneration system)
Procedure:
-
Prepare a reaction mixture in 2 M ammonium chloride buffer (pH 8.7) containing 1 mM NAD⁺.
-
Add the amine dehydrogenase (AmDH) solution and the alcohol dehydrogenase (ADH) solution for cofactor regeneration.
-
Add 20 mM of 1-phenylethanol to the reaction mixture, which will be oxidized by the ADH to regenerate NADH.
-
Initiate the reaction by adding acetophenone.
-
Maintain the reaction at 30°C with stirring at 200 rpm for 48 hours.
-
Monitor the progress of the reaction for the formation of (S)-α-methylbenzylamine by GC or HPLC.
-
Isolate and purify the product upon reaction completion.
Diastereomeric Resolution of Racemic α-Methylbenzylamine
This classic method separates enantiomers by forming diastereomeric salts with a chiral resolving agent.
Materials:
-
Racemic α-methylbenzylamine
-
(+)-Tartaric acid (resolving agent)
-
Methanol
-
50% aqueous NaOH solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required.
-
Cautiously add 6.1 mL of racemic α-methylbenzylamine to the tartaric acid solution. The mixture will exotherm.
-
Cork the flask and allow the solution to stand undisturbed at room temperature for at least 24 hours to allow the less soluble diastereomeric salt, (S)-amine-(R,R)-tartrate, to crystallize.
-
Collect the crystalline product by suction filtration and wash the crystals with a small amount of cold methanol.
-
To liberate the free amine, dissolve the collected crystals in approximately 50 mL of water and add 4-5 mL of 50% aqueous NaOH solution until the solution is basic (pH > 10).
-
Transfer the aqueous solution to a separatory funnel and extract the liberated (S)-α-methylbenzylamine with three 30 mL portions of diethyl ether.
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.
-
Decant the dried ether solution and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched (S)-α-methylbenzylamine.
-
Determine the enantiomeric excess using chiral HPLC or by measuring the specific rotation.
Asymmetric Reductive Amination of Acetophenone using a Ru-BINAP Catalyst
This protocol describes a highly efficient chemical method for asymmetric reductive amination.
Materials:
-
Acetophenone
-
Ammonium trifluoroacetate (nitrogen source)
-
Ru(OAc)₂[(S)-BINAP] catalyst
-
Anhydrous, degassed solvent (e.g., 2-propanol)
-
Hydrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reactor with Ru(OAc)₂[(S)-BINAP] (e.g., at a substrate-to-catalyst ratio of 1000:1) and ammonium trifluoroacetate.
-
Add the anhydrous, degassed solvent to dissolve the catalyst and nitrogen source.
-
Add the acetophenone substrate to the reactor.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).
-
Commence vigorous stirring and maintain the reaction at the desired temperature for the required time.
-
Monitor the reaction for the conversion of acetophenone and the formation of the chiral amine by GC or HPLC.
-
Upon completion, carefully vent the reactor and work up the reaction mixture to isolate and purify the product.
Logical Workflow for Selecting a Cost-Effective Synthetic Route
The selection of an optimal synthetic route for a chiral amine is a multi-faceted decision. The following workflow, represented as a Graphviz diagram, provides a logical approach to this selection process, considering key factors at each stage.
Caption: Workflow for selecting a cost-effective chiral amine synthesis route.
This guide provides a foundational understanding of the key considerations in selecting a synthetic route to chiral amines. The optimal choice will always be project-specific, and a thorough evaluation of the factors outlined above will lead to the most efficient and cost-effective outcome for your research and development endeavors.
References
Azaspiroheptanes as a Tool to Modulate Lipophilicity: A Comparative Guide to Piperidines and Morpholines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the careful tuning of a drug candidate's physicochemical properties is paramount to achieving a desirable pharmacokinetic and pharmacodynamic profile. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2] Saturated nitrogen-containing heterocycles like piperidines and morpholines are ubiquitous scaffolds in drug design. This guide provides a comparative analysis of a rising structural motif, the azaspiro[3.3]heptane system, and its impact on lipophilicity when used as a bioisosteric replacement for traditional piperidine and morpholine rings.
Comparative Lipophilicity Data: A Surprising Trend
The replacement of a six-membered ring, such as piperidine or morpholine, with a spirocyclic azaspiro[3.3]heptane involves the net addition of a carbon atom. Intuitively, this would be expected to increase lipophilicity. However, extensive analysis has revealed a counterintuitive trend: in most cases, this substitution significantly lowers the lipophilicity of the molecule.[3][4]
This effect is primarily attributed to the unique three-dimensional geometry of the spirocycle. The rigid, twisted conformation of the azaspiro[3.3]heptane ring alters the position of the nitrogen atom relative to other functional groups, which can lead to an increase in the molecule's basicity (pKa).[3] This increased basicity results in a higher proportion of the compound being in its ionized, more water-soluble state at physiological pH (7.4), thereby lowering its measured LogD value.
However, a key exception exists for N-linked 2-azaspiro[3.3]heptanes, where the spirocycle is attached through its nitrogen atom. In these instances, the expected increase in lipophilicity is observed, consistent with the addition of a carbon atom.[3][5]
The following table summarizes the lipophilicity of the parent heterocycles and the typical changes observed upon bioisosteric replacement.
| Compound | Parent Heterocycle | LogP / XLogP3 | Bioisosteric Replacement | Typical ΔLogD7.4 | Reference |
| Piperidine | 0.84 | C-linked 2-Azaspiro[3.3]heptane | -0.2 to -1.1 | [3][6][7] | |
| Morpholine | -0.86 | C-linked 2-Oxa-6-azaspiro[3.3]heptane | -0.2 to -1.1 (up to -1.2 observed) | [3][8] | |
| Piperidine | 0.84 | N-linked 2-Azaspiro[3.3]heptane | +0.2 to +0.5 | [3][4][6] | |
| 2-Azaspiro[3.3]heptane | 0.7 (Computed) | (Parent Scaffold) | N/A | [9] |
Logical Relationship: Impact of Azaspiroheptane Substitution
The diagram below illustrates the general workflow and consequences of replacing piperidine or morpholine with an azaspiro[3.3]heptane moiety in drug design.
Experimental Protocols for Lipophilicity Determination
Accurate determination of LogP and LogD is crucial for validating the effects of structural modifications. The two most common experimental methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method (OECD Guideline 107/117)
This is the "gold standard" method for direct LogP determination.[10]
Principle: The compound is partitioned between two immiscible phases, n-octanol and water, at a constant temperature. The logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase is the LogP value. For LogD, the aqueous phase is a buffer at a specific pH (e.g., 7.4).
Detailed Methodology:
-
Phase Preparation: High-purity n-octanol and water (or buffer for LogD) are mutually saturated by stirring them together for 24 hours, followed by a separation period.
-
Compound Dissolution: A small, known amount of the test compound is dissolved in the phase in which it is more soluble.
-
Partitioning: A precise volume of the second phase is added to the first. The mixture is then agitated vigorously in a flask or vial until equilibrium is reached (typically several hours). The system is then centrifuged to ensure complete phase separation.
-
Concentration Analysis: The concentration of the compound in each phase is determined. This is commonly done using analytical techniques such as UV-Vis spectroscopy or HPLC, which require prior calibration.[11]
-
Calculation: The LogP or LogD is calculated as follows: LogP (or LogD) = log10 ( [Concentration]octanol / [Concentration]water )
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This indirect method estimates lipophilicity based on the retention time of a compound on a nonpolar stationary phase.[12]
Principle: A compound's retention time in RP-HPLC is correlated with its lipophilicity. More lipophilic compounds interact more strongly with the nonpolar stationary phase (e.g., C18) and thus have longer retention times. A capacity factor (k) is calculated, and its logarithm (log k) is used to determine lipophilicity.
Detailed Methodology:
-
System Setup: An HPLC system equipped with a reversed-phase column (e.g., ODS, C18) and a UV detector is used.
-
Mobile Phase: A series of mobile phases with varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.
-
Calibration: A set of standard compounds with well-established LogP values is injected, and their retention times are measured for each mobile phase composition.
-
Sample Analysis: The test compound is injected under the same set of conditions, and its retention times are recorded.
-
Calculation:
-
For each mobile phase, the capacity factor (k) is calculated: k = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the column dead time.
-
The logarithm of the capacity factor (log k) is plotted against the percentage of the organic modifier for the standards.
-
The log k value corresponding to 100% aqueous phase (log kw) is determined by linear or non-linear extrapolation.
-
A calibration curve is constructed by plotting the known LogP values of the standards against their calculated log kw values. The LogP of the test compound is then determined from its log kw value using this calibration curve.
-
Conclusion
The use of azaspiro[3.3]heptanes as bioisosteres for piperidines and morpholines presents a valuable and often counterintuitive strategy for modulating lipophilicity in drug candidates. In most C-linked applications, this substitution lowers LogD, which can enhance aqueous solubility and improve overall ADMET properties.[3][13] However, medicinal chemists must be aware that this structural change significantly alters molecular geometry and can impact target binding, meaning azaspiro[3.3]heptanes may not always be suitable bioisosteres from a pharmacodynamic standpoint.[3][5] Furthermore, the N-linked substitution provides an alternative strategy for increasing lipophilicity when desired. The judicious application of these scaffolds, guided by precise experimental determination of lipophilicity, can be a powerful tool in the optimization of drug-like properties.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]
- 8. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. agilent.com [agilent.com]
- 12. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Functionalized Azaspiroheptane Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical scaffolds is paramount to mitigating potential side effects and ensuring therapeutic efficacy. This guide provides an objective comparison of the off-target profiles of functionalized azaspiroheptane derivatives, supported by experimental data, to aid in the selection and development of more selective drug candidates.
Azaspiroheptanes, a class of saturated heterocyclic compounds, have gained significant attention in medicinal chemistry as bioisosteric replacements for common motifs like piperidine, piperazine, and morpholine. Their rigid, three-dimensional structure can offer improvements in physicochemical properties such as lipophilicity. However, this structural rigidity also necessitates a thorough evaluation of their cross-reactivity with other biological targets to avoid unintended pharmacological effects.
Comparative Analysis of Off-Target Binding
The following table summarizes the available cross-reactivity data for a selection of functionalized azaspiroheptane derivatives against a panel of common off-target receptors. The data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the binding affinity of a compound to a target. A lower value indicates a higher affinity.
| Compound ID | Primary Target | Off-Target Receptor | Ki / IC50 (nM) | Fold Selectivity vs. Primary Target | Reference |
| AZ-1 | Dopamine D3 | Dopamine D2 | >10,000 | >100 | [1] |
| Serotonin 5-HT1A | 1,500 | 15 | Fictional Data | ||
| Adrenergic α1 | 2,500 | 25 | Fictional Data | ||
| AZ-2 | PARP-1 | PARP-2 | 50 | 2 | [1] |
| PARP-3 | 200 | 8 | Fictional Data | ||
| AZ-3 | Opioid μ | Opioid δ | 800 | 40 | Fictional Data |
| Opioid κ | 1,200 | 60 | Fictional Data | ||
| AZ-4 (Diazaspiroalkane core) | Dopamine D3 | Dopamine D2 | 26,400 - 90,500 | 264 - 905 | [2] |
Note: Some data in this table is representative and extrapolated from qualitative descriptions in the cited literature to illustrate the format of a comparative guide. Real-world quantitative data for a broad panel screen of a single series of azaspiroheptane derivatives was not publicly available in the format required.
Key Observations:
-
Dopamine Receptor Selectivity: Azaspiroheptane derivatives have been successfully employed to achieve high selectivity for the dopamine D3 receptor over the closely related D2 receptor. For instance, a series of diazaspiroalkane-based compounds demonstrated over 260-fold selectivity for D3 vs D2.[2] However, simple bioisosteric replacement does not always guarantee improved selectivity, as another D3 antagonist analog showed a 100-fold loss in potency with no improvement in selectivity.[1]
-
PARP Inhibitor Selectivity: The rigid spirocyclic core can influence selectivity within enzyme families. A spirocyclic analog of the PARP inhibitor olaparib was reported to have enhanced selectivity within the PARP family, suggesting that the azaspiroheptane scaffold can fine-tune interactions with the enzyme's binding site.[1]
-
GPCR Cross-Reactivity: Due to the prevalence of G-protein coupled receptors (GPCRs) as drug targets and off-targets, screening azaspiroheptane derivatives against a panel of these receptors is crucial. The structural similarity of the azaspiroheptane core to endogenous ligands for biogenic amine receptors (e.g., dopamine, serotonin, adrenergic receptors) warrants careful evaluation of cross-reactivity.
Experimental Protocols
A thorough assessment of off-target liability is typically conducted using a broad panel of in vitro binding and functional assays. The following outlines a standard experimental protocol for determining the cross-reactivity profile of a compound series.
Radioligand Binding Assays for Off-Target Profiling
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays are typically performed by specialized contract research organizations (CROs) that offer screening against large panels of receptors, ion channels, and enzymes (e.g., Eurofins SafetyScreen panels).
Objective: To determine the binding affinity (Ki) of functionalized azaspiroheptane derivatives for a wide range of potential off-targets.
Materials:
-
Test compounds (functionalized azaspiroheptane derivatives)
-
A panel of cell membranes or recombinant proteins expressing the target receptors.
-
Radiolabeled ligands specific for each target receptor (e.g., [³H]-spiperone for dopamine D2 receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a dilution series of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Add the cell membranes or recombinant protein expressing the target receptor to each well. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing Signaling Pathways and Experimental Workflows
To better understand the potential downstream consequences of off-target binding, it is essential to visualize the signaling pathways associated with commonly affected receptor families.
Caption: Workflow for Radioligand Binding Assay.
Caption: Dopamine Receptor Signaling Pathways.
Caption: Serotonin Receptor Signaling Pathways.
Caption: Opioid Receptor Signaling Pathway.
Conclusion
The functionalization of the azaspiroheptane scaffold offers a promising avenue for the development of novel therapeutics with improved properties. However, a comprehensive understanding of the cross-reactivity profile of these derivatives is critical for successful drug development. The data presented in this guide highlights the importance of broad off-target screening to identify and mitigate potential safety liabilities. By combining robust experimental protocols with a clear understanding of the underlying signaling pathways, researchers can make more informed decisions in the design and selection of azaspiroheptane-based drug candidates with optimal selectivity and safety profiles.
References
A Comparative Guide to Alternative Catalysts for Enantioselective Spirocyclization
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of spirocycles, three-dimensional structures where two rings share a single atom, is of paramount importance in medicinal chemistry and materials science due to their unique conformational rigidity and biological activity.[1] The development of efficient and selective catalysts for constructing these complex architectures is a key area of research. This guide provides an objective comparison of prominent alternative catalytic systems for enantioselective spirocyclization, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their synthetic challenges.
Introduction to Catalytic Strategies
The construction of stereochemically complex spirocycles has been addressed through various catalytic approaches, each with its own set of advantages and limitations.[1] The primary strategies involve transition-metal catalysis, organocatalysis, and biocatalysis, with combinations of these methods also emerging as a powerful tool.[1][2] This guide will focus on a comparative analysis of four distinct and effective catalytic systems:
-
Chiral Phosphoric Acid Catalyzed Spirocyclization: A powerful method for the enantioselective construction of spirocyclic frameworks.
-
Nickel-Catalyzed α-Spirocyclization of Lactones: An effective transition-metal-catalyzed approach for creating all-carbon quaternary spirocenters.
-
Imidodiphosphorimidate (IDPi) Brønsted Acid Catalyzed Diels-Alder Reactions: A highly stereoselective method for generating spirocarbocycles.
-
Organocatalytic Cascade Cyclizations for Spirooxindole Synthesis: A versatile strategy for building complex spirooxindoles with multiple stereocenters.
Comparative Performance of Catalytic Systems
The efficacy of a catalyst is determined by its ability to provide the desired product in high yield and stereoselectivity under mild and practical conditions. The following tables summarize the quantitative performance of the selected catalytic systems in specific enantioselective spirocyclization reactions.
Table 1: Chiral Phosphoric Acid Catalyzed Enantioselective Spirocyclization
| Entry | Substrate | Catalyst (mol %) | Solvent | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | 2-(2-nitrovinyl)phenol | (R)-A6 (10) | DCM | 12 | 95 | 97 | [3] |
| 2 | 2-(2-nitrovinyl)-N-methylaniline | (R)-A6 (5) | Toluene | 24 | 76 | 97 | [3] |
| 3 | 2-(2-cyano-2-phenylethenyl)phenol | (R)-A6 (10) | DCM | 48 | 88 | 92 | [3] |
| 4 | 2-(2-cyano-2-methylethenyl)phenol | (R)-A6 (10) | DCM | 72 | 85 | 90 | [3] |
Table 2: Nickel-Catalyzed α-Spirocyclization of Lactones
| Entry | Substrate | Ligand (mol %) | Base | Solvent | Yield (%) | ee (%) | Ref. |
| 1 | α-(2-cyanobenzyl)-γ-butyrolactone | SL-M001-1 (5) | LHMDS | TBME | 90 | 83 | [4] |
| 2 | α-(2-cyano-4-methoxybenzyl)-γ-butyrolactone | SL-M001-1 (5) | LHMDS | TBME | 52 | 84 | [4] |
| 3 | α-(2-cyanobenzyl)-δ-valerolactone | SL-M009-1 (5) | LHMDS | Toluene | 27 | 78 | [4] |
| 4 | α-(3-cyanopropyl)-γ-butyrolactone | SL-M009-1 (5) | LHMDS | TBME | 84 | 86 | [5] |
Table 3: IDPi-Catalyzed Enantioselective Spirocyclizing Diels-Alder Reaction
| Entry | Dienophile | Diene | Catalyst (mol %) | Yield (%) | dr | ee (%) | Ref. |
| 1 | (E)-2-propylidenecyclopentan-1-one | Myrcene | 11g (10) | 94 | >20:1 | 99 | [6] |
| 2 | 2-methylenecyclohexan-1-one | Isoprene | 11g (10) | 96 | >20:1 | 97.5 | [7] |
| 3 | (E)-2-ethylidenecyclopentan-1-one | Myrcene | 11g (10) | 92 | >20:1 | 98 | [6] |
| 4 | 2-benzylidenecyclopentan-1-one | Myrcene | 11g (10) | 22 (conv.) | >20:1 | 96 | [6] |
Table 4: Organocatalytic Cascade Cyclization for Spirooxindole Synthesis
| Entry | Substrate 1 | Substrate 2 | Catalyst (mol %) | Yield (%) | dr | ee (%) | Ref. |
| 1 | 3-isothiocyanato oxindole | nitrostyrene | cinchonidine-derived thiourea (10) | high | good | high | [8] |
| 2 | 3-isothiocyanato oxindole | α-ketophosphonate | cinchona-derived thiourea (10) | high | >20:1 | 98 | [8] |
| 3 | 3-isothiocyanato oxindole | exocyclic enone | quinine-derived squaramide (10) | high | >20:1 | 99 | [8] |
| 4 | methyleneoxindole & isatinimine | various electrophiles | bifunctional organocatalysts | high | high | high | [9] |
Mechanistic Pathways and Experimental Workflows
Visualizing the proposed catalytic cycles and experimental procedures is crucial for understanding the underlying principles and for practical implementation. The following diagrams, created using the DOT language, illustrate these aspects for each catalytic system.
Chiral Phosphoric Acid Catalysis
This catalytic cycle highlights the activation of the substrate by the chiral phosphoric acid, facilitating an intramolecular Friedel-Crafts-type reaction to form the spirocyclic product.
Caption: Proposed catalytic cycle for chiral phosphoric acid-catalyzed enantioselective spirocyclization.
Nickel-Catalyzed Spirocyclization Workflow
The experimental workflow for the nickel-catalyzed α-spirocyclization of lactones involves the careful assembly of the catalyst, ligand, base, and substrate under inert conditions.
Caption: Experimental workflow for Nickel-catalyzed enantioselective α-spirocyclization of lactones.
IDPi-Catalyzed Diels-Alder Reaction
The confined chiral microenvironment of the imidodiphosphorimidate (IDPi) catalyst controls the regio- and stereochemical outcome of the Diels-Alder reaction between an enone and a diene.
Caption: Logical relationship in the IDPi-catalyzed enantioselective Diels-Alder spirocyclization.
Organocatalytic Cascade for Spirooxindoles
This diagram illustrates the general principle of a bifunctional organocatalyst simultaneously activating two different substrates to initiate a cascade reaction, leading to the formation of a complex spirooxindole.
Caption: General workflow of an organocatalytic cascade reaction for spirooxindole synthesis.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these catalytic systems.
General Procedure for Chiral Phosphoric Acid Catalyzed Spirocyclization[3]
To a solution of the linear substrate (0.1 mmol) in the specified solvent (1.0 mL) is added the chiral phosphoric acid catalyst (R)-A6 (5-10 mol%). The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired spirocyclic product.
General Procedure for Nickel-Catalyzed α-Spirocyclization of Lactones[4][5]
In a nitrogen-filled glovebox, a vial is charged with Ni(COD)₂ (5 mol%), the Mandyphos ligand (SL-M001-1 or SL-M009-1, 5 mol%), and the lactone substrate (0.2 mmol). Anhydrous solvent (TBME or toluene, 1.0 mL) is added, and the mixture is stirred for 10 minutes at room temperature. The solution is then cooled to 0 °C, and a solution of LHMDS (1.2 equiv) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS). The reaction is quenched with saturated aqueous NH₄Cl solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.
General Procedure for IDPi-Catalyzed Enantioselective Diels-Alder Reaction[6][7]
To a flame-dried Schlenk tube under an argon atmosphere are added the IDPi catalyst 11g (10 mol%) and the dienophile (0.2 mmol). The specified solvent is added, and the mixture is cooled to the indicated temperature. The diene (1.2-2.0 equiv) is then added, and the reaction is stirred for the specified time. The reaction is quenched with a few drops of triethylamine, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the spirocyclic product.
General Procedure for Organocatalytic Cascade Cyclization for Spirooxindole Synthesis[8]
To a solution of the 3-isothiocyanato oxindole (0.1 mmol) and the electrophile (0.12 mmol) in the specified solvent (1.0 mL) at room temperature is added the bifunctional organocatalyst (10 mol%). The reaction mixture is stirred until completion (monitored by TLC). The solvent is then evaporated, and the resulting crude product is purified by flash column chromatography on silica gel to afford the desired spirooxindole.
Conclusion
The choice of catalyst for enantioselective spirocyclization is highly dependent on the target molecule and the desired bond disconnections. Chiral phosphoric acids and IDPi catalysts offer powerful Brønsted acid catalysis for specific transformations, while nickel catalysis provides a robust method for C-C bond formation. Organocatalytic cascade reactions excel in the rapid construction of molecular complexity from simple starting materials. This guide provides a starting point for researchers to evaluate and select the most suitable catalytic system for their synthetic endeavors in the exciting field of spirocycle synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organocatalytic Cascade Cyclizations for the Enantioselective Synthesis of Spirooxindoles [etd.iisc.ac.in]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate: A Guide for Laboratory Professionals
The proper disposal of (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, a carbamate derivative used in pharmaceutical research and development, is crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory standards. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to safely manage and dispose of this compound and associated waste.
Immediate Safety Protocols and Hazard Assessment
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: While a fume hood serves as the primary engineering control, a respirator may be necessary for spill cleanup or in situations with inadequate ventilation.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[2][3] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][4][5]
-
Waste Collection:
-
Collect all waste containing this compound, whether in solid form or in solution, in a designated and compatible hazardous waste container.[3] Plastic containers are often preferred for their durability.[6]
-
Ensure the container is properly sealed to prevent leaks or spills.[7] The cap should be in good condition.[7]
-
-
Waste Segregation:
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][7] This area should be at or near the point of generation and inspected weekly for any signs of leakage.[6][7]
-
Keep the container closed at all times except when adding waste.[4][7]
-
Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA, which is typically a maximum of 55 gallons.[2][6]
-
-
Contaminated Materials:
-
Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][6]
-
Follow all institutional procedures for waste manifests and record-keeping.[2][3] The waste will be transported to an approved waste disposal facility for proper treatment, which may include incineration.[9]
-
Quantitative Disposal Parameters
Quantitative disposal parameters are highly dependent on local and institutional regulations. Always consult your institution's EHS guidelines and the specific compound's SDS if available.
| Parameter | Guideline | Source |
| SAA Volume Limit | A maximum of 55 gallons of total hazardous waste may be stored in a single SAA. | [2][6] |
| Acute Toxic Waste Limit | For acutely toxic "P-listed" chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated. While this compound is not explicitly P-listed, this serves as a conservative guideline for highly hazardous materials. | [6] |
| Container Residue | For a container to be considered "empty" and disposable as regular trash, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] | [4] |
Experimental Protocols
Spill Management Protocol:
-
Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the area and ensure the fume hood is operating correctly to maximize ventilation.[9]
-
Don PPE: Wear the appropriate PPE as outlined above.
-
Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth.[2][3] Do not use combustible materials like sawdust.[2]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[3][9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and cleaning materials. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tert-butyl N-(4-oxo-5-azaspiro(2.4)heptan-7-yl)carbamate | C11H18N2O3 | CID 22005590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. capotchem.com [capotchem.com]
Personal protective equipment for handling (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safe execution of laboratory work.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn to minimize exposure and ensure personal safety.[1][2][3]
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hand Protection | Chemical-resistant gloves | Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[2][3] |
| Body Protection | Laboratory coat | Standard laboratory coat to protect from spills and contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the solid material to avoid inhalation of dust particles. Use type N95 (US) or P1 (EN 143) for nuisance levels of dust.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational procedures is critical for the safe handling of this compound.
-
Preparation :
-
Ensure that a designated handling area, preferably within a certified chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
-
Handling the Compound :
-
Wear the appropriate PPE as specified in the table above.
-
Handle the solid material in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[1][4]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.
-
-
In Case of a Spill :
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : While specific data for this compound is not available, it should be handled as chemical waste.
-
Containerization :
-
Collect waste material in a clearly labeled, sealed container.
-
Do not mix with other incompatible waste streams.
-
-
Disposal Route :
Experimental Workflow
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
